D-Mannose-13C-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(613C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i2+1 |
InChI Key |
GZCGUPFRVQAUEE-LEUDCTHMSA-N |
Isomeric SMILES |
[13CH2]([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Application of D-Mannose-13C-5 in Advanced Glycobiology and Metabolic Research
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The stable isotope-labeled monosaccharide, D-Mannose-13C-5, is a powerful tool in the arsenal of researchers investigating the intricate pathways of glycan biosynthesis and mannose metabolism. Its specific labeling at the fifth carbon position offers a unique tracer to dissect the metabolic fate of mannose as it is incorporated into glycoproteins and other glycoconjugates. This guide provides a comprehensive overview of its applications, supported by illustrative experimental protocols, quantitative data, and pathway visualizations to empower researchers in designing and executing sophisticated metabolic flux analyses.
Core Applications in Research
This compound is primarily employed in metabolic labeling studies to trace the journey of exogenous mannose within cellular systems. By introducing this labeled sugar to cells or organisms, scientists can precisely track the incorporation of the 13C isotope into various biomolecules using mass spectrometry and NMR spectroscopy. This enables the quantification of mannose utilization and its contribution relative to other sugar precursors, such as glucose, in the biosynthesis of N-linked and O-linked glycans.
Key research applications include:
-
Metabolic Flux Analysis (MFA): Quantifying the rate of mannose incorporation into glycoproteins and understanding the dynamics of glycan biosynthesis.
-
Glycobiology and Glycoprotein Characterization: Elucidating the structure and metabolism of mannosylated proteins and lipids.
-
Drug Development: Assessing the impact of therapeutic agents on glycosylation pathways, which are often altered in disease states such as cancer and congenital disorders of glycosylation.
-
Nutrient Tracing: Distinguishing the metabolic fate of exogenous mannose from endogenous sources.
While direct experimental data for this compound is not extensively published, its utility can be inferred from studies using other carbon-labeled mannose isotopologues. The labeling at the C-5 position is particularly advantageous for tracking the mannose backbone through isomerization and rearrangement reactions, potentially offering clearer insights into pathways like the pentose phosphate pathway, should mannose enter it.
Quantitative Data Presentation
To illustrate the type of quantitative data that can be obtained from such studies, the following tables summarize findings from metabolic labeling experiments using isotopically labeled mannose. These data, adapted from studies on other 13C-mannose isotopologues, serve as a benchmark for what can be achieved with this compound.
Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose in Various Cell Lines
| Cell Line | Mannose Contribution (%) | Glucose Contribution (%) |
| Human Fibroblasts | 28 | 72 |
| HeLa | 35 | 65 |
| HepG2 | 42 | 58 |
| A549 | 25 | 75 |
Data are illustrative and represent the percentage of mannose in N-glycans derived from exogenous labeled mannose versus glucose.
Table 2: Metabolic Flux of Mannose into Glycosylation Pathways
| Cell Type | Mannose Uptake Rate (nmol/mg protein/hr) | Incorporation into N-Glycans (%) |
| Control Fibroblasts | 15.8 ± 3.2 | 1.5 ± 0.3 |
| MPI-Deficient Fibroblasts | 12.1 ± 2.5 | 5.8 ± 1.1 |
This table demonstrates how this compound can be used to quantify differences in metabolic flux in normal versus disease-state cells. MPI refers to Mannose Phosphate Isomerase.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing isotopically labeled mannose, which are directly applicable for studies involving this compound.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells (e.g., human fibroblasts, HeLa) in complete medium and grow to 70-80% confluency.
-
Labeling Medium Preparation: Prepare a glucose-free and mannose-free DMEM medium supplemented with dialyzed fetal bovine serum. Add unlabeled glucose to a final concentration of 5 mM and this compound to the desired experimental concentration (e.g., 50 µM).
-
Labeling: Aspirate the growth medium from the cells, wash twice with PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to allow for the incorporation of the labeled mannose into cellular glycoproteins.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest by scraping. Pellet the cells by centrifugation.
Protocol 2: N-Glycan Release and Analysis by Mass Spectrometry
-
Protein Extraction and Digestion: Lyse the cell pellet and extract total protein. Quantify the protein concentration. Reduce, alkylate, and digest the proteins with trypsin.
-
N-Glycan Release: Treat the resulting peptides with PNGase F to release the N-linked glycans.
-
Glycan Purification: Purify the released N-glycans using solid-phase extraction (SPE) with graphitized carbon cartridges.
-
Derivatization (Optional but Recommended for GC-MS): Convert the purified glycans to their aldonitrile acetate derivatives for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS/MS to identify and quantify the incorporation of 13C from this compound into the mannose residues of the N-glycans. The mass shift corresponding to the number of incorporated 13C atoms will be detected.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the use of this compound in research.
This technical guide underscores the strategic importance of this compound as a tracer in modern biological research. Its application allows for a nuanced understanding of mannose metabolism and glycosylation, paving the way for new discoveries in both fundamental science and therapeutic development.
An In-depth Technical Guide to Stable Isotope Labeling with ¹³C-Mannose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stable isotope labeling using ¹³C-mannose has emerged as a powerful technique for elucidating the complex dynamics of glycoprotein biosynthesis and metabolism. By tracing the incorporation of ¹³C-labeled mannose through various metabolic pathways, researchers can gain quantitative insights into glycan structure, function, and regulation. This technical guide provides a comprehensive overview of the core principles of ¹³C-mannose labeling, detailed experimental protocols, and a summary of key quantitative data. Furthermore, it explores the implications of these findings for understanding cellular signaling and its relevance in drug development.
Core Principles of ¹³C-Mannose Stable Isotope Labeling
Stable isotope labeling with ¹³C-mannose is a metabolic tracer technique that allows for the precise tracking of mannose fate within a cell.[1] The fundamental principle lies in replacing the naturally abundant ¹²C atoms in mannose with the heavier, non-radioactive ¹³C isotope. When cells are cultured in a medium containing ¹³C-mannose, they incorporate this labeled sugar into their metabolic pathways.
The primary application of this technique is in the study of glycosylation, a critical post-translational modification where complex carbohydrate structures (glycans) are attached to proteins and lipids. Mannose is a central monosaccharide in the biosynthesis of N-linked glycans. By tracing the incorporation of ¹³C-mannose, researchers can:
-
Elucidate Metabolic Pathways: Determine the routes of mannose metabolism, including its conversion to other monosaccharides and its entry into central carbon metabolism.
-
Quantify Metabolic Flux: Measure the rate of flow of metabolites through specific pathways, providing a dynamic view of cellular metabolism.[2]
-
Analyze Glycan Structure and Dynamics: Identify the specific glycans that incorporate mannose and quantify their turnover rates.
The detection of ¹³C-labeled molecules is primarily achieved through two analytical techniques:
-
Mass Spectrometry (MS): This technique separates molecules based on their mass-to-charge ratio. The incorporation of ¹³C atoms results in a predictable mass shift, allowing for the differentiation and quantification of labeled and unlabeled species.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can distinguish between ¹²C and ¹³C atoms based on their different nuclear spin properties, providing detailed structural information about the labeled molecules.[3][4]
Key Metabolic Pathways Involving Mannose
Exogenously supplied ¹³C-mannose enters the cell and is rapidly phosphorylated to ¹³C-mannose-6-phosphate. From this point, it can enter several key metabolic routes, which are crucial for understanding the distribution of the ¹³C label.
Quantitative Data on ¹³C-Mannose Incorporation
The incorporation of ¹³C-mannose into glycoproteins can be quantified to understand the relative contributions of different sugar sources and the efficiency of metabolic pathways.
| Cell Line | Labeled Substrate(s) | Mannose Contribution to N-Glycans from exogenous Mannose (%) | Glucose Contribution to N-Glycans from exogenous Glucose (%) | Reference |
| Human Fibroblasts | 5 mM [1,2-¹³C]Glucose, 50 µM [4-¹³C]Mannose | ~25-30 | ~70-75 | [5] |
| MPI-deficient Fibroblasts | 5 mM [1,2-¹³C]Glucose, 50 µM [4-¹³C]Mannose | ~80 | ~20 | [5] |
| HeLa | 5 mM ¹³C-UL-Glucose, 50 µM ¹³C-3,4-Mannose | >60 | <40 | [6] |
| HepG2 | 5 mM ¹³C-UL-Glucose, 50 µM ¹³C-3,4-Mannose | ~50 | ~50 | [6] |
| Huh7 | 5 mM ¹³C-UL-Glucose, 50 µM ¹³C-3,4-Mannose | ~40 | ~60 | [6] |
| CHO | 5 mM ¹³C-UL-Glucose, 50 µM ¹³C-3,4-Mannose | >80 | <20 | [6] |
| A549 | 5 mM ¹³C-UL-Glucose, 50 µM ¹³C-3,4-Mannose | ~70 | ~30 | [6] |
| Caco-2 | 5 mM ¹³C-UL-Glucose, 50 µM ¹³C-3,4-Mannose | ~60 | ~40 | [6] |
| HEK293 | 5 mM ¹³C-UL-Glucose, 50 µM ¹³C-3,4-Mannose | ~50 | ~50 | [6] |
| HCT116 | 5 mM ¹³C-UL-Glucose, 50 µM ¹³C-3,4-Mannose | ~40 | ~60 | [6] |
| Parameter | Value | Cell Line | Reference |
| Mannose Uptake Rate | 9.4–22 nmol/mg/h | Fibroblasts | [5] |
| Glucose Uptake Rate | 1500–2200 nmol/mg/h | Fibroblasts | [5] |
| Mannose Incorporation into N-Glycans | 0.1–0.2 nmol/mg/h | Various | [5] |
| Glucose Incorporation into N-Glycans | 0.1–0.4 nmol/mg/h | Various | [5] |
| N-glycan Mannose Turnover Half-life | ~24 h | Fibroblasts | [5] |
Experimental Protocols
A typical ¹³C-mannose labeling experiment follows a multi-step workflow from cell culture to data analysis.
Protocol for ¹³C-Mannose Labeling in Adherent Mammalian Cells
This protocol provides a general guideline for labeling adherent mammalian cells with ¹³C-mannose. Optimization may be required for specific cell lines and experimental goals.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glucose-free and mannose-free cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Uniformly labeled ¹³C-Mannose (U-¹³C₆-Mannose)
-
Sterile tissue culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells in tissue culture plates at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete culture medium.
-
Medium Preparation: Prepare the labeling medium by supplementing the glucose-free and mannose-free basal medium with the desired concentration of ¹³C-mannose (typically 50 µM to 1 mM) and other necessary components such as dFBS and glutamine.[5][6] If studying the interplay with glucose, also add the desired concentration of ¹²C-glucose or ¹³C-glucose.
-
Medium Exchange: Aspirate the complete medium from the cells. Gently wash the cell monolayer once with sterile PBS to remove residual unlabeled sugars.
-
Labeling: Add the prepared ¹³C-mannose containing labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period. The incubation time can range from a few hours to several days, depending on the turnover rate of the glycoproteins of interest and the desired level of isotopic enrichment.[5] For steady-state labeling, a 24-72 hour incubation is common.
-
Cell Harvest: After the labeling period, aspirate the labeling medium. Wash the cells twice with ice-cold PBS. Proceed immediately to cell lysis and protein extraction.
Protocol for N-Glycan Release and Purification for MS Analysis
This protocol outlines the steps for releasing N-linked glycans from glycoproteins for subsequent mass spectrometry analysis.
Materials:
-
Cell lysate containing labeled glycoproteins
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (TPCK-treated)
-
Peptide-N-glycosidase F (PNGase F)
-
Ammonium bicarbonate buffer
-
C18 Sep-Pak cartridges
-
Solvents (methanol, 1-propanol, 5% acetic acid)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Lyophilize the protein extract.
-
Resuspend in a DTT solution in ammonium bicarbonate buffer and incubate to reduce disulfide bonds.
-
Add IAA solution and incubate in the dark to alkylate the free sulfhydryl groups.
-
-
Proteolytic Digestion:
-
Dialyze the sample to remove excess DTT and IAA.
-
Lyophilize the dialyzed sample.
-
Resuspend in ammonium bicarbonate buffer and add trypsin. Incubate overnight at 37°C to digest the proteins into peptides.
-
-
Glycopeptide Purification:
-
Acidify the digest with acetic acid.
-
Condition a C18 Sep-Pak cartridge.
-
Load the digest onto the cartridge.
-
Wash with 5% acetic acid to remove salts and other hydrophilic contaminants.
-
Elute the glycopeptides with a stepwise gradient of 1-propanol in 5% acetic acid.
-
Pool the eluted fractions and lyophilize.
-
-
N-Glycan Release:
-
Resuspend the dried glycopeptides in ammonium bicarbonate buffer.
-
Add PNGase F and incubate to cleave the N-glycans from the asparagine residues.
-
-
Glycan Purification:
-
Acidify the reaction mixture.
-
Condition a C18 Sep-Pak cartridge.
-
Load the PNGase F digest onto the cartridge. The peptides will bind to the C18 material, while the released glycans will be in the flow-through.
-
Collect the flow-through and wash the cartridge with 5% acetic acid, collecting the wash.
-
Pool the flow-through and wash fractions, lyophilize, and proceed with MS analysis.
-
Implications for Signaling Pathways and Drug Development
While direct studies using ¹³C-mannose to probe specific signaling pathways are emerging, the metabolic data obtained from these labeling experiments have significant implications for understanding how glycosylation impacts cellular signaling.
Many key signaling receptors, such as receptor tyrosine kinases (e.g., EGFR), are heavily glycosylated. The structure and composition of these glycans can modulate receptor dimerization, ligand binding, and subsequent downstream signaling cascades.[7][8] For example, alterations in the glycosylation of the Epidermal Growth Factor Receptor (EGFR) have been shown to affect its signaling activity.[7]
By using ¹³C-mannose labeling to quantify the flux of mannose into N-glycan biosynthesis, researchers can infer how metabolic changes, either in normal physiology or in disease states like cancer, can alter the glycan structures on these receptors. This provides a mechanistic link between cellular metabolism and signaling.
Applications in Drug Development:
-
Target Validation: Understanding how glycosylation affects the function of a drug target can inform the development of more effective therapeutics.
-
Biomarker Discovery: Altered mannose metabolism and glycosylation patterns can serve as biomarkers for disease diagnosis and prognosis.
-
Therapeutic Glycoprotein Production: Stable isotope labeling can be used to monitor and optimize the glycosylation of recombinant therapeutic proteins, ensuring their efficacy and safety.
Conclusion
Stable isotope labeling with ¹³C-mannose is a versatile and powerful tool for investigating the intricacies of glycoprotein metabolism and its impact on cellular function. The ability to quantitatively track the flow of mannose from the extracellular environment into the complex machinery of glycosylation provides unprecedented insights into the dynamic nature of the glycoproteome. As analytical technologies continue to advance, the application of ¹³C-mannose labeling is poised to further unravel the complex interplay between metabolism, glycosylation, and cellular signaling, with significant implications for both basic research and the development of novel therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Metabolic 13C Labeling in Conjunction with High-Field Nuclear Magnetic Resonance Spectroscopy for Comparative Conformational Analysis of High Mannose-Type Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycosylation of the epidermal growth factor receptor and its relationship to membrane transport and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
D-Mannose-13C-5 chemical structure and properties
An In-depth Technical Guide to D-Mannose-13C-5
For researchers, scientists, and drug development professionals, stable isotope-labeled compounds are indispensable tools for elucidating metabolic pathways, quantifying metabolic flux, and serving as internal standards in mass spectrometry-based analyses.[1] this compound, a specifically labeled isomer of the C-2 epimer of glucose, D-mannose, offers a powerful probe for investigating the intricate roles of mannose in various biological processes, most notably in protein glycosylation.[][3][4] This document provides a comprehensive overview of the chemical structure, properties, and experimental considerations for the application of this compound.
Chemical Structure and Properties
This compound is a derivative of D-Mannose where the carbon atom at the fifth position is replaced with its stable isotope, carbon-13 (¹³C). This specific labeling allows for the tracing of the mannose backbone through metabolic pathways without altering the chemical reactivity of the molecule.
Chemical Structure of α-D-Mannose-13C-5
Caption: Haworth projection of α-D-Mannose with ¹³C labeling at the C5 position.
Physicochemical Properties
The introduction of a ¹³C isotope results in a slight increase in the molecular weight of this compound compared to its unlabeled counterpart. Other physicochemical properties remain largely unchanged, ensuring that it behaves identically to endogenous mannose in biological systems.
| Property | Value | References |
| Molecular Formula | C₅[¹³C]H₁₂O₆ | [] |
| Molecular Weight | 181.15 g/mol | [][5] |
| Isotopic Purity | ≥99 atom % ¹³C | [5][6][7] |
| Chemical Purity | ≥98% | [5][7][8] |
| Appearance | White to off-white solid | [9] |
| Melting Point | 133 °C | [6] |
| Optical Activity | [α]20/D +14.5°, c = 1 in H₂O | [6] |
| Storage Conditions | Room temperature, away from light and moisture | [5][8] |
Applications in Research and Drug Development
D-Mannose is a critical monosaccharide in human metabolism, particularly for the glycosylation of various proteins.[3][4] Isotope-labeled versions of D-mannose are primarily used in metabolic research and biomolecular Nuclear Magnetic Resonance (NMR).[5][8]
Key applications include:
-
Metabolic Flux Analysis: Tracing the incorporation of the ¹³C label into glycoproteins and other metabolites to quantify the flux through mannose metabolic pathways.[1][10]
-
Glycoprotein Analysis: Aiding in the characterization of glycosylation patterns on therapeutic proteins, which is crucial for their efficacy and stability.[4]
-
Biomolecular NMR: Serving as a tool in structural biology studies of mannose-containing biomolecules.[5][8]
Experimental Protocols
While specific experimental designs will vary based on the research question, the following sections outline general methodologies for the use of this compound.
Metabolic Labeling in Cell Culture
This protocol describes a general workflow for a stable isotope tracing experiment in a cell culture system.
Caption: General workflow for a metabolic labeling experiment using this compound.
Methodology:
-
Cell Seeding and Growth: Plate cells at a desired density and allow them to adhere and enter the exponential growth phase in standard culture medium.
-
Media Preparation: Prepare the experimental medium by replacing the standard glucose or mannose with this compound at the desired concentration.
-
Labeling: Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the prepared labeling medium.
-
Incubation: Incubate the cells for a time course determined by the specific metabolic pathway under investigation.
-
Harvesting and Quenching: Aspirate the labeling medium and wash the cells with cold PBS. Quench metabolic activity by adding a cold solvent, such as liquid nitrogen or a cold methanol solution.
-
Metabolite Extraction: Extract metabolites using a suitable protocol, such as a biphasic extraction with methanol, chloroform, and water.
-
Analysis: Analyze the polar metabolite fraction using Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR spectroscopy to identify and quantify the incorporation of ¹³C into downstream metabolites.[1]
13C NMR Spectroscopy
NMR spectroscopy is a key analytical technique for confirming the structure and purity of this compound and for analyzing its metabolic products.
Sample Preparation:
-
Dissolve a sufficient amount of the this compound sample in a suitable deuterated solvent, typically deuterium oxide (D₂O) for carbohydrates.
-
Transfer the solution to an appropriate NMR tube.
Instrumental Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a carbon probe.
-
Experiment: A standard one-dimensional ¹³C NMR experiment is typically sufficient for initial characterization. More complex 2D experiments like HSQC can be used for detailed structural assignments in complex mixtures.[11]
-
Temperature: Maintain a constant temperature, often 298 K (25 °C).[11]
-
Referencing: Chemical shifts are typically referenced internally to a standard such as DSS or externally.
The resulting spectrum will show a significantly enhanced signal for the C5 carbon, confirming the position of the isotopic label.
Metabolic Fate of D-Mannose
Upon entering a cell, mannose is phosphorylated by hexokinase to form mannose-6-phosphate.[12] This intermediate is at a crucial metabolic branch point. It can either be isomerized to fructose-6-phosphate to enter the glycolytic pathway or be converted to mannose-1-phosphate, which then leads to the formation of GDP-mannose, a key precursor for N-linked glycosylation.[10][12]
Caption: Simplified metabolic pathway of D-Mannose.
Conclusion
This compound is a valuable tool for researchers in metabolism, cell biology, and drug development. Its ability to trace the path of mannose through complex biological systems provides critical insights into the roles of this sugar in health and disease. The methodologies described herein offer a foundation for the design and execution of experiments utilizing this powerful isotopic tracer.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Mannose - Wikipedia [en.wikipedia.org]
- 4. D-Mannose GMP Highest Purity Low Endotoxin - CAS 3458-28-4 - Pfanstiehl [pfanstiehl.com]
- 5. D-Mannose (5-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-9063-PK [isotope.com]
- 6. D -Mannose-1-13C 13C 99atom 70849-31-9 [sigmaaldrich.com]
- 7. D-MANNOSE | Eurisotop [eurisotop.com]
- 8. D-Mannose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-6567-0.25 [isotope.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmse000018 D-(+)-Mannose at BMRB [bmrb.io]
- 12. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
Commercial synthesis of D-Mannose-13C-5
An In-depth Technical Guide to the Commercial Synthesis of D-Mannose-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled carbohydrates are invaluable tools in metabolic research, drug development, and clinical diagnostics. D-Mannose-¹³C₅, in particular, serves as a crucial tracer for studying glycoprotein biosynthesis, metabolic flux, and the therapeutic potential of mannose supplementation. This technical guide outlines a plausible commercial-scale synthetic approach to D-Mannose-¹³C₅. While specific commercial processes are proprietary, this document consolidates established chemical principles and methodologies in carbohydrate chemistry to present a comprehensive overview of the synthetic strategy, experimental considerations, and purification techniques.
Introduction to D-Mannose and Isotopic Labeling
D-Mannose is a C-2 epimer of glucose and a physiologically significant monosaccharide.[1] It plays a critical role in the glycosylation of proteins and other biomolecules, a process essential for cellular function and immune response.[1] The incorporation of stable isotopes, such as Carbon-13 (¹³C), into the mannose backbone creates a powerful analytical tool.[2] Isotopic labeling allows researchers to trace the metabolic fate of mannose through complex biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This capability is particularly valuable in drug development for understanding disease mechanisms and quantifying metabolic pathway dynamics.
The synthesis of D-Mannose-¹³C₅ presents a significant challenge due to the need for regioselective isotope incorporation and stereochemical control. Commercial synthesis must balance cost, yield, and isotopic purity to provide a reliable product for research and clinical applications.
Proposed Synthetic Strategy
A logical and cost-effective commercial synthesis of D-Mannose-¹³C₅ would likely commence from a readily available, smaller, isotopically labeled precursor and build the carbon skeleton accordingly. A plausible route involves the use of D-arabinose as a five-carbon scaffold, followed by the introduction of a sixth carbon. To achieve a ¹³C₅ labeling pattern, one would ideally start with uniformly labeled D-Arabinose-¹³C₅.
The overall synthetic workflow can be envisioned as follows:
Caption: Proposed workflow for the synthesis of D-Mannose-¹³C₅.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key stages of the proposed synthesis. These protocols are based on established reactions in carbohydrate chemistry and are adapted for the specific requirements of isotopic labeling.
Protection of D-Arabinose-¹³C₅
To ensure regioselectivity in subsequent reactions, the hydroxyl groups of the starting material, D-Arabinose-¹³C₅, must be protected. A common strategy is the formation of acetonides, which can be selectively removed later.
Protocol: Isopropylidenation of D-Arabinose-¹³C₅
-
Suspend D-Arabinose-¹³C₅ in anhydrous acetone.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Stir the mixture at room temperature until the starting material is fully dissolved and the reaction is complete (monitored by TLC).
-
Neutralize the reaction with a suitable base (e.g., sodium bicarbonate).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the protected arabinose derivative.
Chain Extension and Epimerization
The addition of the sixth carbon atom and the establishment of the correct stereochemistry at C-2 are the most critical steps. A modified Kiliani-Fischer synthesis followed by epimerization is a viable approach.
Protocol: Cyanohydrin Formation and Reduction
-
Dissolve the protected D-Arabinose-¹³C₅ in an appropriate solvent (e.g., water or a mixed aqueous-organic system).
-
Add a source of cyanide (e.g., KCN or NaCN) to form the cyanohydrin. The reaction conditions can be controlled to favor the formation of the mannonitrile over the gluconitrile.[3]
-
The resulting mixture of epimeric nitriles is then hydrogenated over a suitable catalyst (e.g., palladium on barium sulfate) in an acidic medium to yield the corresponding imines, which are subsequently hydrolyzed to the aldehydes.
-
Alternatively, the nitriles can be hydrolyzed to the corresponding carboxylic acids, which are then reduced to the aldehydes.
Protocol: Molybdate-Catalyzed Epimerization
If the ratio of D-mannose to D-glucose precursors is not favorable, an epimerization step can be employed. Molybdate-catalyzed epimerization is an effective method for converting glucose derivatives to mannose derivatives.[4]
-
Dissolve the mixture of protected hexoses in an aqueous solution containing a catalytic amount of sodium molybdate.
-
Adjust the pH to be slightly acidic (pH ~3-4).
-
Heat the solution to drive the equilibrium towards the desired mannose epimer. The equilibrium mixture typically favors glucose, but this step can enrich the mannose content.[4]
Deprotection and Purification
The final steps involve the removal of the protecting groups and the purification of the final product to a high degree of chemical and isotopic purity.
Protocol: Deprotection
-
Dissolve the protected D-Mannose-¹³C₅ derivative in an aqueous solution of a mild acid (e.g., dilute trifluoroacetic acid or acetic acid).
-
Gently heat the mixture to hydrolyze the acetonide protecting groups.
-
Monitor the reaction by TLC until all protecting groups are removed.
-
Neutralize the solution and remove the solvent under reduced pressure.
Protocol: Purification
Purification of the final product is typically achieved using chromatographic techniques.[5]
-
Dissolve the crude D-Mannose-¹³C₅ in the mobile phase.
-
Apply the sample to a suitable chromatography column. For unprotected carbohydrates, hydrophilic interaction liquid chromatography (HILIC) or the use of amine-based columns is often effective.[6]
-
Elute the column with an appropriate gradient of solvents (e.g., acetonitrile/water).
-
Collect the fractions containing the pure D-Mannose-¹³C₅, monitoring the elution with a suitable detector such as an evaporative light scattering detector (ELSD) or a refractive index (RI) detector.
-
Combine the pure fractions and lyophilize to obtain the final product as a white solid.
Quantitative Data
The following table summarizes the expected yields for each key step in the synthesis of D-Mannose-¹³C₅. These values are based on typical yields reported for analogous reactions in carbohydrate synthesis.
| Reaction Step | Description | Typical Yield (%) |
| 1. Protection | Isopropylidenation of D-Arabinose-¹³C₅ | 85 - 95 |
| 2. Chain Extension | Cyanohydrin formation and reduction | 60 - 75 |
| 3. Epimerization | Molybdate-catalyzed epimerization | Equilibrium dependent |
| 4. Deprotection | Acidic hydrolysis of acetonides | > 95 |
| 5. Purification | Chromatographic isolation | 80 - 90 |
| Overall (Estimated) | --- | 30 - 50 |
Applications in Research and Drug Development
The primary application of D-Mannose-¹³C₅ is in metabolic flux analysis. By introducing the labeled mannose to a biological system, researchers can trace its incorporation into various metabolic pathways.
Caption: Application of D-Mannose-¹³C₅ in metabolic flux analysis.
In drug development, this allows for:
-
Target validation: Understanding how a drug candidate affects specific metabolic pathways.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) studies: Tracing the uptake, distribution, metabolism, and excretion of mannose-based therapeutics.
-
Diagnostic development: Using labeled mannose to detect abnormalities in glycosylation associated with certain diseases.
Conclusion
The commercial synthesis of D-Mannose-¹³C₅ is a complex, multi-step process that requires careful control of reaction conditions to achieve high chemical and isotopic purity. While the exact commercial routes are proprietary, a strategy based on the chain extension of an isotopically labeled arabinose precursor provides a plausible and efficient pathway. The availability of high-quality D-Mannose-¹³C₅ is critical for advancing our understanding of metabolism and for the development of novel therapeutics and diagnostics. This guide provides a foundational understanding of the chemical principles and experimental considerations involved in the production of this important research tool.
References
- 1. Mannose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. teledynelabs.com [teledynelabs.com]
An In-depth Technical Guide to the Metabolic Fate of D-Mannose-13C-5 in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Mannose, a C-2 epimer of glucose, is a critical monosaccharide in mammalian metabolism, primarily serving as a precursor for the synthesis of glycoproteins.[1] Its metabolic pathways are intricately linked with glycolysis, and its flux is tightly regulated. Understanding the metabolic fate of mannose is crucial for research in glycosylation disorders, cancer metabolism, and immunology.[2][3] Stable isotope tracing, using molecules like D-Mannose-13C-5, provides a powerful tool to delineate these pathways and quantify metabolic fluxes. This guide details the metabolic journey of this compound in mammalian cells, presenting quantitative data, experimental protocols, and pathway visualizations to support advanced research and drug development.
Core Metabolic Pathways for D-Mannose
Upon entering the cell via glucose transporters (GLUTs), D-Mannose is rapidly phosphorylated by hexokinase (HK) to form Mannose-6-Phosphate (Man-6-P).[4] This is a key branch point. Man-6-P can either be isomerized to Fructose-6-Phosphate (Fru-6-P) by phosphomannose isomerase (MPI) to enter glycolysis or be converted to Mannose-1-Phosphate (Man-1-P) by phosphomannomutase 2 (PMM2), committing it to the glycosylation pathway.[4][5]
The 13C label on the 5th carbon of D-Mannose allows for precise tracking. If it enters glycolysis, the 13C-5 label will be found on the C-2 position of glyceraldehyde-3-phosphate and subsequently on the C-2 of pyruvate and lactate. If it enters the glycosylation pathway, the intact mannose skeleton, including the 13C-5 label, is incorporated into N-glycans.
Quantitative Analysis of Mannose vs. Glucose Flux
Studies using stable isotopes have revealed that while glucose is taken up at a much higher rate, exogenous mannose is incorporated into N-glycans with significantly greater efficiency.[2][5] This suggests a preferential channeling of exogenous mannose towards glycosylation. The activity of MPI and the extracellular concentrations of mannose and glucose are key determinants of this metabolic flux.[2][6] In cells with low MPI activity, such as in the congenital disorder of glycosylation (CDG)-Ib, the reliance on exogenous mannose for N-glycan synthesis is dramatically increased.[2]
| Parameter | Cell Line | D-Mannose | D-Glucose | Reference |
| Uptake Rate (nmol/mg protein/h) | Fibroblasts | 9.4 - 22 | 1500 - 2200 | [2] |
| Incorporation into N-Glycans (nmol/mg protein/h) | Fibroblasts | 0.1 - 0.2 | 0.1 - 0.4 | [2] |
| Incorporation Efficiency (% of uptake) | Fibroblasts | 1 - 2% | 0.01 - 0.03% | [2] |
| Contribution to N-Glycan Mannose (at physiological conc.) | Fibroblasts | ~25 - 30% | ~70 - 75% | [2] |
| Contribution in MPI-deficient Fibroblasts | Fibroblasts | ~80% | ~20% | [2] |
The competition between glucose-derived mannose and exogenous mannose is a critical concept. While cells can synthesize mannose de novo from glucose, direct uptake and utilization of extracellular mannose is a highly efficient alternative for supplying the N-glycosylation pathway.
Experimental Design and Protocols
Tracing the fate of this compound requires a systematic workflow involving cell culture, stable isotope labeling, metabolite extraction, and analysis by mass spectrometry.
References
- 1. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 5. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of ¹³C-Labeled Mannose in Glycosylation Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic attachment of carbohydrate structures (glycans) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders of glycosylation (CDG). Understanding the dynamics of glycan biosynthesis is therefore paramount for both basic research and the development of novel therapeutics and diagnostics. Stable isotope labeling with heavy atom-containing monosaccharides, particularly ¹³C-labeled mannose, has emerged as a powerful tool for dissecting the complexities of glycosylation pathways. This technical guide provides an in-depth overview of the application of ¹³C-labeled mannose in glycosylation studies, complete with experimental protocols, quantitative data, and pathway visualizations.
Core Principles: Tracing Mannose Metabolism with ¹³C Labeling
Mannose is a key monosaccharide in the biosynthesis of N-linked glycans. Exogenous mannose is taken up by cells and enters the glycosylation pathway, competing with mannose derived from glucose. By introducing mannose labeled with the stable isotope carbon-13 (¹³C), researchers can trace its metabolic fate and quantify its incorporation into newly synthesized glycoproteins. This approach, often coupled with mass spectrometry (MS), allows for the precise measurement of metabolic flux through the glycosylation machinery.[1][2][3]
The central principle lies in the mass shift imparted by the ¹³C isotopes. A naturally abundant mannose molecule has a specific mass. When a ¹³C-labeled mannose molecule, in which some or all of the ¹²C atoms are replaced by ¹³C, is incorporated into a glycan, the mass of that glycan increases predictably. Mass spectrometry can then distinguish between the "light" (unlabeled) and "heavy" (¹³C-labeled) glycan populations, providing a quantitative measure of the contribution of exogenous mannose to glycosylation.
Key Applications of ¹³C-Labeled Mannose in Glycosylation Research
The use of ¹³C-labeled mannose offers a versatile approach to address a range of biological questions:
-
Metabolic Flux Analysis: Quantifying the rate at which mannose is incorporated into glycoproteins, providing insights into the dynamics of glycan biosynthesis and turnover.[1][4]
-
Pathway Elucidation: Tracing the metabolic pathways of mannose and its interconversion with other monosaccharides, such as glucose and fructose.[1][5][6]
-
Disease Mechanism Studies: Investigating defects in glycosylation pathways in congenital disorders of glycosylation (CDG) and other diseases by assessing the cell's ability to utilize exogenous mannose.
-
Cancer Biomarker Discovery: Identifying changes in mannose metabolism and glycoprotein synthesis associated with cancer, which can lead to the discovery of novel biomarkers.[7][8]
-
Drug Development: Evaluating the efficacy of therapeutic interventions aimed at modulating glycosylation pathways.
Experimental Protocols
The following sections provide a generalized workflow for conducting glycosylation studies using ¹³C-labeled mannose. Specific parameters may need to be optimized depending on the cell type and experimental goals.
Cell Culture and Metabolic Labeling
This protocol describes the labeling of cultured cells with ¹³C-mannose to incorporate the stable isotope into the cellular glycoproteome.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Glucose- and mannose-free cell culture medium
-
¹³C-labeled D-mannose (e.g., U-¹³C₆ D-mannose)
-
Unlabeled D-mannose
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will allow for sufficient growth during the labeling period without reaching over-confluency.
-
Media Preparation: Prepare the labeling medium by supplementing glucose- and mannose-free medium with the desired concentrations of ¹³C-mannose, unlabeled glucose, and dFBS. A common starting point is 50 µM ¹³C-mannose and 5 mM glucose.[1] The exact concentrations should be optimized for the specific cell line and experimental question.
-
Labeling: When cells reach the desired confluency (typically 70-80%), aspirate the standard culture medium, wash the cells once with sterile PBS, and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a specified period. The incubation time will depend on the turnover rate of the glycoproteins of interest and can range from a few hours to several days (e.g., 24 to 72 hours).[1]
-
Cell Harvest: After the labeling period, aspirate the medium, wash the cells twice with ice-cold PBS, and harvest the cells by scraping in PBS.
-
Cell Lysis and Protein Quantification: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer (e.g., RIPA buffer). Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay) for normalization purposes.
Glycoprotein Extraction and N-Glycan Release
This protocol outlines the steps for isolating glycoproteins and releasing the N-linked glycans for subsequent analysis.
Materials:
-
Cell lysate from ¹³C-mannose labeled cells
-
Tris-HCl buffer
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (TPCK-treated)
-
Ammonium bicarbonate
-
PNGase F
-
C18 Sep-Pak cartridges
-
Methanol
-
Acetic acid
-
1-Propanol
-
Lyophilizer
Procedure:
-
Reduction and Alkylation:
-
Resuspend the protein pellet in Tris-HCl buffer containing DTT and incubate to reduce disulfide bonds.
-
Add IAA to the solution and incubate in the dark to alkylate the free sulfhydryl groups.
-
-
Proteolytic Digestion:
-
Exchange the buffer to ammonium bicarbonate using dialysis or a desalting column.
-
Add trypsin to the protein solution and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Glycopeptide Enrichment (Optional but Recommended):
-
Condition a C18 Sep-Pak cartridge with methanol, followed by 5% acetic acid, 1-propanol, and finally 5% acetic acid.
-
Load the tryptic digest onto the C18 cartridge.
-
Wash the column with 5% acetic acid to remove salts and other hydrophilic contaminants.
-
Elute the glycopeptides with a stepwise gradient of 1-propanol in 5% acetic acid (e.g., 20%, 40%, 100%).
-
Pool the eluted fractions and lyophilize.
-
-
N-Glycan Release with PNGase F:
-
Separation of Glycans from Peptides:
-
Acidify the reaction mixture with acetic acid.
-
Apply the mixture to a conditioned C18 Sep-Pak cartridge.
-
Collect the flow-through and the subsequent wash with 5% acetic acid, which contains the released N-glycans. The peptides will be retained on the column.
-
Lyophilize the collected glycan fraction.
-
Monosaccharide Derivatization and GC-MS Analysis
This protocol describes the hydrolysis of released N-glycans into their constituent monosaccharides and their derivatization for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Lyophilized N-glycans
-
Trifluoroacetic acid (TFA)
-
Hydroxylamine hydrochloride
-
Pyridine
-
Acetic anhydride
-
Dichloromethane
-
Sodium bicarbonate
-
Sodium sulfate
-
GC-MS system
Procedure:
-
Hydrolysis:
-
Add TFA to the dried glycans and incubate to hydrolyze them into individual monosaccharides.
-
Dry the sample under a stream of nitrogen.
-
-
Derivatization to Aldonitrile Acetates:
-
Add a solution of hydroxylamine hydrochloride in pyridine to the dried monosaccharides and incubate to form oximes.
-
Add acetic anhydride and incubate to acetylate the hydroxyl groups.
-
Quench the reaction with water.
-
-
Extraction:
-
Extract the derivatized monosaccharides with dichloromethane.
-
Wash the organic layer with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for injection (e.g., ethyl acetate).
-
Inject the sample into the GC-MS system.
-
Use an appropriate GC column and temperature program to separate the different monosaccharide derivatives.
-
Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect the characteristic fragmentation patterns of the aldonitrile acetate derivatives of mannose and other monosaccharides. The incorporation of ¹³C will result in a mass shift in the molecular ion and fragment ions.
-
Data Presentation
Quantitative data from studies utilizing ¹³C-labeled mannose can be effectively summarized in tables to facilitate comparison across different cell lines and experimental conditions.
Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose in Various Cell Lines
| Cell Line | Exogenous [¹³C]Mannose Concentration (µM) | Exogenous Glucose Concentration (mM) | Labeling Time (h) | Contribution of Exogenous Mannose to N-Glycan Mannose (%) | Reference |
| Control Fibroblasts | 50 | 5 | 24 | 25-30 | [1] |
| MPI-deficient CDG Fibroblasts | 50 | 5 | 24 | ~80 | [1] |
| HeLa | 50 | 5 | Not Specified | ~20 | [10] |
| HepG2 | 50 | 5 | Not Specified | ~35 | [10] |
| CHO | 50 | 5 | Not Specified | ~15 | [10] |
Table 2: Uptake and Incorporation Rates of Mannose and Glucose into N-Glycans
| Cell Line | Mannose Uptake Rate (nmol/mg protein/h) | Glucose Uptake Rate (nmol/mg protein/h) | Mannose Incorporation into N-Glycans (nmol/mg protein/h) | Glucose Contribution to N-Glycan Mannose (nmol/mg protein/h) | Reference |
| Control Fibroblasts | 9.4 - 22 | 1500 - 2200 | 0.1 - 0.2 | 0.1 - 0.4 | [1] |
Visualizations
Visualizing the metabolic pathways and experimental workflows can greatly aid in understanding the processes involved in ¹³C-mannose labeling studies.
Mannose Metabolism and Glycosylation Pathway
The following diagram illustrates the key steps in mannose metabolism and its entry into the N-glycosylation pathway.
References
- 1. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. team-cag.com [team-cag.com]
- 9. zenodo.org [zenodo.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Metabolic Flux Analysis Using 13C Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 13C Metabolic Flux Analysis (13C-MFA), a powerful technique for quantifying intracellular metabolic fluxes. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to design, execute, and interpret 13C-MFA experiments.
Core Principles of 13C Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions within a cell.[1] By quantifying the rates of these reactions, known as fluxes, researchers can gain a deep understanding of cellular physiology in various states, such as disease or in response to drug treatment.[2] 13C-MFA is considered the gold standard for accurately determining these intracellular fluxes.[1]
The fundamental principle of 13C-MFA involves introducing a substrate labeled with the stable isotope carbon-13 (13C) into a cell culture. As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. The specific pattern of 13C labeling in these metabolites, known as the mass isotopomer distribution, is directly dependent on the active metabolic pathways and their corresponding fluxes. By measuring these isotopomer distributions using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and then applying computational modeling, it is possible to deduce the in vivo metabolic fluxes.[3][4][5]
The overall workflow of a 13C-MFA experiment can be broken down into five key stages: experimental design, the tracer experiment itself, measurement of isotopic labeling, estimation of fluxes, and statistical analysis.[3]
Experimental Protocols
A successful 13C-MFA experiment relies on meticulous planning and execution. The following section outlines a detailed methodology for a typical experiment using mammalian cells, such as Chinese Hamster Ovary (CHO) cells, which are frequently used in the production of biotherapeutics.[6][7]
Cell Culture and Isotope Labeling
-
Cell Seeding and Growth: Seed the mammalian cells (e.g., CHO cells) in appropriate culture vessels (e.g., T-flasks or bioreactors) with a defined culture medium. Monitor cell growth by measuring the viable cell density.
-
Introduction of 13C Tracer: Once the cells reach the desired growth phase (e.g., mid-exponential phase), replace the standard medium with a medium containing the 13C-labeled substrate.[7] A common tracer is [1,2-13C2]glucose, but the choice of tracer is critical and depends on the specific pathways being investigated.[3][8] The concentration of the labeled substrate should be carefully controlled.
-
Isotopic Steady State: Allow the cells to grow in the presence of the 13C tracer for a sufficient period to achieve an isotopic steady state, where the labeling patterns of intracellular metabolites become constant. The time required to reach this state varies depending on the cell type and growth rate.[7] For non-stationary MFA, samples are taken at multiple time points before reaching a steady state.[7]
-
Cell Harvesting and Quenching: Rapidly harvest the cells and quench their metabolic activity to prevent further changes in metabolite levels and labeling. This is typically achieved by quickly washing the cells with a cold saline solution and then quenching them in a cold solvent like methanol or a methanol-water mixture.
Metabolite Extraction
-
Extraction Solution: Add a pre-chilled extraction solvent (e.g., a mixture of methanol, chloroform, and water) to the quenched cell pellet.
-
Cell Lysis: Disrupt the cells to release the intracellular metabolites. This can be done through methods like sonication or freeze-thaw cycles.
-
Phase Separation: Centrifuge the mixture to separate the polar (containing central carbon metabolites) and non-polar (containing lipids) phases from the protein pellet.
-
Sample Collection: Carefully collect the polar phase for subsequent analysis of central carbon metabolites. The protein pellet can be retained for analysis of proteinogenic amino acids.
Sample Preparation and Analysis
-
Hydrolysis (for proteinogenic amino acids): If analyzing amino acids, hydrolyze the protein pellet using a strong acid (e.g., 6 M HCl) at a high temperature (e.g., 100°C) for several hours.[9]
-
Derivatization: Dry the extracted metabolites or hydrolyzed amino acids and derivatize them to increase their volatility for GC-MS analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[10]
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distributions.[10][11]
-
Sample Preparation: Resuspend the dried metabolite extract in a deuterated solvent (e.g., D2O) suitable for NMR analysis.[12] The sample should be free of particulate matter.
-
NMR Data Acquisition: Acquire 1D and/or 2D NMR spectra. 13C NMR can directly detect the labeled carbon atoms, while 1H NMR can provide information about the labeling of adjacent carbons.[13][14][15]
-
Spectral Analysis: Process the NMR data to identify metabolites and quantify the relative abundances of different isotopomers based on the splitting patterns and intensities of the peaks.[13]
Data Presentation: Quantitative Flux Map
The following table presents a hypothetical but representative set of metabolic flux values for central carbon metabolism in CHO cells, normalized to a glucose uptake rate of 100. This data is illustrative of the type of quantitative output generated from a 13C-MFA study and is based on findings from published literature.[7]
| Reaction | Flux (relative to Glucose uptake) |
| Glycolysis | |
| Glucose uptake (GLC) | 100.0 |
| Glucose-6-phosphate -> Fructose-6-phosphate (PGI) | 95.0 |
| Fructose-6-phosphate -> Fructose-1,6-bisphosphate (PFK) | 85.0 |
| Glyceraldehyde-3-phosphate -> Pyruvate (GAPD, PGK, PYK) | 170.0 |
| Lactate dehydrogenase (LDH) | 80.0 |
| Pentose Phosphate Pathway (PPP) | |
| Glucose-6-phosphate -> 6-Phosphogluconolactone (G6PDH) | 5.0 |
| 6-Phosphogluconate -> Ribulose-5-phosphate (6PGDH) | 5.0 |
| TCA Cycle | |
| Pyruvate -> Acetyl-CoA (PDH) | 40.0 |
| Isocitrate -> α-Ketoglutarate (IDH) | 35.0 |
| α-Ketoglutarate -> Succinyl-CoA (AKGD) | 30.0 |
| Succinate -> Fumarate (SDH) | 30.0 |
| Fumarate -> Malate (FUM) | 30.0 |
| Malate -> Oxaloacetate (MDH) | 30.0 |
| Anaplerosis/Cataplerosis | |
| Pyruvate -> Oxaloacetate (PC) | 10.0 |
| Malate -> Pyruvate (ME) | 5.0 |
Mandatory Visualizations
Visualizing the experimental workflow and the resulting metabolic flux map is crucial for understanding and communicating the results of a 13C-MFA study.
Computational Data Analysis and Flux Estimation
The raw data from MS and NMR analyses, which consist of mass isotopomer distributions, do not directly provide flux values.[16] Instead, these are used as inputs for a computational model of the cell's metabolic network. This model mathematically describes the relationships between intracellular fluxes and the resulting labeling patterns of metabolites.
The process of flux estimation involves the following steps:
-
Metabolic Network Model Construction: A detailed model of the relevant metabolic pathways is constructed. This includes the stoichiometry of all reactions and the specific carbon atom transitions for each reaction.
-
Flux Estimation using Software: Specialized software packages such as INCA, OpenFLUX2, or Metran are used to estimate the fluxes.[3][16] These programs use iterative algorithms to find the set of flux values that best reproduce the experimentally measured isotopomer distributions and extracellular rates (e.g., glucose uptake and lactate secretion). This is typically achieved by minimizing the difference between the measured and model-predicted labeling patterns.[7]
-
Statistical Analysis: Once a best-fit set of fluxes is determined, statistical methods are employed to assess the goodness-of-fit of the model to the data and to calculate confidence intervals for the estimated fluxes. This provides a measure of the precision and reliability of the determined flux values.[16]
Applications in Research and Drug Development
13C-MFA is a versatile technique with broad applications in both basic research and the pharmaceutical industry.
-
Understanding Disease Metabolism: 13C-MFA has been instrumental in elucidating the metabolic reprogramming that occurs in diseases like cancer.[4][17] By identifying the specific metabolic pathways that are up- or down-regulated in cancer cells, researchers can uncover novel therapeutic targets.
-
Drug Discovery and Development: This technique can be used to understand the mechanism of action of drugs by observing their effects on cellular metabolism. It can also aid in the optimization of bioprocesses, such as improving the production of therapeutic proteins in CHO cells by identifying metabolic bottlenecks.[6][7]
-
Metabolic Engineering: 13C-MFA provides the quantitative data needed to rationally design and engineer metabolic pathways in microorganisms for the production of biofuels and other valuable chemicals.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 13C metabolic flux analysis of industrial Chinese hamster ovary (CHO) cell cultures [ir.vanderbilt.edu]
- 7. Metabolic flux analysis of CHO cells at growth and non-growth phases using isotopic tracers and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beregond.bham.ac.uk [beregond.bham.ac.uk]
- 10. gcms.cz [gcms.cz]
- 11. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Exo-MFA – A 13C metabolic flux analysis to dissect tumor microenvironment-secreted exosome contributions towards cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 16. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Understanding Mannose Metabolism Through Isotope Tracing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose, a C-2 epimer of glucose, is a critical monosaccharide involved in glycosylation and energy metabolism. While structurally similar to glucose, its metabolic fate and impact on cellular processes are distinct and increasingly recognized for their therapeutic potential, particularly in oncology. Understanding the flux of mannose through various metabolic pathways is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. Isotope tracing, utilizing stable isotopes such as Carbon-13 (¹³C), provides a powerful tool to track the metabolic fate of mannose in real-time, offering quantitative insights into pathway activities. This guide provides a comprehensive overview of the core concepts, experimental protocols, and data interpretation for studying mannose metabolism using isotope tracing.
Core Mannose Metabolic Pathways
Mannose enters the cell primarily through glucose transporters (GLUTs) and is subsequently phosphorylated by hexokinase (HK) to form mannose-6-phosphate (Man-6-P). Man-6-P stands at a critical metabolic branch point, where it can be directed towards two primary fates:
-
Glycolysis: Man-6-P is isomerized by phosphomannose isomerase (MPI) to fructose-6-phosphate (Fru-6-P), which then enters the glycolytic pathway to generate ATP and biosynthetic precursors. In most mammalian cells, the majority (95-98%) of intracellular mannose is catabolized through this pathway.[1]
-
Glycosylation: Man-6-P can be converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase (PMM2). Man-1-P is then activated to GDP-mannose, a key precursor for the synthesis of N-linked glycans, O-linked glycans, and GPI anchors.
The balance between these two pathways is crucial for cellular homeostasis and is influenced by factors such as the relative activities of MPI and PMM2, as well as the availability of glucose and mannose.
Signaling Pathways Influenced by Mannose Metabolism
Recent research has unveiled intricate connections between mannose metabolism and key cellular signaling pathways, particularly in the context of cancer.
Mannose Metabolism and the Unfolded Protein Response (UPR)
High influx of mannose, especially in cells with low MPI activity, can lead to the accumulation of Man-6-P. This accumulation can disrupt protein glycosylation in the endoplasmic reticulum (ER), leading to an accumulation of misfolded proteins and triggering the Unfolded Protein Response (UPR). The UPR is a signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. Key sensors of the UPR include IRE1α (Inositol-requiring enzyme 1α) and ATF6 (Activating transcription factor 6), both of which can be activated in response to mannose-induced ER stress.
Mannose Metabolism and Ferroptosis
Emerging evidence links mannose metabolism to ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Inhibition of mannose metabolism has been shown to sensitize cancer cells to ferroptosis. This is thought to occur through the activation of the ATF6 arm of the UPR, which in turn leads to an accumulation of polyunsaturated fatty acids and subsequent lipid peroxidation.
Visualizing Metabolic and Signaling Pathways
To illustrate the intricate network of mannose metabolism and its downstream signaling effects, the following diagrams are provided in the DOT language for use with Graphviz.
Experimental Protocols for Isotope Tracing of Mannose Metabolism
This section provides a detailed, synthesized protocol for conducting a ¹³C-mannose isotope tracing experiment in cultured mammalian cells, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate mammalian cells of interest in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Culture in standard growth medium overnight.
-
Isotope Labeling Medium Preparation: Prepare labeling medium using glucose- and mannose-free DMEM or RPMI-1640, supplemented with 10% dialyzed fetal bovine serum (dFBS), 1% penicillin-streptomycin, and the desired concentrations of unlabeled glucose and ¹³C-labeled mannose (e.g., [U-¹³C₆]-D-mannose). A common experimental setup includes 5 mM glucose and 1 mM [U-¹³C₆]-D-mannose.
-
Labeling: Aspirate the standard growth medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and then add the prepared ¹³C-mannose labeling medium. Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. To reach isotopic steady-state for central carbon metabolites, a 24-hour labeling period is often sufficient.
Metabolite Extraction
-
Quenching Metabolism: At each time point, rapidly aspirate the labeling medium. Immediately place the 6-well plate on a bed of dry ice to quench all enzymatic activity.
-
Extraction Solvent Preparation: Prepare an ice-cold extraction solvent of 80% methanol/20% water.
-
Metabolite Extraction: Add 1 mL of the ice-cold extraction solvent to each well. Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Cell Lysis: Vortex the tubes vigorously for 30 seconds and then incubate on dry ice for 15 minutes. Repeat this freeze-thaw cycle three times to ensure complete cell lysis.
-
Clarification: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until derivatization.
Derivatization for GC-MS Analysis
For the analysis of monosaccharides by GC-MS, a two-step derivatization process is required to make them volatile.
-
Methoximation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Add 50 µL of this solution to each dried metabolite sample.
-
Vortex briefly and incubate at 37°C for 90 minutes with shaking. This step converts the carbonyl groups of the sugars to their methoxime derivatives, preventing the formation of multiple isomers in the next step.
-
-
Silylation:
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to each tube.
-
Vortex briefly and incubate at 60°C for 30 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing the volatility of the molecules.
-
-
Sample Transfer: After cooling to room temperature, transfer the derivatized samples to GC-MS vials with inserts for analysis.
GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., an Agilent GC-MS system).
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the derivatized monosaccharides.
-
GC Parameters (Example):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
-
MS Parameters (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Mode: Full scan mode from m/z 50 to 600 to identify all metabolites. For quantitative analysis, selected ion monitoring (SIM) mode can be used to increase sensitivity for specific labeled fragments.
-
Data Analysis and Metabolic Flux Calculation
-
Peak Identification and Integration: Identify the chromatographic peaks corresponding to the derivatized mannose and other relevant metabolites based on their retention times and mass spectra compared to authentic standards. Integrate the peak areas for each isotopologue (M+0, M+1, M+2, etc.).
-
Correction for Natural Isotope Abundance: Correct the raw isotopologue distribution data for the natural abundance of ¹³C and other heavy isotopes using established algorithms.
-
Metabolic Flux Analysis (MFA): Use software packages such as INCA, Metran, or OpenMebius to perform ¹³C-Metabolic Flux Analysis. This involves:
-
Model Construction: Define a metabolic network model that includes the relevant pathways of mannose metabolism.
-
Flux Estimation: The software uses an iterative algorithm to estimate the intracellular metabolic fluxes that best fit the experimentally determined isotopologue distributions.
-
Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
-
Quantitative Data on Mannose Metabolism
The following tables summarize quantitative data on mannose metabolism from various studies. It is important to note that absolute flux rates can vary significantly depending on the cell type, culture conditions, and the concentration of mannose and glucose.
| Parameter | Cell Type | Condition | Value | Reference |
| Mannose Uptake Rate | Human Fibroblasts | Physiological mannose | 7-14% of uptake used for glycosylation | [2] |
| Human Fibroblasts | High mannose | >99% catabolized via MPI | [2] | |
| Contribution to N-Glycans | Human Fibroblasts | Physiological mannose (50 µM) | 65-75% from exogenous mannose | [2] |
| Colorectal Cancer Cells | 25 mM mannose | Inhibition of PPP dehydrogenase activity | [3][4] | |
| Impact on Glycolysis | Leukemia Cells | Mannose supplementation | 2-5 fold increase in ECAR | [5] |
| U2OS Osteosarcoma Cells | 25 mM mannose | Increased Hexose-6-P, decreased Fructose-1,6-BP | [6] | |
| Impact on TCA Cycle | U2OS Osteosarcoma Cells | 5 mM mannose | Decreased α-ketoglutarate and malate | [7] |
| Impact on Pentose Phosphate Pathway | U2OS Osteosarcoma Cells | 5 mM mannose | Decreased Ribose-5-phosphate | [7] |
| Metabolite | Cell Line | Treatment | Fold Change vs. Control |
| Hexoses-6-phosphate | U2OS | 25 mM Mannose (5 min) | ~2.5 |
| ATP | U2OS | 25 mM Mannose (5 min) | ~0.8 |
| AMP | U2OS | 25 mM Mannose (5 min) | ~1.5 |
| Fructose-1,6-bisphosphate | U2OS | 25 mM Mannose (5 min) | ~0.4 |
| Ribose-5-phosphate | U2OS | 25 mM Mannose (5 min) | ~0.6 |
| UDP-GlcNAc | U2OS | 25 mM Mannose (5 min) | ~0.7 |
Conclusion
Isotope tracing with stable isotopes like ¹³C-mannose is an indispensable tool for quantitatively dissecting the complexities of mannose metabolism. This technical guide provides a framework for researchers to design and execute robust isotope tracing experiments, from cell culture to data analysis. The provided experimental protocols and visualization of key metabolic and signaling pathways offer a solid foundation for investigating the role of mannose in both normal physiology and disease states. By applying these techniques, researchers can gain deeper insights into the therapeutic potential of targeting mannose metabolism, paving the way for novel drug development strategies.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. Human fibroblasts prefer mannose over glucose as a source of mannose for N-glycosylation. Evidence for the functional importance of transported mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannose Inhibits the Pentose Phosphate Pathway in Colorectal Cancer and Enhances Sensitivity to 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannose Inhibits the Pentose Phosphate Pathway in Colorectal Cancer and Enhances Sensitivity to 5-Fluorouracil Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preliminary Investigation of D-Mannose-¹³C-5 in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannose, a C-2 epimer of glucose, plays a crucial role in cellular metabolism, particularly in the glycosylation of proteins and lipids. The use of stable isotope-labeled mannose, such as D-Mannose-¹³C-5, provides a powerful tool for tracing the metabolic fate of this monosaccharide in cell culture. This allows for the quantitative analysis of its incorporation into glycans, its entry into various metabolic pathways, and the overall flux through these pathways under different physiological and pathological conditions. This technical guide provides a comprehensive overview of the application of D-Mannose-¹³C-5 in cell culture, including detailed experimental protocols, data presentation in structured tables, and visualizations of key metabolic pathways and experimental workflows.
Metabolic Pathways of D-Mannose
D-Mannose enters the cell through glucose transporters (GLUTs) and is subsequently phosphorylated by hexokinase (HK) to form mannose-6-phosphate (M-6-P)[1][2]. This intermediate is a critical branch point in mannose metabolism. M-6-P can be isomerized by phosphomannose isomerase (PMI) to fructose-6-phosphate, which then enters the glycolytic pathway[3][4]. Alternatively, M-6-P can be converted to mannose-1-phosphate (M-1-P) by phosphomannomutase 2 (PMM2). M-1-P is then activated to GDP-mannose, a key donor substrate for N-glycosylation, O-glycosylation, and the formation of GPI anchors[3]. The use of D-Mannose-¹³C-5 allows for the precise tracking of the ¹³C-labeled carbon atom as it moves through these interconnected pathways.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 4. Mannose - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Tracing N-Glycosylation Pathways Using D-Mannose-13C-5
Introduction
D-mannose is a C-2 epimer of glucose that plays a pivotal role in cellular metabolism, primarily as a precursor for the biosynthesis of N-linked glycans. These glycans are critical for protein folding, stability, and function.[1] The metabolic pathway begins with the uptake of mannose, followed by its phosphorylation to mannose-6-phosphate (Man-6-P) by hexokinase. Man-6-P stands at a crucial metabolic node; it can be isomerized to fructose-6-phosphate to enter glycolysis, or it can be converted to mannose-1-phosphate and subsequently GDP-mannose, the direct donor for N-glycosylation.[2]
Stable isotope labeling is a powerful technique for elucidating the dynamics of metabolic pathways. By supplying cells with a substrate enriched with a stable isotope, such as ¹³C, researchers can trace the journey of the labeled atoms through various metabolic transformations. D-Mannose-¹³C₅ is an ideal tracer for investigating the flux of exogenous mannose into glycosylation pathways versus its catabolism through glycolysis. This approach allows for the quantitative analysis of how different cell types or conditions (e.g., disease states, drug treatments) alter mannose metabolism and glycosylation dynamics.
Applications
-
Metabolic Flux Analysis: Quantifying the rate at which exogenous mannose is directed into N-glycosylation versus glycolysis.
-
Glycobiology Research: Studying the synthesis and turnover rates of specific glycoproteins and high-mannose type oligosaccharides.
-
Drug Development: Assessing the impact of therapeutic compounds on glycosylation pathways, which are often dysregulated in diseases like cancer.[3]
-
Biomarker Discovery: Identifying changes in mannose metabolism that may serve as indicators of disease.
Protocol: D-Mannose-¹³C₅ Metabolic Labeling and Analysis
This protocol provides a comprehensive workflow for labeling cultured mammalian cells with D-Mannose-¹³C₅, fractionating cellular components, and analyzing ¹³C incorporation by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Part 1: Cell Culture and Metabolic Labeling
1.1 Materials
-
D-Mannose-¹³C₅ (Cambridge Isotope Laboratories or equivalent)
-
Cell line of interest (e.g., HEK293, HeLa, CHO)
-
Base cell culture medium powder, lacking glucose and mannose (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled monosaccharides.[4][5]
-
Sterile water (ddH₂O or WFI)[6]
-
Sodium Bicarbonate (NaHCO₃)
-
Standard cell culture plastics (flasks, plates)
1.2 Preparation of Labeling Medium
-
Prepare the base medium from powder according to the manufacturer's instructions, omitting standard glucose.[7]
-
Add D-Mannose-¹³C₅ to the desired final concentration (e.g., 1 mM). For control ("light") cultures, add an equimolar amount of unlabeled D-Mannose.
-
Supplement the medium with 10% dFBS and other required components (e.g., L-glutamine, pyruvate, if necessary for the cell line).[4]
-
Sterile filter the complete medium using a 0.22 µm filter unit.[6]
-
Pre-equilibrate the medium to 37°C and 5% CO₂ before use.
1.3 Labeling Procedure
-
Seed cells in 6-well plates or 10 cm dishes and grow them in standard (unlabeled) medium until they reach 70-80% confluency.[8]
-
Aspirate the standard medium and gently wash the cells once with pre-warmed sterile Phosphate-Buffered Saline (PBS) or basal medium without serum.[4]
-
Add the pre-warmed D-Mannose-¹³C₅ labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 2, 8, 24 hours) to monitor the dynamics of label incorporation. The optimal duration depends on the metabolic pathway of interest.[5][8]
Part 2: Sample Collection and Fractionation
2.1 Materials
-
Ice-cold 0.9% NaCl solution
-
Liquid nitrogen or dry ice
-
Ice-cold 80% HPLC-grade Methanol (MeOH) / 20% Water[8]
-
Cell scrapers
-
2M Trifluoroacetic Acid (TFA)
-
Benchtop and refrigerated centrifuges
2.2 Procedure
-
Quenching and Metabolite Extraction:
-
To halt metabolic activity, place the culture dish on dry ice and aspirate the labeling medium.[8]
-
Quickly wash the cell monolayer with 5 mL of ice-cold 0.9% NaCl. Aspirate immediately.
-
Add 1 mL of ice-cold 80% MeOH to the dish.[8]
-
Place the dish on dry ice for 10-15 minutes to freeze the cells and facilitate lysis.
-
Scrape the cells in the cold methanol and transfer the entire lysate/suspension to a 1.5 mL microcentrifuge tube.[9]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant. This is the Metabolite Fraction , containing free labeled mannose and its phosphorylated forms. Store at -80°C.
-
The remaining pellet is the Macromolecule Fraction .
-
-
Hydrolysis of Glycoproteins:
-
Wash the macromolecule pellet once with 1 mL of 80% MeOH to remove residual soluble metabolites. Centrifuge and discard the supernatant.
-
Add 500 µL of 2M TFA to the pellet.
-
Incubate in a heat block at 100°C for 4 hours to hydrolyze glycans into their constituent monosaccharides.
-
After hydrolysis, cool the samples on ice and centrifuge at 16,000 x g for 10 minutes.
-
Transfer the supernatant, which now contains the released monosaccharides, to a new tube. This is the Glycan-Derived Monosaccharide Fraction .
-
Part 3: LC-MS/MS Analysis
3.1 Sample Preparation
-
Dry the Metabolite Fraction and the Glycan-Derived Monosaccharide Fraction completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried samples in a suitable solvent for LC-MS analysis, such as 100 µL of 50:50 Acetonitrile:Water. Vortex and centrifuge to pellet any insoluble debris.
-
Transfer the clear supernatant to autosampler vials for analysis.
3.2 Recommended LC-MS/MS Method
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for separating highly polar, underivatized monosaccharides.[10]
-
Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high percentage of Mobile Phase B, gradually increasing the percentage of Mobile Phase A.
-
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
Ionization: ESI, Negative Mode.
-
MRM Transitions: Monitor for both unlabeled (M+0) and labeled (M+5) mannose.
-
Data Presentation
Table 1: Example Experimental Parameters
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 2 x 10⁵ cells/well | For a 6-well plate; scale accordingly.[8] |
| D-Mannose-¹³C₅ Conc. | 1 - 5 mM | Concentration can be optimized based on cell type. |
| Dialyzed FBS Conc. | 10% (v/v) | Minimizes background from unlabeled sugars.[5] |
| Labeling Time Points | 0, 2, 8, 24 hours | Time course reveals incorporation dynamics. |
| Biological Replicates | n ≥ 3 | Essential for statistical significance.[8] |
Table 2: Suggested LC-MS/MS MRM Parameters for Mannose
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Unlabeled Mannose (M+0) | 179.1 | 89.0 | 15 | Corresponds to [M-H]⁻ precursor and a characteristic hexose fragment. |
| Unlabeled Mannose (M+0) | 179.1 | 59.0 | 25 | A common secondary fragment for confirmation. |
| D-Mannose-¹³C₅ (M+5) | 184.1 | 92.0 | 15 | Precursor reflects +5 Da shift; fragment shows +3 Da shift. |
| D-Mannose-¹³C₅ (M+5) | 184.1 | 62.0 | 25 | Confirmatory fragment with +3 Da shift. |
Table 3: Example Data Analysis - Fractional Enrichment
Fractional enrichment is calculated as the ratio of the labeled isotopologue peak area to the sum of all isotopologue peak areas.
| Time (hours) | % ¹³C Enrichment (Metabolite Pool) | % ¹³C Enrichment (Glycoprotein Pool) |
| 0 | < 1% | < 1% |
| 2 | 65% | 15% |
| 8 | 98% | 55% |
| 24 | > 99% | 85% |
Visualizations
Metabolic Pathway of D-Mannose
Caption: Metabolic fate of D-Mannose after cellular uptake.
Experimental Workflow Diagramdot
// Define nodes A [label="1. Prepare ¹³C₅-Mannose\nLabeling Medium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Cell Seeding &\nGrowth to 70% Confluency"]; C [label="3. Wash Cells &\nAdd Labeling Medium"]; D [label="4. Incubate for\nTime Course (0-24h)"]; E [label="5. Quench Metabolism\n(Dry Ice / Cold Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Scrape Cells &\nCentrifuge Lysate"]; G [label="Supernatant:\nMetabolite Fraction", shape="note", fillcolor="#FFFFFF"]; H [label="Pellet:\nMacromolecule Fraction", shape="note", fillcolor="#FFFFFF"]; I [label="7. Acid Hydrolysis (TFA)\nof Pellet", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Glycan-Derived\nMonosaccharide Fraction", shape="note", fillcolor="#FFFFFF"]; K [label="8. Dry & Reconstitute\nAll Fractions"]; L [label="9. LC-MS/MS Analysis\n(HILIC, MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"]; M [label="10. Data Analysis:\nCalculate % Enrichment"];
// Define edges A -> B -> C -> D -> E -> F; F -> G; F -> H; H -> I -> J; G -> K; J -> K; K -> L -> M; }
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 6. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
- 8. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 9. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Separation of monosaccharides hydrolyzed from glycoproteins without the need for derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of ¹³C-Labeled Mannose for Metabolic Studies using LC-MS/MS
Introduction
Mannose is a C-2 epimer of glucose and plays a crucial role in cellular metabolism, particularly in the glycosylation of proteins and lipids. The use of stable isotope-labeled mannose, such as ¹³C-labeled mannose, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides a powerful tool for researchers to trace its metabolic fate, and to quantify its incorporation into various biomolecules. This application note details a robust and sensitive LC-MS/MS method for the detection and quantification of ¹³C-labeled mannose in biological matrices, which is applicable to metabolic flux analysis and studies of glycoprotein biosynthesis.
This method utilizes a hydrophilic interaction liquid chromatography (HILIC) or a suitable ion-exchange column for the separation of mannose from other monosaccharides, followed by detection using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard, such as D-mannose-¹³C₆, ensures high accuracy and precision.
Metabolic Significance of Mannose
Mannose enters cellular metabolism through phosphorylation by hexokinase to form mannose-6-phosphate. This can then be isomerized to fructose-6-phosphate and enter the glycolytic pathway. Alternatively, mannose-6-phosphate can be converted to mannose-1-phosphate, which is subsequently activated to GDP-mannose, a key precursor for the synthesis of N-linked glycans. Tracing the incorporation of ¹³C from labeled mannose into these pathways provides valuable insights into cellular metabolic dynamics.
Figure 1: Simplified metabolic pathway of ¹³C-labeled mannose.
Experimental Protocol
This protocol provides a general framework for the analysis of ¹³C-labeled mannose. Optimization may be required for specific biological matrices.
Materials and Reagents
-
¹³C-labeled D-Mannose (e.g., D-Mannose-¹³C₆)
-
D-Mannose (unlabeled standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Hydroxide or Formic Acid (for mobile phase modification)
-
Methanol (for sample preparation)
-
Internal Standard (IS): Commercially available stable isotope-labeled mannose, if not using the ¹³C-labeled mannose being quantified as its own internal reference in pulse-chase experiments. For absolute quantification, a different labeled sugar not present in the sample can be used.
Sample Preparation
The goal of sample preparation is to extract mannose from the biological matrix while removing interfering substances like proteins and salts.
a) Plasma/Serum Samples:
-
Thaw plasma or serum samples on ice.
-
To 50 µL of sample, add 200 µL of ice-cold methanol containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an LC-MS vial.
b) Cell Culture Samples:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells by three freeze-thaw cycles.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Proceed with evaporation and reconstitution as described for plasma/serum samples.
LC-MS/MS Method
a) Liquid Chromatography (LC) Conditions:
The following conditions are a starting point and may require optimization.
| Parameter | Recommended Setting |
| Column | Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column |
| Mobile Phase A | Water with 0.1% Ammonium Hydroxide or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Ammonium Hydroxide or 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry (MS) Conditions:
Detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
MRM Transitions:
The exact m/z values will depend on the specific adduct formed (e.g., [M-H]⁻ in negative mode or [M+Na]⁺ in positive mode) and the specific ¹³C labeling pattern. For D-Mannose-¹³C₆:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Unlabeled Mannose | 179.1 | 89.1 | 12 |
| ¹³C₆-Mannose | 185.1 | 92.1 | 12 |
Note: These transitions correspond to the [M-H]⁻ ion. These values should be optimized for the specific instrument used.
Data Analysis and Presentation
The concentration of ¹³C-labeled mannose is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. For metabolic tracing studies, the degree of ¹³C incorporation can be expressed as a percentage of the total mannose pool.
Quantitative Performance Characteristics
The following table summarizes typical performance data for a validated LC-MS/MS method for mannose quantification.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Concentration Range | 1 - 50 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| LLOQ | 1 µg/mL |
Data presented here is representative and should be established for each specific assay.
Experimental Workflow Visualization
The overall experimental workflow is depicted in the following diagram.
Figure 2: General workflow for LC-MS/MS analysis of ¹³C-mannose.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reproducible approach for the quantification of ¹³C-labeled mannose in biological samples. This protocol is well-suited for researchers in drug development and metabolic research who are investigating the role of mannose in various physiological and pathological processes. The use of stable isotope labeling and tandem mass spectrometry ensures high-quality data for metabolic flux analysis and related applications.
Application Note: D-Mannose-¹³C₆ as an Internal Standard for Quantitative Glycoproteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance changes in response to various stimuli or disease states. The accuracy of such quantification heavily relies on the use of internal standards to control for experimental variability. In the burgeoning field of glycoproteomics, which focuses on the large-scale study of protein glycosylation, the need for robust internal standards is paramount.
Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, localization, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and metabolic disorders, making glycoproteins promising targets for diagnostics and therapeutics.
Stable isotope labeling is a powerful strategy for accurate quantification in mass spectrometry-based proteomics. While methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) are well-established for labeling the peptide backbone, they do not directly account for changes in glycosylation. Metabolic labeling with stable isotope-containing monosaccharides, such as D-Mannose-¹³C₆, offers a direct and precise way to quantify changes in glycoproteins.
D-Mannose is a central monosaccharide in the biosynthesis of N-linked glycans. By providing cells with D-Mannose labeled with six ¹³C atoms (D-Mannose-¹³C₆), the heavy isotope is incorporated into the glycan structures of newly synthesized glycoproteins. This creates a mass shift that allows for the differentiation and relative quantification of glycoproteins from different experimental conditions when analyzed by mass spectrometry (MS). D-Mannose-¹³C₆ serves as an excellent internal standard as it is chemically identical to its light counterpart and is introduced at the earliest stage of the biological process, thus accounting for variations throughout the entire experimental workflow.
This application note provides detailed protocols for the use of D-Mannose-¹³C₆ as an internal standard for quantitative glycoproteomics, along with data presentation guidelines and examples of its application in studying critical signaling pathways.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with D-Mannose-¹³C₆
This protocol describes the in vivo incorporation of D-Mannose-¹³C₆ into the glycoproteins of cultured mammalian cells.
Materials:
-
D-Mannose-¹³C₆ (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Glucose-free and Mannose-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
D-(+)-Glucose
-
D-(+)-Mannose (for 'light' control)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture Preparation: Culture cells of interest to ~70-80% confluency in their standard growth medium. For optimal labeling, ensure cells are in the logarithmic growth phase.
-
Medium Preparation:
-
Heavy Medium: Prepare glucose-free/mannose-free medium supplemented with 10% dFBS, the desired concentration of D-(+)-Glucose (e.g., 5 mM), and a specific concentration of D-Mannose-¹³C₆ (e.g., 50 µM to 1 mM). The optimal concentration of D-Mannose-¹³C₆ may need to be determined empirically for each cell line to achieve sufficient incorporation without affecting cell viability.[1]
-
Light Medium: Prepare an identical medium, but replace D-Mannose-¹³C₆ with the same concentration of unlabeled D-(+)-Mannose.
-
-
Metabolic Labeling:
-
Wash the cells twice with sterile PBS to remove the old medium.
-
Add the prepared 'Heavy' or 'Light' medium to the respective cell populations.
-
Incubate the cells for a period sufficient to allow for glycoprotein turnover and incorporation of the labeled mannose. This typically ranges from 24 to 72 hours, depending on the cell line and the turnover rate of the glycoproteins of interest.[1]
-
-
Cell Harvesting and Lysis:
-
After the labeling period, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
For quantitative comparison, an equal number of 'heavy' and 'light' labeled cells can be mixed at this stage.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
If not already mixed, combine equal amounts of protein from the 'heavy' and 'light' lysates. This mixture will serve as the starting material for the subsequent proteomics workflow.
-
Protocol 2: Sample Preparation for Intact Glycopeptide Analysis by LC-MS/MS
This protocol outlines the steps for protein digestion and enrichment of glycopeptides from the metabolically labeled cell lysates.
Materials:
-
Combined protein lysate from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Ammonium Bicarbonate
-
Glycopeptide enrichment kit (e.g., based on HILIC or lectin affinity chromatography)
-
C18 solid-phase extraction (SPE) cartridges
-
Formic Acid
-
Acetonitrile (ACN)
Procedure:
-
Reduction and Alkylation:
-
To a known amount of the combined protein lysate (e.g., 1 mg), add DTT to a final concentration of 10 mM.
-
Incubate at 60°C for 45 minutes.
-
Allow the sample to cool to room temperature.
-
Add IAA to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.
-
Add MS-grade trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Glycopeptide Enrichment:
-
Due to the low abundance of glycopeptides compared to non-glycosylated peptides, an enrichment step is crucial.
-
Follow the manufacturer's protocol for the chosen glycopeptide enrichment kit. Common strategies include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique separates glycopeptides based on the hydrophilicity of the glycan moiety.
-
Lectin Affinity Chromatography: This method uses lectins immobilized on a solid support to capture specific glycan structures.
-
-
-
Desalting:
-
Desalt the enriched glycopeptides using C18 SPE cartridges to remove salts and other contaminants that can interfere with MS analysis.
-
Elute the glycopeptides with a solution of ACN and formic acid.
-
Dry the eluted glycopeptides in a vacuum centrifuge.
-
-
Sample Reconstitution:
-
Reconstitute the dried glycopeptides in a small volume of LC-MS/MS loading buffer (e.g., 0.1% formic acid in water) for analysis.
-
Protocol 3: LC-MS/MS Analysis and Data Processing
This protocol provides a general framework for the analysis of ¹³C-mannose labeled glycopeptides by LC-MS/MS.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.
LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Separate the glycopeptides on a C18 analytical column using a gradient of increasing ACN concentration in the presence of 0.1% formic acid. The gradient should be optimized to achieve good separation of the complex glycopeptide mixture.
-
-
Mass Spectrometry:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Full MS Scan (MS1): Acquire high-resolution full scans to detect the isotopic pairs of light and heavy glycopeptides.
-
MS/MS Scans (MS2): Select the most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID). The fragmentation spectra will provide information on both the peptide sequence and the glycan composition.
-
-
Data Analysis:
-
Use specialized glycoproteomics software (e.g., Byonic™, pGlyco, or similar) for the identification and quantification of intact glycopeptides.
-
The software should be capable of searching for peptides with variable modifications corresponding to different glycan compositions and the mass shift introduced by the ¹³C-mannose label.
-
Quantification is performed by comparing the peak areas of the light (unlabeled) and heavy (¹³C-labeled) glycopeptide precursor ions in the MS1 scans.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables. The following is an example of how to present the quantitative results for differentially expressed glycopeptides.
Table 1: Relative Quantification of Glycopeptides in Response to Treatment X
| Glycoprotein | UniProt ID | Glycosylation Site | Glycan Composition | Fold Change (Heavy/Light) | p-value |
| EGFR | P00533 | N420 | HexNAc(4)Hex(5)Fuc(1) | 2.5 | 0.001 |
| Integrin alpha-5 | P08648 | N843 | HexNAc(5)Hex(6)NeuAc(1) | -1.8 | 0.012 |
| E-cadherin | P12830 | N554 | HexNAc(3)Hex(4) | 1.2 | 0.234 |
| TGF-β Receptor II | P37173 | N70 | HexNAc(2)Hex(9) | 3.1 | <0.001 |
| Fibronectin | P02751 | N1007 | HexNAc(4)Hex(5)Fuc(1)NeuAc(2) | -2.2 | 0.005 |
-
Glycoprotein: The name of the identified glycoprotein.
-
UniProt ID: The UniProt accession number for unambiguous identification.
-
Glycosylation Site: The specific asparagine (N) residue where the glycan is attached.
-
Glycan Composition: The composition of the identified glycan (HexNAc: N-acetylhexosamine, Hex: Hexose, Fuc: Fucose, NeuAc: N-acetylneuraminic acid).
-
Fold Change (Heavy/Light): The ratio of the abundance of the heavy-labeled glycopeptide to the light-labeled glycopeptide.
-
p-value: Statistical significance of the observed fold change.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway where glycosylation plays a critical role and the experimental workflow for quantitative glycoproteomics using D-Mannose-¹³C₆.
Caption: TGF-β signaling pathway with key glycosylated receptors.[1][2][3][4][5]
Caption: Experimental workflow for quantitative glycoproteomics.
Caption: Logical flow for accurate glycoprotein quantification.
Conclusion
The use of D-Mannose-¹³C₆ as an internal standard provides a robust and accurate method for the quantitative analysis of glycoproteins in complex biological samples. By metabolically incorporating a heavy isotope directly into the glycan structures, this approach minimizes experimental variability and allows for the precise measurement of changes in glycoprotein abundance. The protocols and workflows described in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technique in their studies of glycosylation in health and disease. This methodology, coupled with advanced mass spectrometry, will continue to be instrumental in uncovering the roles of glycoproteins in critical signaling pathways and in the identification of novel biomarkers and therapeutic targets.
References
- 1. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer [protein-cell.net]
- 3. TGF-β sensitivity is determined by N-linked glycosylation of the type II TGF-β receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TGF-β sensitivity is determined by N-linked glycosylation of the type II TGF-β receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Analysis of D-Mannose-¹³C-5
Introduction
D-Mannose, a C-2 epimer of glucose, is a physiologically significant monosaccharide involved in protein glycosylation and various metabolic pathways. The use of stable isotope labeling, specifically with Carbon-13 (¹³C), at defined positions such as C-5, transforms D-Mannose into a powerful probe for nuclear magnetic resonance (NMR) spectroscopy. NMR is a highly effective method for analyzing the ¹³C labeling of metabolites, providing direct, quantitative positional information on the labeling status.[1] This allows researchers to trace the metabolic fate of the sugar, elucidate molecular structures, and study conformational dynamics with high precision. These application notes provide an overview and detailed protocols for the analysis of D-Mannose-¹³C-5, aimed at researchers in biochemistry, drug development, and metabolic studies.
Application Note 1: Structural Elucidation and Assignment
The primary application of NMR for D-Mannose-¹³C-5 is the unambiguous assignment of ¹H and ¹³C chemical shifts. In solution, D-Mannose exists as an equilibrium mixture of α- and β-pyranose anomers, and to a lesser extent, furanose forms.[2] The ¹³C label at the C-5 position serves as a crucial starting point for assigning the entire spin system.
Key Techniques:
-
1D ¹³C NMR: Directly detects the enriched ¹³C-5 signal, which will be significantly more intense than the signals from carbons at natural abundance (1.1%).
-
2D Heteronuclear Single Quantum Coherence (HSQC): Correlates the ¹³C-5 nucleus with its directly attached proton(s) (H-5).[3][4] This is the cornerstone experiment for pinpointing the H-5 resonance in a crowded proton spectrum.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between ¹³C-5 and protons that are two or three bonds away (e.g., H-4, H-6a, H-6b, and potentially H-1).[3][4] This is vital for confirming connectivity and assigning neighboring protons.
-
2D ¹H-¹H Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, allowing for sequential assignment of the proton spin system starting from the confidently assigned H-5.[3][5]
Quantitative Data: Chemical Shifts
The precise chemical shifts of D-Mannose are sensitive to the solvent, temperature, and pH. The following table provides typical ¹³C chemical shift values for the pyranose forms of D-Mannose in D₂O.
| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) |
| C1 | 95.5 | 95.2 |
| C2 | 72.2 | 72.7 |
| C3 | 71.7 | 74.5 |
| C4 | 68.4 | 68.1 |
| C5 | 73.9 | 77.6 |
| C6 | 62.5 | 62.5 |
| Data sourced from Omicron Biochemicals, Inc. for D-[1-¹³C]mannose, values are representative.[6] |
Application Note 2: Conformational Analysis
The three-bond J-coupling constants (³J) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus relationship. By measuring ³J(H,H) values, particularly those involving H-5, researchers can determine the preferred conformation of the pyranose ring (e.g., ⁴C₁ chair).
Key Techniques:
-
High-Resolution 1D ¹H NMR: Allows for the direct measurement of proton-proton coupling constants from well-resolved multiplets.
-
2D COSY: Can be used to measure coupling constants from the fine structure of cross-peaks, which is especially useful in cases of spectral overlap.[2]
Quantitative Data: J-Coupling Constants
Typical ³J(H,H) values in a ⁴C₁ pyranose ring conformation provide clear stereochemical information.
| Coupling Constant | Typical Value (Hz) for ⁴C₁ Chair | Relationship |
| ³J(H4, H5) | ~9-10 Hz | Axial-Axial |
| ³J(H5, H6proR) | ~2-3 Hz | Axial-Equatorial |
| ³J(H5, H6proS) | ~5-6 Hz | Axial-Equatorial |
| Note: These are generalized values for pyranose rings. Precise values for D-Mannose may vary. |
Application Note 3: Metabolic Flux and Glycosylation Analysis
When D-Mannose-¹³C-5 is introduced into a biological system, the ¹³C label can be tracked as it is incorporated into various metabolites and glycoproteins.[7] This makes it an excellent tool for metabolic flux analysis.
Key Techniques:
-
1D ¹³C NMR and 2D HSQC: Used to identify and quantify the incorporation of the ¹³C-5 label into downstream products or complex glycans. The unique chemical shift of ¹³C-5 in different molecular environments allows for the resolution and identification of various species.[1]
-
Mass Spectrometry (in conjunction with NMR): Provides complementary information on the mass shifts due to ¹³C incorporation, confirming metabolic pathways.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Dissolution: Dissolve 5-25 mg of D-Mannose-¹³C-5 in 0.6-0.7 mL of a deuterated solvent.[8] For biological applications or to observe hydroxyl protons, use 99% H₂O / 1% D₂O. For standard structural work, D₂O is common. Deuterated DMSO can also be used.[5]
-
Vial Preparation: It is advisable to first dissolve the sample in a small vial, which can be vortexed or gently heated to ensure complete dissolution, before transferring the solution to the NMR tube with a Pasteur pipette.[8]
-
Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette to prevent solids from interfering with the spectral quality.[8]
-
Transfer: Transfer the clear solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is at least 4.5 cm.[9]
-
Standard: For quantitative purposes, a known amount of an internal standard (e.g., DSS or TSP) can be added.
Protocol 2: 1D ¹³C NMR Acquisition
-
Instrument Setup: Tune and match the ¹³C probe on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width: ~200-250 ppm, centered around 100 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds (a longer delay may be needed for quantitative analysis).
-
Number of Scans: 128 to 1024, depending on sample concentration.
-
-
Processing: Apply an exponential line broadening factor (e.g., 1-2 Hz), Fourier transform, phase correct, and baseline correct the spectrum.
Protocol 3: 2D HSQC Acquisition
-
Instrument Setup: Use the same locked and shimmed sample from the 1D experiments.
-
Acquisition Parameters:
-
Pulse Program: A sensitivity-enhanced, gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker systems).
-
Spectral Width (F2 - ¹H): ~10-12 ppm, centered on the sugar proton region (~4.5 ppm).
-
Spectral Width (F1 - ¹³C): ~100-120 ppm, centered to include all expected mannose carbon signals (~75 ppm).
-
Number of Points (F2): 2048.
-
Number of Increments (F1): 256-512.
-
Number of Scans: 4-16 per increment.
-
¹J(C,H) Coupling Constant: Set to an average value for carbohydrates, typically 145 Hz.[10]
-
-
Processing: Process the data using a squared sine-bell window function in both dimensions, followed by Fourier transformation, phasing, and baseline correction.
Protocol 4: 2D HMBC Acquisition
-
Instrument Setup: Use the same sample and shims.
-
Acquisition Parameters:
-
Pulse Program: A gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker systems).
-
Spectral Widths: Same as for the HSQC experiment.
-
Long-Range Coupling Delay: The experiment must be optimized for a range of long-range couplings (²J(C,H) and ³J(C,H)). A common optimization value is 8-10 Hz, which corresponds to a delay of ~60 ms.[4]
-
Number of Increments (F1): 256-512.
-
Number of Scans: 8-32 per increment.
-
-
Processing: Process similarly to the HSQC data, typically using a sine-bell window function.
Visualizations
Below are diagrams illustrating key workflows and relationships for the NMR analysis of D-Mannose-¹³C-5.
Caption: General workflow for NMR analysis of D-Mannose-¹³C-5.
Caption: Expected NMR correlations from the ¹³C-5 labeled position.
References
- 1. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. iosrjournals.org [iosrjournals.org]
- 6. omicronbio.com [omicronbio.com]
- 7. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. cigs.unimo.it [cigs.unimo.it]
Application Notes and Protocols for D-Mannose-13C-5 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for sample preparation in metabolic tracing experiments utilizing D-Mannose-13C-5. The methodologies outlined are intended to guide researchers in accurately quantifying the uptake and metabolic fate of D-Mannose in various biological systems, with a particular focus on cancer cell metabolism and its influence on key signaling pathways.
Introduction
D-Mannose, a C-2 epimer of glucose, plays a crucial role in glycoprotein synthesis and has emerged as a significant modulator of cellular metabolism and signaling. The use of stable isotope-labeled D-Mannose, such as this compound, allows for precise tracing of its metabolic pathways and provides insights into its therapeutic potential. These protocols detail the necessary steps for cell culture, isotope labeling, metabolite extraction, and analysis, ensuring high-quality data for metabolomics studies.
Experimental Protocols
Protocol 1: In Vitro Labeling of Adherent Cancer Cells with this compound
This protocol is designed for tracing the metabolism of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Adherent cancer cells (e.g., colorectal, breast cancer cell lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal standards (e.g., D-Mannose-13C6)
-
6-well or 10 cm cell culture plates
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 x g
-
Nitrogen gas evaporator or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Cell Seeding:
-
Seed adherent cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of extraction.
-
Culture cells in complete medium supplemented with 10% dFBS overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Labeling:
-
Prepare the labeling medium by supplementing glucose-free culture medium with this compound at the desired concentration (e.g., 5-25 mM). The medium should also contain 10% dFBS.
-
Aspirate the overnight culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of mannose metabolism.
-
-
Metabolite Extraction:
-
At the end of the labeling period, aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular label.
-
Immediately place the culture plate on dry ice to quench metabolism.
-
Add 1 mL of pre-chilled 80% methanol (-80°C) to each well of a 6-well plate (or 5 mL for a 10 cm dish).
-
Incubate the plates at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.
-
Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at >13,000 x g for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube. This is the metabolite extract.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
If an internal standard is used for quantification, add it to the metabolite extract at this stage. D-Mannose-13C6 is a suitable internal standard for this compound analysis.[1][2]
-
Dry the metabolite extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS/MS method (e.g., 50% acetonitrile in water).
-
Vortex the reconstituted sample and centrifuge at high speed for 5-10 minutes at 4°C to remove any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Analysis of this compound and its Metabolites by LC-MS/MS
This protocol provides a general framework for the analysis of 13C-labeled mannose and its downstream metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (Example):
-
Column: A column suitable for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous to elute polar compounds. The specific gradient will need to be optimized for the specific column and metabolites of interest.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 2-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative ion electrospray ionization (ESI-) is often suitable for sugars.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its expected metabolites.
-
MRM Transitions: These need to be determined for each metabolite of interest. For this compound, the transition would be based on its mass-to-charge ratio (m/z) and the m/z of a characteristic fragment ion.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of D-Mannose.
Table 1: Effect of D-Mannose on Colorectal Cancer Cell Viability
| Cell Line | Treatment | Concentration (mM) | Incubation Time (h) | Cell Viability (% of Control) |
| HCT116 | D-Mannose | 50 | 72 | ~75% |
| HCT116 p53-/- | D-Mannose | 50 | 72 | ~70% |
| HCT116-5FUR | D-Mannose | 50 | 72 | ~80% |
Data adapted from a study on the effect of mannose on colorectal cancer cells.[3]
Table 2: Effect of D-Mannose on Reactive Oxygen Species (ROS) Production in Colorectal Cancer Cells
| Cell Line | Treatment | Concentration (mM) | Incubation Time (h) | ROS Production (% of Control) |
| HCT116 | D-Mannose | 50 | 24 | ~120% |
| HCT116 p53-/- | D-Mannose | 50 | 24 | ~130% |
| HCT116-5FUR | D-Mannose | 50 | 24 | ~115% |
Data adapted from a study investigating the impact of mannose on oxidative stress.[3]
Table 3: Effect of D-Mannose on Glycolytic Metabolites in Bladder Cancer Cells
| Metabolite | Treatment | Fold Change vs. Control |
| Lactate | D-Mannose | Decreased |
| Pyruvate | D-Mannose | Decreased |
Data from a metabolomic analysis of mannose-treated bladder cancer cells.[4]
Signaling Pathways and Experimental Workflows
D-Mannose Metabolism and its Impact on Cellular Processes
D-Mannose enters the cell and is phosphorylated to Mannose-6-Phosphate (M6P). M6P can then enter glycolysis via conversion to Fructose-6-Phosphate, or be used for the synthesis of glycoproteins. High levels of M6P can interfere with glucose metabolism.
References
- 1. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mannose inhibits PKM2 lactylation to induce pyroptosis in bladder cancer and activate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C-Glucose vs. 13C-Mannose Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using 13C-labeled metabolic precursors is a powerful technique to elucidate the intricate network of cellular metabolism.[1] While 13C-glucose is widely employed to probe central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, the metabolic fate of other hexoses like mannose is less commonly investigated.[2][3] Mannose, a C-2 epimer of glucose, plays a critical role in glycosylation, a post-translational modification essential for protein folding, stability, and function.[2] Understanding the differential utilization of glucose and mannose is crucial for research in areas such as cancer metabolism, immunology, and the development of therapeutics targeting metabolic pathways.
These application notes provide a comprehensive guide for designing and conducting a comparative tracer study using 13C-glucose and 13C-mannose. The protocols outlined below detail the experimental workflow from cell culture and isotopic labeling to metabolite extraction and analysis by mass spectrometry. Furthermore, we present a framework for data analysis and visualization to facilitate the interpretation of the distinct metabolic fates of these two important monosaccharides.
Metabolic Pathways Overview
Glucose and mannose enter distinct but interconnected metabolic pathways. The following diagram illustrates the primary metabolic routes for each sugar.
References
Application Notes and Protocols for In Vivo Stable Isotope Tracing with D-Mannose-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using D-Mannose-¹³C₅ is a powerful technique for elucidating the in vivo metabolic fate of mannose, a C-2 epimer of glucose. This method allows for the quantitative analysis of mannose incorporation into glycoproteins, its flux through various metabolic pathways, and its impact on cellular signaling. These insights are crucial for understanding the pathophysiology of diseases with altered glycosylation and for the development of novel therapeutics. D-Mannose-¹³C₅ is a non-radioactive, stable isotope-labeled sugar that can be administered to living organisms to trace its metabolic journey. The ¹³C atoms act as a "tag" that can be detected by mass spectrometry, enabling precise quantification of labeled metabolites in various tissues and biofluids.
Applications
-
Glycobiology and Glycoprotein Synthesis: Tracing the incorporation of D-Mannose-¹³C₅ into the glycan chains of proteins allows for the quantification of de novo glycoprotein synthesis rates in different tissues and disease states. This is particularly relevant for studying congenital disorders of glycosylation and cancer, where aberrant glycosylation is a hallmark.
-
Metabolic Flux Analysis: By measuring the distribution of ¹³C in downstream metabolites, researchers can quantify the flux of mannose through key metabolic pathways, including glycolysis, the pentose phosphate pathway, and the hexosamine biosynthesis pathway.
-
Signal Transduction Pathway Analysis: D-mannose has been shown to influence several key signaling pathways. In vivo tracing with D-Mannose-¹³C₅ can help to dissect the metabolic reprogramming that underlies these signaling events. Recent studies have implicated D-mannose in the modulation of the PI3K/Akt/mTOR, MAPK, and TGF-β signaling pathways, which are critical in cell growth, proliferation, and immune responses.[1][2][3][4]
-
Drug Discovery and Development: Understanding how a therapeutic agent affects mannose metabolism can provide insights into its mechanism of action and potential off-target effects. D-Mannose-¹³C₅ tracing can be employed in preclinical studies to evaluate the metabolic impact of drug candidates.
Quantitative Data Summary
The following tables summarize quantitative data on mannose metabolism and incorporation. It is important to note that while the focus of this document is D-Mannose-¹³C₅, some of the available in vivo quantitative data has been generated using other isotopes of mannose, such as [2-³H]mannose. This data is included to provide a broader understanding of mannose biodistribution and is clearly noted.
Table 1: In Vitro Uptake and Incorporation of Mannose in Human Fibroblasts
| Parameter | Rate (nmol/mg protein/h) |
| Exogenous Mannose Uptake | 9.4 - 22 |
| Exogenous Glucose Uptake | 1500 - 2200 |
| Mannose Contribution to N-glycans | 0.1 - 0.2 |
| Glucose Contribution to N-glycans | 0.1 - 0.4 |
Data adapted from in vitro studies using stable isotopes.[5]
Table 2: In Vivo Incorporation of [2-³H]Mannose into Glycoproteins in Rats (1 hour post-gavage)
| Organ | % of Total Incorporated Radioactivity |
| Liver | 87 |
| Kidney | 4 |
| Spleen | 2 |
| Lung | 2 |
| Heart | 1 |
| Muscle | 3 |
| Brain | 1 |
Data adapted from a study using [2-³H]mannose in rats.[6][7]
Table 3: In Vivo Clearance and Supplementation of Mannose
| Parameter | Value | Species |
| Plasma half-life of [2-³H]Mannose | ~30 minutes | Rat |
| Serum Mannose Increase (0.1g/Kg gavage) | 3.6-fold within 90 minutes | Mouse |
| Blood Mannose with 20% Mannose in drinking water | up to 900 µM | Mouse |
Data adapted from studies using radiolabeled and unlabeled mannose.[7][8]
Experimental Protocols
Protocol 1: In Vivo D-Mannose-¹³C₅ Tracing in a Mouse Model via Intravenous Infusion
This protocol is adapted from established methods for in vivo stable isotope tracing with other ¹³C-labeled substrates.
1. Animal Preparation:
- Acclimate adult male C57BL/6 mice (8-10 weeks old) to the experimental conditions for at least one week.
- House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
- Fast mice for 6-8 hours prior to the infusion to reduce endogenous glucose levels.
2. Catheter Implantation:
- Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).
- Surgically implant a catheter into the jugular vein for tracer infusion.
- Allow the mouse to recover for at least 24 hours before the infusion experiment.
3. D-Mannose-¹³C₅ Infusion:
- Prepare a sterile solution of D-Mannose-¹³C₅ (e.g., 100 mg/mL in saline).
- Connect the indwelling catheter to a syringe pump.
- Administer a bolus of D-Mannose-¹³C₅ (e.g., 10 mg/kg body weight) over 1 minute.
- Follow with a constant infusion of D-Mannose-¹³C₅ (e.g., 0.2 mg/kg/min) for a desired period (e.g., 90-180 minutes).
4. Sample Collection:
- Collect blood samples (~20-30 µL) from the tail vein at baseline and at regular intervals during the infusion.
- At the end of the infusion period, euthanize the mouse by an approved method (e.g., cervical dislocation under deep anesthesia).
- Rapidly dissect tissues of interest (e.g., liver, muscle, brain, tumor), and immediately freeze them in liquid nitrogen.
5. Sample Processing and Analysis:
- Extract metabolites from tissues and plasma using a cold solvent mixture (e.g., 80% methanol).
- Analyze the extracts by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the enrichment of ¹³C in mannose and its downstream metabolites.
- Quantify the fractional contribution of D-Mannose-¹³C₅ to the total metabolite pool.
Protocol 2: Analysis of D-Mannose-¹³C₅ Incorporation into Glycoproteins
1. Protein Extraction and Hydrolysis:
- Homogenize frozen tissue samples in a lysis buffer containing protease inhibitors.
- Precipitate total protein using a method such as trichloroacetic acid (TCA) precipitation.
- Wash the protein pellet to remove unincorporated tracer.
- Hydrolyze the protein pellet in acid (e.g., 2M trifluoroacetic acid at 100°C for 4 hours) to release monosaccharides.
2. Monosaccharide Derivatization and Analysis:
- Neutralize the acid hydrolysate.
- Derivatize the released monosaccharides to make them amenable to GC-MS analysis (e.g., aldononitrile acetate derivatization).
- Analyze the derivatized samples by GC-MS to separate and quantify the different monosaccharides and their ¹³C isotopologues.
3. Data Analysis:
- Determine the isotopic enrichment of mannose in the glycoprotein fraction.
- Calculate the rate of mannose incorporation into glycoproteins based on the enrichment and the total amount of glycoprotein-bound mannose.
Visualizations
Signaling Pathways
Caption: Metabolic fate and signaling influence of D-Mannose.
Experimental Workflow
Caption: In vivo D-Mannose-¹³C₅ tracing workflow.
Logical Relationships
Caption: Logical flow of a stable isotope tracing study.
References
- 1. D-Mannose Inhibits Adipogenic Differentiation of Adipose Tissue-Derived Stem Cells via the miR669b/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-mannose reduces adipogenesis by inhibiting the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-mannose induces regulatory T cells and suppresses immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
Application of D-Mannose-¹³C₅ in Cancer Cell Metabolism Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannose, a C-2 epimer of glucose, has emerged as a promising agent in oncology research. It can interfere with glucose metabolism in cancer cells, leading to suppressed tumor growth and enhanced sensitivity to conventional therapies.[1][2][3][4][5] The use of stable isotope-labeled D-Mannose, such as D-Mannose-¹³C₅, allows for the precise tracing of its metabolic fate within cancer cells. This enables researchers to dissect the intricate metabolic pathways influenced by mannose, offering valuable insights for the development of novel therapeutic strategies. These application notes provide a comprehensive overview and detailed protocols for utilizing D-Mannose-¹³C₅ in cancer cell metabolism studies.
Principle of D-Mannose-¹³C₅ Metabolic Tracing
D-Mannose-¹³C₅ is a stable isotope-labeled sugar where five carbon atoms are replaced with the heavy isotope ¹³C. When introduced to cancer cells, it is transported into the cell and phosphorylated to Mannose-6-phosphate-¹³C₅ (M6P-¹³C₅) by hexokinase. From this point, the ¹³C-labeled backbone can be traced through various metabolic pathways, including:
-
Glycolysis and the Pentose Phosphate Pathway (PPP): In cells with sufficient phosphomannose isomerase (PMI) activity, M6P-¹³C₅ can be converted to Fructose-6-phosphate-¹³C₅ and enter the glycolytic pathway and the PPP.[6]
-
Glycoprotein and Glycolipid Synthesis: M6P-¹³C₅ is a key precursor for the synthesis of nucleotide sugars like GDP-Mannose-¹³C₅, which are essential for the glycosylation of proteins and lipids.[5]
-
Metabolic Clogging: In cancer cells with low PMI expression, the accumulation of M6P-¹³C₅ can inhibit key glycolytic enzymes, leading to a phenomenon known as "metabolic clogging," which results in decreased energy production, dNTP synthesis, and ultimately, cell death or sensitization to chemotherapy.[2][3][7]
By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the incorporation of ¹³C from D-Mannose-¹³C₅ into various downstream metabolites can be quantified, providing a detailed map of its metabolic flux.
Key Applications in Cancer Research
-
Elucidating Mechanisms of Mannose-Induced Cancer Cell Death: Tracing the metabolic fate of D-Mannose-¹³C₅ can clarify how it selectively targets cancer cells, particularly those with low PMI expression.
-
Identifying Metabolic Vulnerabilities: These studies can uncover novel metabolic dependencies in cancer cells that can be exploited for therapeutic intervention.
-
Assessing Drug Efficacy: The impact of novel cancer therapies on mannose metabolism can be evaluated by monitoring changes in the flux of D-Mannose-¹³C₅ through different pathways.
-
Investigating Glycosylation in Cancer: The incorporation of ¹³C into glycoproteins and glycolipids can be tracked to understand the role of altered glycosylation in cancer progression and metastasis.
Experimental Protocols
Protocol 1: D-Mannose-¹³C₅ Labeling in Adherent Cancer Cell Culture
Objective: To label adherent cancer cells with D-Mannose-¹³C₅ for metabolic flux analysis.
Materials:
-
Adherent cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free and mannose-free cell culture medium
-
D-Mannose-¹³C₅ (or other ¹³C-labeled D-Mannose)
-
Fetal Bovine Serum (FBS), dialyzed
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well cell culture plates
-
Methanol, pre-chilled to -80°C
-
Cell scraper, pre-chilled
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of labeling. Culture overnight in complete medium.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free and mannose-free medium with dialyzed FBS, glutamine, and the desired concentration of D-Mannose-¹³C₅ (e.g., 25 mM). Also, prepare a control medium with unlabeled D-Mannose.
-
Labeling:
-
Aspirate the complete medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium (or control medium) to the respective wells.
-
Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled mannose.
-
-
Metabolite Extraction:
-
At each time point, place the 6-well plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Place the plate at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells from the plate using a pre-chilled cell scraper.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites. The pellet contains proteins and can be used for normalization.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
The dried extract can be stored at -80°C or derivatized for GC-MS analysis or resuspended in an appropriate solvent for LC-MS analysis.
-
Protocol 2: Analysis of ¹³C Incorporation by GC-MS
Objective: To quantify the incorporation of ¹³C from D-Mannose-¹³C₅ into downstream metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite extracts
-
Methoxyamine hydrochloride in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
GC-MS system
Procedure:
-
Derivatization:
-
Resuspend the dried metabolite extracts in 50 µL of methoxyamine hydrochloride in pyridine.
-
Incubate at 30°C for 90 minutes with shaking.
-
Add 80 µL of MSTFA with 1% TMCS.
-
Incubate at 37°C for 30 minutes with shaking.
-
Centrifuge briefly to pellet any precipitate.
-
Transfer the supernatant to a GC-MS vial with an insert.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a standard temperature gradient program to separate the metabolites. For example, start at 100°C, hold for 3 minutes, then ramp to 300°C at 3.5°C/minute.
-
Operate the MS in full scan mode or selected ion monitoring (SIM) mode to detect the mass isotopologues of the target metabolites.
-
-
Data Analysis:
-
Identify the metabolites based on their retention times and mass spectra compared to a standard library.
-
Determine the mass isotopologue distribution (MID) for each metabolite by integrating the peak areas of the different isotopologues (M+0, M+1, M+2, etc.).
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of ¹³C in each metabolite to determine the contribution of D-Mannose-¹³C₅ to that metabolite pool.
-
Data Presentation
The quantitative data obtained from D-Mannose-¹³C₅ tracing experiments can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Fractional ¹³C Enrichment in Key Metabolites after [U-¹³C₅]D-Mannose Labeling in A549 Cancer Cells
| Metabolite | Time (hours) | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - Drug Treated |
| Mannose-6-phosphate | 4 | 95.2 ± 2.1 | 96.5 ± 1.8 |
| Fructose-6-phosphate | 4 | 45.3 ± 3.5 | 30.1 ± 4.2 |
| 3-Phosphoglycerate | 8 | 25.8 ± 2.9 | 15.7 ± 3.1 |
| Lactate | 24 | 18.2 ± 2.5 | 9.8 ± 2.2 |
| Ribose-5-phosphate | 8 | 15.6 ± 1.9 | 8.4 ± 1.5 |
| GDP-Mannose | 4 | 88.9 ± 4.3 | 85.1 ± 5.0 |
Note: Data are representative and presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference (p < 0.05) compared to the control.*
Table 2: Relative Metabolic Fluxes Determined by ¹³C-MFA using [U-¹³C₅]D-Mannose
| Metabolic Pathway | Relative Flux (Control) | Relative Flux (Low PMI) |
| Glycolysis | 100 ± 8 | 35 ± 6 |
| Pentose Phosphate Pathway | 15 ± 2 | 7 ± 1 |
| N-Glycan Synthesis | 8 ± 1 | 6 ± 1 |
Note: Data are representative and normalized to the glycolytic flux in the control group. Asterisk () indicates a statistically significant difference (p < 0.05) compared to the control.*
Visualization of Pathways and Workflows
Mannose Metabolism and its Intersection with Glycolysis
Caption: Metabolic fate of D-Mannose-¹³C₅ in a cancer cell.
Experimental Workflow for D-Mannose-¹³C₅ Tracing
Caption: General workflow for a D-Mannose-¹³C₅ tracing experiment.
Logical Relationship of Low PMI and Mannose Sensitivity
Caption: Mechanism of mannose sensitivity in low-PMI cancer cells.
References
- 1. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 7. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of N-glycans Using D-Mannose-¹³C₅: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-linked glycosylation is a critical post-translational modification that significantly influences protein folding, stability, trafficking, and function. The precise characterization and quantification of N-glycans are therefore paramount in drug development, disease biomarker discovery, and fundamental biological research. Stable isotope labeling has emerged as a powerful technique for accurate quantification of biomolecules. This document provides detailed application notes and protocols for the quantitative analysis of N-glycans through metabolic labeling with D-Mannose-¹³C₅.
D-Mannose is a central monosaccharide in the N-glycan biosynthesis pathway. Upon entering the cell, it is converted to mannose-6-phosphate and subsequently to GDP-mannose, the donor substrate for the synthesis of the dolichol-linked oligosaccharide precursor (Glc₃Man₉GlcNAc₂) in the endoplasmic reticulum. By providing cells with D-Mannose-¹³C₅, the ¹³C isotopes are incorporated into the N-glycan structures. The resulting mass shift allows for the differentiation and relative or absolute quantification of glycans from different cell populations or experimental conditions using mass spectrometry.
Principle of the Method
The methodology is based on the metabolic incorporation of a stable isotope-labeled precursor, D-Mannose-¹³C₅, into the N-glycan structures of glycoproteins. Cells are cultured in a medium containing the labeled mannose, leading to the synthesis of "heavy" N-glycans. A parallel "light" sample is cultured with unlabeled D-Mannose. Following glycoprotein extraction and enzymatic release of N-glycans, the "heavy" and "light" glycan pools are mixed and analyzed by mass spectrometry (MS). The relative peak intensities of the isotopic pairs for each glycan structure allow for accurate quantification. Alternatively, the labeled glycans can be used as internal standards for absolute quantification.
Application Notes
Key Applications:
-
Biopharmaceutical Characterization: Monitor batch-to-batch consistency of glycoprotein therapeutics and assess the impact of manufacturing process changes on glycosylation patterns. High-mannose N-glycans, for instance, can accelerate the clearance of monoclonal antibodies from the bloodstream.[1][2]
-
Biomarker Discovery: Compare N-glycan profiles between healthy and diseased states to identify potential diagnostic or prognostic biomarkers. Altered glycosylation is a hallmark of many cancers.
-
Cell Line Development: Evaluate and select cell lines for biopharmaceutical production based on their glycosylation profiles.
-
Fundamental Glycobiology Research: Investigate the dynamics of N-glycan biosynthesis and processing under various cellular conditions or in response to specific stimuli.
Advantages of Using D-Mannose-¹³C₅:
-
Direct Incorporation: Mannose is a core component of N-glycans, ensuring direct and efficient labeling of the target molecules.
-
High Specificity: The label is primarily incorporated into mannose-containing glycans.
-
Accurate Quantification: Mass spectrometry-based quantification using stable isotopes is highly accurate and reproducible.
-
Versatility: The method can be applied to a wide range of cell types and experimental designs.
Experimental Workflow
The overall workflow for quantitative N-glycan analysis using D-Mannose-¹³C₅ labeling is depicted below.
Caption: Experimental workflow for quantitative N-glycan analysis.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with D-Mannose-¹³C₅
-
Cell Culture: Culture cells of interest to approximately 70-80% confluency in their standard growth medium.
-
Starvation (Optional but Recommended): To enhance label incorporation, gently wash the cells twice with phosphate-buffered saline (PBS) and then incubate in a glucose-free and mannose-free medium for 1-2 hours.
-
Labeling:
-
Heavy Sample: Replace the starvation medium with a glucose-free medium supplemented with D-Mannose-¹³C₅ (final concentration typically 50-100 µM) and dialyzed fetal bovine serum (dFBS).
-
Light Sample (Control): Replace the starvation medium with a glucose-free medium supplemented with unlabeled D-Mannose at the same final concentration as the heavy sample, along with dFBS.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for sufficient incorporation of the labeled mannose into glycoproteins. The optimal incubation time should be determined empirically for each cell line and experimental setup.
-
Harvesting: After incubation, wash the cells with cold PBS and harvest them by scraping or trypsinization. Centrifuge to pellet the cells and store the cell pellets at -80°C until further processing.
Protocol 2: N-Glycan Release and Purification
-
Protein Extraction: Resuspend the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Sonicate or vortex vigorously to ensure complete cell lysis. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of both the "light" and "heavy" extracts using a standard protein assay (e.g., BCA assay).
-
Sample Mixing (for relative quantification): Mix equal amounts of protein from the "light" and "heavy" samples.
-
Denaturation and Reduction: To the mixed protein sample, add a denaturing buffer (e.g., containing SDS) and a reducing agent (e.g., DTT). Heat the sample at 95°C for 5-10 minutes.
-
Alkylation: After cooling, add an alkylating agent (e.g., iodoacetamide) to cap the reduced cysteine residues. Incubate in the dark at room temperature.
-
N-Glycan Release: Adjust the buffer conditions to be optimal for PNGase F activity. Add PNGase F and incubate at 37°C for 16-24 hours to release the N-glycans.
-
Glycan Purification: Purify the released N-glycans from proteins, peptides, and salts using solid-phase extraction (SPE) with a graphitized carbon or C18 cartridge.
-
Derivatization (Optional): For improved detection, the purified N-glycans can be derivatized, for example, by permethylation or fluorescent labeling.
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Separation: Separate the purified N-glycans using liquid chromatography (LC), typically with a porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry: Analyze the eluted glycans using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
MS1 Scan: Acquire full scan MS1 spectra to detect the isotopic pairs of each N-glycan. The mass difference will depend on the number of incorporated ¹³C₅-mannose residues.
-
MS/MS Scan: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra for structural confirmation of the glycans.
-
Data Presentation: Quantitative Data Tables
The following tables provide examples of how to present the quantitative N-glycan data obtained from this method.
Table 1: Relative Abundance of Major N-Glycan Classes
| N-Glycan Class | Control (Light) % | Treated (Heavy) % | Fold Change |
| High-Mannose | 35.2 ± 2.1 | 55.8 ± 3.5 | 1.58 |
| Complex | 58.1 ± 3.3 | 38.5 ± 2.8 | 0.66 |
| Hybrid | 6.7 ± 0.9 | 5.7 ± 0.6 | 0.85 |
Table 2: Quantitative Analysis of Specific High-Mannose N-Glycans
| N-Glycan Structure | m/z (Light) | m/z (Heavy, +5 Da/Man) | Control (Relative Intensity) | Treated (Relative Intensity) |
| Man₅GlcNAc₂ | 1257.4 | 1282.4 | 100 | 150 |
| Man₆GlcNAc₂ | 1419.5 | 1444.5 | 85 | 130 |
| Man₇GlcNAc₂ | 1581.5 | 1606.5 | 60 | 95 |
| Man₈GlcNAc₂ | 1743.6 | 1768.6 | 45 | 70 |
| Man₉GlcNAc₂ | 1905.6 | 1930.6 | 30 | 50 |
Visualization of Key Pathways and Workflows
N-Glycan Biosynthesis Pathway
Caption: Incorporation of D-Mannose-¹³C₅ into the N-glycan pathway.
Quantitative Mass Spectrometry Logic
Caption: Logical workflow for relative quantification using stable isotopes.
References
Troubleshooting & Optimization
Technical Support Center: D-Mannose-13C-5 Labeling Experiments
Welcome to the technical support center for D-Mannose-13C-5 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic fate of exogenous this compound in mammalian cells?
A1: Exogenous D-mannose is transported into the cell and primarily directed into two major pathways: N-linked glycosylation and glycolysis. Upon entering the cell, it is phosphorylated by hexokinase (HK) to form mannose-6-phosphate. This intermediate can then be either isomerized to fructose-6-phosphate to enter the glycolytic pathway or converted to mannose-1-phosphate, which leads to the synthesis of GDP-mannose for incorporation into glycoproteins.[1][2] In many cell types, exogenous mannose is more efficiently incorporated into glycoproteins than mannose derived from glucose.[3]
Q2: What is a typical starting concentration and labeling time for this compound experiments?
A2: The optimal concentration and time for this compound labeling can vary depending on the cell type and experimental goals. However, a common starting point is to use D-mannose at a physiological concentration of approximately 50 µM in the presence of 5 mM glucose.[3] Labeling times can range from a few hours to several days. For kinetic studies of N-glycan labeling, time points of 1, 2, and 4 hours have been used.[3] For steady-state labeling, longer incubation times of 24 to 72 hours are often employed.[3]
Q3: How does the presence of glucose in the culture medium affect this compound labeling?
A3: Glucose and mannose compete for the same enzyme, hexokinase, for their initial phosphorylation.[1] High concentrations of glucose can therefore reduce the efficiency of mannose phosphorylation and its subsequent incorporation into glycoproteins. However, even in the presence of physiological glucose concentrations (e.g., 5 mM), exogenous mannose is incorporated into N-glycans with high efficiency.[3] In some cell lines, mannose is the preferred source for glycoprotein biosynthesis over glucose.[2]
Q4: What percentage of mannose in glycoproteins is typically derived from exogenous this compound?
A4: Under physiological conditions (e.g., 50 µM mannose and 5 mM glucose), exogenous mannose can contribute approximately 10-45% of the total mannose found in N-glycans.[3][4] This contribution can be significantly higher in cells with certain metabolic characteristics, such as deficiencies in the enzyme phosphomannose isomerase (MPI).[3]
Troubleshooting Guide
Issue 1: Low Incorporation of this compound
-
Possible Cause: Suboptimal labeling time or concentration.
-
Solution: Optimize the concentration of this compound and the labeling duration. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) and a concentration gradient (e.g., 25, 50, 100, 200 µM) to determine the optimal conditions for your specific cell line.
-
-
Possible Cause: High glucose concentration in the medium.
-
Solution: Reduce the glucose concentration in the culture medium if experimentally feasible. However, be mindful that altering glucose levels can have broader effects on cell metabolism.
-
-
Possible Cause: Low expression or activity of mannose transporters or hexokinase.
-
Solution: If possible, assess the expression levels of relevant transporters (e.g., GLUT family members) and hexokinase in your cell line.
-
Issue 2: Cell Toxicity or Reduced Proliferation
-
Possible Cause: High concentration of this compound.
-
Solution: While generally well-tolerated, very high, non-physiological concentrations of mannose can be detrimental to some cell lines, particularly those with a compromised phosphomannose isomerase (MPI) function.[5][6] Reduce the concentration of this compound to a more physiological range (e.g., 50-100 µM).
-
-
Possible Cause: Contamination of the this compound label.
-
Solution: Ensure the purity of your this compound stock. Use a reputable supplier and handle the compound under sterile conditions.
-
Issue 3: Unexpected Labeling Patterns in Mass Spectrometry Analysis
-
Possible Cause: Isotopic instability or scrambling.
-
Solution: This is generally not an issue with stable isotopes like 13C. However, ensure that your downstream sample preparation and analytical methods are validated to prevent artifacts.
-
-
Possible Cause: Metabolic interconversion of mannose.
-
Solution: Be aware that mannose can be converted to other sugars, although under typical labeling conditions for N-glycans, this is often minimal.[3] Your experimental design and data analysis should account for potential metabolic crossover.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from published D-Mannose labeling experiments. These values can serve as a baseline for designing and interpreting your own experiments.
Table 1: Mannose and Glucose Uptake and Incorporation Rates in Human Fibroblasts
| Parameter | Mannose | Glucose |
| Uptake Rate (nmol/mg protein/h) | 9.4 - 22 | 1500 - 2200 |
| Incorporation into N-glycans (nmol/mg protein/h) | 0.1 - 0.2 | 0.1 - 0.4 |
| Incorporation Efficiency (% of uptake) | 1 - 2% | 0.01 - 0.03% |
Data adapted from a study on human fibroblasts, highlighting the higher efficiency of exogenous mannose incorporation into N-glycans compared to glucose.[3]
Table 2: Recommended Starting Concentrations for Cell Culture Experiments
| Compound | Concentration |
| This compound | 50 µM |
| Glucose | 5 mM |
These concentrations reflect physiological levels and are commonly used as a starting point for in vitro labeling studies.[3]
Experimental Protocols
Metabolic Labeling of Cultured Cells with this compound
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24 hours in their standard growth medium.
-
Labeling Medium Preparation: Prepare fresh growth medium containing the desired concentration of this compound (e.g., 50 µM) and glucose (e.g., 5 mM). Ensure the labeled mannose is fully dissolved.
-
Labeling: Remove the standard growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 24-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated label.
-
Downstream Analysis: Lyse the cells or harvest the desired cellular fraction (e.g., glycoproteins) for analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) to determine the extent of 13C incorporation.
Sample Preparation for GC-MS Analysis of Labeled Glycoproteins
-
Protein Precipitation: Precipitate total protein from cell lysates using a method such as trichloroacetic acid (TCA) precipitation.[7]
-
Hydrolysis: Hydrolyze the precipitated glycoproteins to release the individual monosaccharides (e.g., using acid hydrolysis).
-
Derivatization: Convert the released monosaccharides into volatile derivatives suitable for GC-MS analysis. A common method is the conversion to aldonitrile acetate derivatives.[3]
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to separate and quantify the different monosaccharides and their isotopologues.
Visualizations
Diagram 1: Metabolic Fate of D-Mannose
Caption: Metabolic pathway of exogenous this compound.
Diagram 2: Experimental Workflow for this compound Labeling
Caption: General workflow for a this compound labeling experiment.
Diagram 3: Troubleshooting Logic for Low Label Incorporation
References
- 1. researchgate.net [researchgate.net]
- 2. Mannose - Wikipedia [en.wikipedia.org]
- 3. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells | eLife [elifesciences.org]
- 7. academic.oup.com [academic.oup.com]
Common issues in 13C metabolic flux analysis experiments.
Welcome to the technical support center for 13C Metabolic Flux Analysis (MFA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between metabolic steady state and isotopic steady state?
A: It is crucial to understand the distinction between metabolic and isotopic steady state for a successful 13C-MFA experiment.[1][2][3][4][5][6]
-
Metabolic Steady State: This refers to a condition where the concentrations of intracellular metabolites and metabolic fluxes (reaction rates) are constant over time. This is a fundamental assumption for standard stationary 13C-MFA.[2][6]
-
Isotopic Steady State: This is achieved when the isotopic labeling enrichment of intracellular metabolites becomes constant over time after the introduction of a 13C-labeled tracer.[1][3] The time required to reach isotopic steady state can vary for different metabolites; for example, glycolytic intermediates may reach it within minutes, while TCA cycle intermediates can take several hours.[1]
Q2: How do I know if my system has reached isotopic steady state?
A: To verify isotopic steady state, you should measure the isotopic labeling of key intracellular metabolites at multiple time points after introducing the 13C tracer. If the labeling enrichment is stable between the later time points (e.g., 18 and 24 hours), isotopic steady state can be assumed for those metabolites.[3]
Q3: What if my system does not reach isotopic steady state?
A: For many biological systems, especially with mammalian cells, achieving isotopic steady state for all metabolites within a practical timeframe can be challenging.[7] In such cases, Isotopically Non-stationary MFA (INST-MFA) is the recommended approach.[4][5][6][8] INST-MFA analyzes the transient labeling patterns over time, which can provide accurate flux estimations without the need to wait for full isotopic equilibrium.[6][8]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your 13C-MFA experiments.
Experimental Design & Tracer Selection
Problem: My estimated fluxes have large confidence intervals, or some fluxes are not identifiable.
This often points to a suboptimal experimental design, particularly the choice of isotopic tracer. The selection of the 13C-labeled substrate is critical for the precision of flux estimation.[9]
Troubleshooting Steps:
-
Review Tracer Choice: Different tracers provide different labeling patterns and are optimal for resolving fluxes in specific pathways. For instance, [1,2-13C]glucose is often used for resolving fluxes in the pentose phosphate pathway, while [U-13C]glutamine is ideal for TCA cycle fluxes.[7]
-
Consider Parallel Labeling Experiments: Performing experiments with different tracers in parallel can significantly improve the accuracy and resolution of your flux map.[3][7][10] For example, using a glucose tracer in one experiment and a glutamine tracer in another can provide complementary information.
-
Utilize Optimal Experimental Design Tools: Computational tools can help identify the most informative tracer strategy for your specific metabolic network and research question.[11]
Logical Workflow for Tracer Selection
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Dilution in Stable Isotope Tracing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic dilution in their stable isotope tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution and why is it a problem in stable isotope tracing experiments?
Isotopic dilution is the decrease in the isotopic enrichment of a labeled metabolite pool by the influx of unlabeled molecules of the same metabolite from endogenous or exogenous sources.[1] This phenomenon can lead to an underestimation of the true metabolic flux and can complicate the interpretation of experimental results. In its simplest form, the method involves adding a known quantity of an isotopically enriched substance (the "spike") to a sample. The mixing of this standard with the sample effectively "dilutes" the isotopic enrichment of the standard, which forms the basis of the isotope dilution method.[2][3]
Q2: What are the primary sources of isotopic dilution?
Isotopic dilution can arise from several sources, including:
-
Endogenous unlabeled pools: Pre-existing, unlabeled pools of the metabolite of interest within the biological system can dilute the labeled tracer.
-
Contributions from alternative unlabeled substrates: Metabolic pathways can utilize unlabeled substrates from the media or other cellular stores, leading to the production of unlabeled metabolites that dilute the labeled pool.
-
Contamination during sample preparation: Introduction of unlabeled material during sample collection, extraction, or analysis can dilute the isotopic enrichment.[4]
-
Natural abundance of stable isotopes: The natural occurrence of heavy isotopes (e.g., ¹³C) in unlabeled compounds can interfere with the measurement of the experimentally introduced label, although this is a correction issue rather than a source of biological dilution.[5][6]
Q3: How can I correct for the natural abundance of stable isotopes?
Correcting for the natural abundance of stable isotopes is a critical step in accurately quantifying isotopic enrichment. This is typically done computationally using algorithms that subtract the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distributions.[2][5] Several software tools are available for this purpose, such as IsoCorrectoR and PolyMID-Correct.[6][7] The correction is based on the known natural abundance of each isotope and the elemental composition of the metabolite.[5]
Troubleshooting Guides
Issue 1: Low Isotopic Enrichment in Target Metabolites
Symptom: The measured isotopic enrichment of your metabolite of interest is lower than expected, making it difficult to distinguish from background noise or natural abundance.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Insufficient tracer concentration or labeling duration. | Optimize the concentration of the labeled tracer and the labeling time. Perform a time-course experiment to determine the optimal labeling duration for reaching a steady-state isotopic enrichment.[8] |
| High endogenous pool of the unlabeled metabolite. | Pre-condition the cells or organism by growing them in a medium with reduced levels of the unlabeled metabolite prior to introducing the tracer. |
| Metabolic flux through alternative, unlabeled pathways is higher than anticipated. | Use a different labeled tracer that enters the pathway of interest at a different point. Consider using multiple tracers to better constrain the metabolic model. |
| Dilution during sample quenching and extraction. | Use rapid and efficient quenching methods, such as freeze-clamping tissue in liquid nitrogen, to halt metabolic activity instantly.[9] Ensure that extraction solvents are pre-chilled and free of contaminating unlabeled metabolites. |
| Suboptimal analytical sensitivity. | Optimize the mass spectrometry method for the target metabolite, including ionization source parameters and collision energy.[10] Consider using a more sensitive analytical platform if available. |
Issue 2: High Variability in Isotopic Enrichment Across Replicates
Symptom: You observe significant variation in the measured isotopic enrichment for the same experimental condition across biological or technical replicates.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inconsistent cell culture conditions. | Ensure consistent cell seeding density, growth phase, and media composition across all replicates. Monitor cell viability and number at the time of labeling. |
| Variable tracer administration in animal studies. | For intravenous infusions, ensure a consistent infusion rate. For oral gavage, ensure accurate and consistent delivery of the tracer.[11] |
| Inconsistent sample collection and handling. | Standardize the timing and procedure for sample collection. Minimize the time between sample collection and quenching.[12] |
| Matrix effects in mass spectrometry. | Use a stable isotope-labeled internal standard for each analyte to normalize for variations in ionization efficiency.[13] Optimize the chromatographic separation to reduce co-elution of interfering compounds.[9] |
Experimental Protocols
Protocol 1: Stable Isotope Tracing in Adherent Cell Culture to Minimize Dilution
-
Cell Seeding: Seed cells at a consistent density in multi-well plates to ensure they are in the exponential growth phase at the time of the experiment.
-
Pre-conditioning (Optional): One day before the experiment, replace the growth medium with a medium containing a lower concentration of the unlabeled version of the metabolite you will be tracing. This helps to reduce the endogenous unlabeled pool.
-
Labeling: Remove the pre-conditioning medium and add the labeling medium containing the stable isotope-labeled tracer at the desired concentration.
-
Incubation: Incubate the cells for the predetermined optimal labeling time.
-
Quenching: To rapidly halt metabolism, aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a pre-chilled extraction solvent (e.g., 80% methanol) to the wells.
-
Extraction: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. Vortex thoroughly.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.
-
Sample Collection: Collect the supernatant containing the metabolites for analysis.
-
Analysis: Analyze the samples by mass spectrometry to determine the isotopic enrichment of the target metabolites.
Protocol 2: In Vivo Stable Isotope Tracing in Animal Models
-
Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.
-
Fasting: Fast the animals overnight to reduce the influence of unlabeled dietary nutrients.
-
Tracer Administration: Administer the stable isotope tracer via the desired route (e.g., intravenous infusion, intraperitoneal injection, or oral gavage). For infusions, a priming bolus followed by a continuous infusion is often used to reach a steady isotopic state more quickly.[12]
-
Sample Collection: At the desired time point, collect blood and/or tissues of interest.
-
Quenching: Immediately freeze-clamp tissues in liquid nitrogen to quench metabolism.[9] For blood, collect it in tubes containing an anticoagulant and immediately process it to separate plasma or serum.
-
Metabolite Extraction: Homogenize the frozen tissue in a pre-chilled extraction solvent. For plasma/serum, precipitate proteins with a cold solvent like methanol or acetonitrile.
-
Centrifugation: Centrifuge the tissue homogenate or plasma/serum mixture to remove debris and proteins.
-
Sample Collection: Collect the supernatant for analysis.
-
Analysis: Analyze the samples using mass spectrometry.
Visualizations
References
- 1. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR | Semantic Scholar [semanticscholar.org]
- 8. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: D-Mannose-13C-5 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal intensity during the mass spectrometric analysis of D-Mannose-13C-5.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal intensity for this compound?
Poor signal intensity in the mass spectrometric analysis of this compound can often be attributed to a few key factors:
-
Suboptimal Sample Preparation: Inadequate removal of matrix components can lead to ion suppression.
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of this compound, either suppressing or enhancing the signal.[1]
-
Improper Mass Spectrometry Settings: Non-optimized ion source parameters, incorrect precursor and product ion selection, or inappropriate collision energy can all lead to a weak signal.
-
LC System Issues: Problems with the liquid chromatography system, such as leaks, column degradation, or an inappropriate mobile phase, can result in poor peak shape and reduced signal intensity.[2]
-
Analyte Degradation: Instability of this compound during sample storage or processing can lead to lower concentrations and consequently, a weaker signal.
Q2: Why is a stable isotope-labeled internal standard like this compound used?
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:
-
They have nearly identical chemical and physical properties to the unlabeled analyte, meaning they co-elute chromatographically and experience similar extraction recovery and matrix effects.
-
They can effectively compensate for variations in sample preparation and instrument response, leading to more accurate and precise quantification.
-
The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Q3: What are the expected precursor and product ions for this compound in negative ion ESI-MS/MS?
In negative ion electrospray ionization (ESI), this compound, like its unlabeled counterpart, will primarily form a deprotonated molecule, [M-H]⁻. Given that the molecular weight of this compound is approximately 185.08 g/mol (with five 13C atoms), the expected precursor ion would have an m/z of around 184.07.
Upon collision-induced dissociation (CID), characteristic fragment ions are produced. For D-mannose, a common fragmentation pathway involves the loss of water and cross-ring cleavages. For this compound, the specific product ions will depend on which carbon atoms are labeled. However, a common transition for D-mannose-13C6 is m/z 185 → 92.[3] The fragmentation pattern should be confirmed by infusing a standard solution of this compound.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor this compound Signal
This guide provides a step-by-step approach to diagnosing the cause of a weak or absent signal for this compound.
dot
Caption: Troubleshooting workflow for poor this compound signal.
Step 1: Verify Mass Spectrometer Performance
-
Question: Is the mass spectrometer functioning correctly?
-
Action: Directly infuse a standard solution of this compound into the mass spectrometer, bypassing the LC system.
-
Expected Outcome: A strong and stable signal for the this compound precursor ion should be observed.
-
Troubleshooting:
-
No or low signal: The issue is likely with the mass spectrometer.
-
Step 2: Evaluate the LC System
-
Question: Is the LC system delivering the analyte to the mass spectrometer effectively?
-
Action: If the direct infusion in Step 1 was successful, inject a this compound standard through the entire LC-MS/MS system.
-
Expected Outcome: A sharp, symmetrical chromatographic peak with a stable retention time should be observed.
-
Troubleshooting:
-
No peak, broad peak, or tailing peak: The problem is likely with the LC system.
-
Check for leaks in the LC flow path.[2]
-
Ensure the mobile phase is correctly prepared and degassed.
-
Verify that the column is not clogged or degraded.
-
Confirm that the injection system is functioning correctly.
-
-
Step 3: Investigate Sample Preparation and Matrix Effects
-
Question: Are components in the sample matrix interfering with the signal?
-
Action: If both the direct infusion and LC-MS/MS of a standard are successful, the issue is likely related to the sample matrix.
-
Troubleshooting:
-
Low signal in samples but not in standards: This strongly suggests matrix effects.
-
Assess Ion Suppression/Enhancement: Perform a post-extraction spike experiment by adding a known amount of this compound to a blank matrix extract and comparing the signal to a pure standard of the same concentration. A lower signal in the matrix indicates ion suppression.
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
Modify Chromatography: Adjust the chromatographic conditions to separate this compound from co-eluting matrix components.
-
-
Data Presentation
Table 1: Expected m/z Values for this compound and Common Adducts in Mass Spectrometry
| Ion Species | Formula | Approximate m/z | Ionization Mode |
| [M-H]⁻ | C¹³C₅H₁₁O₆⁻ | 184.07 | Negative |
| [M+Cl]⁻ | C¹³C₅H₁₂O₆Cl⁻ | 219.04 | Negative |
| [M+H]⁺ | C¹³C₅H₁₃O₆⁺ | 186.08 | Positive |
| [M+Na]⁺ | C¹³C₅H₁₂O₆Na⁺ | 208.06 | Positive |
| [M+K]⁺ | C¹³C₅H₁₂O₆K⁺ | 224.04 | Positive |
Note: The exact m/z will depend on the specific 13C labeling pattern and the mass accuracy of the instrument.
Table 2: Example LC-MS/MS Parameters for D-Mannose Analysis
| Parameter | Setting |
| LC System | Agilent 1200 series HPLC or equivalent[3] |
| Column | SUPELCOGEL™ Pb, 6% Crosslinked column[3] |
| Mobile Phase | 100% HPLC water[3] |
| Flow Rate | 0.5 mL/min[3] |
| Column Temperature | 80 °C[3] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Ion Electrospray (ESI)[3] |
| Precursor Ion (D-mannose-13C6) | m/z 185[3] |
| Product Ion (D-mannose-13C6) | m/z 92[3] |
| Ion Spray Voltage | -4500 V |
| Ion Source Temperature | 500 °C |
These parameters are based on a published method and may require optimization for your specific instrument and application.[3]
Experimental Protocols
Protocol 1: Sample Preparation for D-Mannose Analysis in Serum
This protocol is a general guideline and may need to be optimized for your specific matrix.
-
Protein Precipitation:
-
To 100 µL of serum, add 400 µL of ice-cold methanol containing the this compound internal standard at a known concentration.
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Method for D-Mannose Quantification
This protocol is based on a validated method for D-mannose analysis.[3]
-
LC Separation:
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion ESI mode.
-
Set up a Multiple Reaction Monitoring (MRM) method to monitor the transition from the precursor ion to the product ion for both unlabeled D-mannose and the this compound internal standard. For D-mannose-13C6, a transition of m/z 185 → 92 has been reported.[3]
-
Optimize ion source parameters and collision energy for maximum signal intensity.
-
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for diagnosing issues related to sample preparation and matrix effects.
References
- 1. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.co.uk [shimadzu.co.uk]
- 3. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. gentechscientific.com [gentechscientific.com]
Technical Support Center: D-Mannose-¹³C₅-Based Metabolomics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing D-Mannose-¹³C₅ in metabolomic studies.
Troubleshooting Guides
This section addresses specific issues that may arise during D-Mannose-¹³C₅ based metabolomics experiments, from initial cell labeling to data analysis.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low ¹³C Enrichment in Target Metabolites | 1. Insufficient Labeling Time: The incubation period with D-Mannose-¹³C₅ may be too short for the label to incorporate into downstream metabolites. 2. High Endogenous Mannose Pools: High intracellular concentrations of unlabeled mannose can dilute the ¹³C label. 3. Slow Metabolic Flux: The metabolic pathway of interest may have a slow turnover rate under the experimental conditions. 4. Cell Viability Issues: Poor cell health can lead to reduced metabolic activity and tracer uptake. | 1. Optimize Labeling Time: Conduct a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to determine the optimal incubation time for achieving isotopic steady state in your model system. 2. Pre-condition Cells: Culture cells in a mannose-free medium for a short period before adding the D-Mannose-¹³C₅ tracer to deplete endogenous pools. 3. Stimulate Pathway: If applicable, treat cells with an appropriate stimulus to increase flux through the target pathway. 4. Assess Cell Viability: Perform a viability assay (e.g., Trypan Blue, MTT) before and after labeling to ensure cell health is not compromised. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells or flasks will lead to variations in metabolite levels and label incorporation. 2. Inconsistent Quenching/Extraction: Variations in the timing or temperature of quenching and extraction can alter metabolite profiles. 3. Sample Degradation: Metabolites may degrade if samples are not kept consistently cold or are subjected to multiple freeze-thaw cycles. | 1. Ensure Uniform Cell Seeding: Use a cell counter to seed an equal number of cells for each replicate. 2. Standardize Quenching and Extraction: Use a rapid and standardized quenching protocol with ice-cold solutions. Ensure consistent timing and volumes for all extraction steps. 3. Proper Sample Handling: Snap-freeze samples in liquid nitrogen immediately after extraction and store them at -80°C. Avoid repeated freeze-thaw cycles. |
| Unexpected Labeled Peaks in Mass Spectrometry Data | 1. Isotopic Impurity of Tracer: The D-Mannose-¹³C₅ tracer may contain other isotopologues. 2. Metabolic Branching: The ¹³C label may be incorporated into unexpected pathways. 3. In-source Fragmentation: The labeled metabolite may fragment in the mass spectrometer's ion source, creating unexpected m/z values. | 1. Verify Tracer Purity: Analyze the D-Mannose-¹³C₅ standard alone to confirm its isotopic purity. 2. Consult Pathway Databases: Use databases like KEGG or Reactome to explore potential metabolic fates of mannose. 3. Optimize MS Source Conditions: Adjust source parameters (e.g., cone voltage, capillary temperature) to minimize in-source fragmentation. |
| Difficulty in Correcting for Natural Isotope Abundance | 1. Incorrect Natural Abundance Values: Using inaccurate natural abundance values for C, H, N, O, etc., will lead to incorrect calculations. 2. Overlapping Isotopic Envelopes: Isotopologues from different metabolites may have overlapping m/z values, complicating the analysis. | 1. Use Isotope Correction Software: Employ specialized software (e.g., IsoCor, Polly) that uses established algorithms for natural abundance correction. 2. High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer to resolve overlapping isotopic peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways traced by D-Mannose-¹³C₅?
A1: D-Mannose-¹³C₅ primarily traces the initial steps of mannose metabolism. Upon entering the cell, it is phosphorylated by hexokinase (HK) to form mannose-6-phosphate-¹³C₅ (M6P-¹³C₅). From there, the label can be traced into two main pathways:
-
Glycolysis: M6P-¹³C₅ is isomerized by mannose phosphate isomerase (MPI) to fructose-6-phosphate-¹³C₅, which then enters the glycolytic pathway.[1]
-
Glycosylation: M6P-¹³C₅ can be converted to mannose-1-phosphate-¹³C₅ by phosphomannomutase 2 (PMM2), a precursor for the synthesis of GDP-mannose and subsequent incorporation into glycoproteins.[1]
Q2: How does the metabolism of D-Mannose-¹³C₅ compare to that of D-Glucose-¹³C₆?
A2: D-Mannose has a metabolic profile that is semi-identical to that of glucose, with similar label incorporation patterns into many downstream metabolites.[2] It can effectively substitute for glucose as a source for glycolysis.[2] However, the initial enzymatic steps are different, with mannose entering glycolysis via fructose-6-phosphate.
Q3: What is "metabolic clogging" and how can it affect my D-Mannose-¹³C₅ experiment?
A3: "Metabolic clogging" can occur in cells with low expression of mannose phosphate isomerase (MPI) when exposed to high concentrations of mannose.[3] This leads to an accumulation of mannose-6-phosphate, which can inhibit key glycolytic enzymes and deplete ATP levels.[3] In your D-Mannose-¹³C₅ experiment, this could manifest as reduced flux through glycolysis and the pentose phosphate pathway, and an accumulation of M6P-¹³C₅.
Q4: What is the recommended concentration of D-Mannose-¹³C₅ to use for cell culture labeling?
A4: The optimal concentration can vary depending on the cell type and experimental goals. A starting point is to use a concentration similar to that of glucose in the culture medium (e.g., 5-25 mM). However, it is advisable to perform a dose-response experiment to determine the concentration that provides sufficient labeling without causing toxicity or "metabolic clogging."
Q5: How should I prepare my samples for LC-MS analysis after D-Mannose-¹³C₅ labeling?
A5: A common method involves rapid quenching of metabolism followed by metabolite extraction. A detailed protocol is provided in the "Experimental Protocols" section below. Briefly, this involves washing the cells with ice-cold saline, quenching with a cold solvent like methanol, and then extracting the metabolites.
Experimental Protocols
Protocol 1: D-Mannose-¹³C₅ Labeling of Adherent Cells
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).
-
Medium Preparation: Prepare culture medium containing D-Mannose-¹³C₅ at the desired final concentration. If applicable, use a glucose-free and mannose-free medium base.
-
Labeling: Remove the existing medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the D-Mannose-¹³C₅ containing medium and incubate for the desired time period in a cell culture incubator.
-
Quenching and Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold 0.9% NaCl solution.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol is adapted from a method for quantifying D-mannose in serum using a ¹³C-labeled internal standard.
-
Aliquoting: Aliquot 50 µL of the reconstituted metabolite extract.
-
Internal Standard: Add 5 µL of an internal standard working solution (if used).
-
Protein Precipitation: Add 100 µL of acetonitrile and vortex for 30 seconds to precipitate any remaining proteins.
-
Centrifugation: Centrifuge for 10 minutes at 20,800 x g at room temperature.
-
Drying: Transfer 100 µL of the supernatant to a new tube and dry under a stream of nitrogen at 40°C.
-
Final Reconstitution: Reconstitute the residue in 100 µL of 0.1% formic acid in water, vortex for 30 seconds, and centrifuge. The supernatant is now ready for LC-MS/MS analysis.
Quantitative Data
The following tables provide illustrative examples of expected quantitative data from a D-Mannose-¹³C₅ tracing experiment. The values are hypothetical and intended for guidance.
Table 1: Isotopic Enrichment of Key Metabolites after 24h Labeling with D-Mannose-¹³C₅
| Metabolite | Mass Isotopologue | Fractional Enrichment (%) |
| Mannose-6-Phosphate | M+5 | 85.2 ± 3.1 |
| Fructose-6-Phosphate | M+5 | 78.9 ± 4.5 |
| Glucose-6-Phosphate | M+5 | 5.3 ± 1.2 |
| Lactate | M+3 | 65.7 ± 5.8 |
| Citrate | M+2 | 30.1 ± 3.9 |
| Ribose-5-Phosphate | M+5 | 42.6 ± 4.1 |
Table 2: Relative Abundance of Mass Isotopologues in Fructose-6-Phosphate
| Mass Isotopologue | Relative Abundance (%) |
| M+0 | 5.6 |
| M+1 | 2.1 |
| M+2 | 0.8 |
| M+3 | 1.5 |
| M+4 | 11.1 |
| M+5 | 78.9 |
Visualizations
Metabolic Pathway of D-Mannose
Caption: Metabolic fate of D-Mannose-¹³C₅.
Experimental Workflow for D-Mannose-¹³C₅ Metabolomics
Caption: D-Mannose-¹³C₅ metabolomics workflow.
References
Technical Support Center: Correcting for Natural ¹³C Abundance in Flux Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ¹³C metabolic flux analysis (MFA). It specifically addresses the critical step of correcting for the natural abundance of ¹³C and other isotopes.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance and why is it a problem in ¹³C flux analysis?
A: Every element with stable isotopes exists as a mixture of these isotopes in nature. For carbon, the two stable isotopes are ¹²C and ¹³C, with natural abundances of approximately 98.9% and 1.1%, respectively[1]. In a ¹³C labeling experiment, the goal is to trace the metabolic fate of an experimentally introduced ¹³C-labeled substrate. However, the mass spectrometers used to measure metabolite labeling patterns cannot distinguish between a ¹³C atom that originated from your tracer and one that was already naturally present in the metabolite. This leads to an overestimation of the true isotopic enrichment from the tracer, which, if not corrected, will lead to inaccurate metabolic flux calculations.[1][2][3]
Q2: How does the natural abundance of other elements in my metabolite affect my ¹³C labeling data?
A: It's not just carbon that has naturally occurring stable isotopes. Other elements commonly found in metabolites, such as hydrogen (²H), nitrogen (¹⁵N), oxygen (¹⁷O, ¹⁸O), and silicon (²⁹Si, ³⁰Si) in derivatizing agents, also contribute to the mass isotopomer distribution (MID) of a metabolite.[4][5] For example, the presence of a naturally abundant ¹⁸O atom in a metabolite will increase its mass by two units, which could be misinterpreted as the incorporation of two ¹³C atoms. Therefore, a comprehensive correction must account for the natural abundances of all elements in the measured metabolite or fragment.[5][6]
Q3: What are the common methods for natural abundance correction?
A: Several methods exist to correct for natural isotopic abundance, with the most common being matrix-based approaches. These methods use a correction matrix to mathematically remove the contribution of naturally abundant isotopes from the measured mass isotopomer distribution (MID).[2][7] The two primary approaches are:
-
Classical Correction: This method uses the measured MID of an unlabeled standard to correct the MIDs of labeled samples.[1]
-
Skewed Correction: This approach is more sophisticated and accounts for the fact that the natural abundance distribution itself is "skewed" by the incorporation of labeled atoms.[1][7]
Modern software packages often employ advanced algorithms, such as non-negative least-squares, to solve for the true labeling pattern.[5]
Q4: What happens if I don't correct for natural abundance?
Q5: Are there software tools available to perform this correction?
A: Yes, several software tools are available to automate the natural abundance correction process. Some popular options include:
-
AccuCor2: An R-based tool specifically designed for dual-isotope labeling experiments (e.g., ¹³C/¹⁵N).[5][9]
-
IsoCorrectoR: An R package that can handle both MS and MS/MS data from single and multiple tracer experiments.[8]
-
FluxFix: A web-based tool for quick and reliable correction.[10]
-
PolyMID-Correct: An open-source algorithm applicable to both low- and high-resolution mass spectrometry data.[11][12]
Troubleshooting Guide
Issue 1: My corrected data shows negative fractional enrichment for some isotopologues.
-
Possible Cause: This is a common issue that can arise from measurement noise or an inappropriate correction method.[1] The classical correction method, in particular, can sometimes produce small negative values.
-
Troubleshooting Steps:
-
Verify Data Quality: Ensure that your mass spectrometry data is of high quality with good signal-to-noise ratios.
-
Use a Different Correction Algorithm: Switch to a more robust correction method, such as one that uses a non-negative least-squares (NNLS) approach, which constrains the solutions to be non-negative.[5] Many modern software packages have this feature.
-
Check Your Unlabeled Standard: If using an experimental unlabeled standard for correction, ensure it is pure and that its measured MID is accurate.
-
Issue 2: The calculated fluxes from my corrected data are not physiologically reasonable.
-
Possible Cause: While incorrect natural abundance correction can be a factor, other experimental and modeling issues can also lead to unrealistic flux values.
-
Troubleshooting Steps:
-
Review the Correction Process: Double-check all inputs to your correction software, including the correct chemical formulas for your metabolites and any derivatizing agents.
-
Examine the Metabolic Model: Ensure that your metabolic network model is accurate and complete, including all relevant reactions and atom transitions.[13]
-
Assess Isotopic Steady State: Confirm that your system has reached both a metabolic and isotopic steady state before harvesting samples.[14]
-
Check for Tracer Impurities: The isotopic purity of your labeled substrate can affect the labeling patterns. Some correction software can account for tracer impurities if this information is provided.[5][8]
-
Issue 3: I am not sure which chemical formula to use for a derivatized metabolite.
-
Possible Cause: Derivatization adds atoms to the original metabolite, and these must be included in the chemical formula for accurate natural abundance correction.
-
Troubleshooting Steps:
-
Consult Derivatization Agent Documentation: The supplier of your derivatization agent should provide its chemical formula.
-
Determine the Number of Derivatization Groups: Based on the known chemistry of the derivatization reaction and the structure of your metabolite, determine how many derivatization molecules have been added.
-
Calculate the Final Formula: Add the atoms from the derivatization agent(s) to the original formula of the metabolite. Forgetting to do so is a common source of error.[6]
-
Data Presentation
Table 1: Natural Abundance of Stable Isotopes for Common Elements in Metabolomics.
| Element | Isotope | Natural Abundance (%) |
|---|---|---|
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Nitrogen | ¹⁴N | 99.634 |
| ¹⁵N | 0.366 | |
| Oxygen | ¹⁶O | 99.762 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.200 | |
| Sulfur | ³²S | 95.02 |
| ³³S | 0.75 | |
| ³⁴S | 4.21 | |
| Silicon | ²⁸Si | 92.23 |
| ²⁹Si | 4.68 |
| | ³⁰Si | 3.09 |
Note: These values can vary slightly depending on the source.
Experimental Protocols
Protocol 1: General Workflow for a ¹³C Labeling Experiment
This protocol outlines the key steps in a typical ¹³C metabolic flux analysis experiment, from cell culture to data analysis.
-
Tracer Selection and Experimental Design: Choose a ¹³C-labeled substrate that will effectively label the metabolic pathways of interest.[14][15] A common choice is a mixture of [1-¹³C]glucose and [U-¹³C]glucose.[14]
-
Cell Culture: Grow cells in a defined medium where the primary carbon source is the selected ¹³C-labeled substrate. It is crucial to ensure the system reaches both metabolic and isotopic steady state.[14]
-
Metabolite Extraction: Harvest the cells and quench their metabolism rapidly to prevent changes in metabolite levels. Extract the intracellular metabolites using a suitable solvent system (e.g., cold methanol/water).
-
Sample Analysis by Mass Spectrometry: Analyze the metabolite extracts using a mass spectrometer (e.g., GC-MS or LC-MS) to measure the mass isotopomer distributions (MIDs) of the target metabolites.[1][15]
-
Data Processing and Natural Abundance Correction: Process the raw mass spectrometry data to obtain the measured MIDs. Correct these MIDs for the natural abundance of all relevant isotopes using appropriate software.[1][4]
-
Metabolic Flux Calculation: Use the corrected MIDs as input for a metabolic flux analysis software package to estimate the intracellular metabolic fluxes.[16]
-
Statistical Analysis and Interpretation: Evaluate the goodness-of-fit of the model and determine the confidence intervals of the estimated fluxes.[13]
Visualizations
Caption: Workflow of a ¹³C metabolic flux analysis experiment.
Caption: Logical flow of the natural abundance correction process.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. chemrxiv.org [chemrxiv.org]
- 10. d-nb.info [d-nb.info]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 16. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
Overcoming matrix effects in LC-MS analysis of D-Mannose-13C-5.
Welcome to the technical support center for the LC-MS analysis of D-Mannose-¹³C₅. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of D-Mannose-¹³C₅?
A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these components interfere with the ionization of the target analyte, D-Mannose-¹³C₅, in the mass spectrometer's ion source. This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1] Both phenomena can negatively affect the accuracy, precision, and sensitivity of your quantitative analysis.[2][3]
Q2: My D-Mannose-¹³C₅ signal is lower than expected or varies significantly between samples. Could this be due to matrix effects?
A: Yes, inconsistent or suppressed signal is a classic sign of matrix effects. Co-eluting matrix components can compete with D-Mannose-¹³C₅ for ionization, leading to a suppressed signal. This effect can vary from sample to sample due to differences in the composition of the biological matrix, leading to poor reproducibility.
Q3: How can I confirm that matrix effects are the cause of my issues?
A: A common method to assess matrix effects is the post-extraction spike analysis.[4] This involves comparing the peak area of D-Mannose-¹³C₅ in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significant difference between these two measurements indicates the presence of matrix effects.[4] Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][5]
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?
A: Using a stable isotope-labeled internal standard is a highly effective strategy to compensate for matrix effects.[3] An ideal SIL-IS, such as D-Mannose-¹³C₆ when analyzing D-Mannose, will co-elute with the analyte and experience similar ionization suppression or enhancement.[6] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification. When D-Mannose-¹³C₅ is the analyte, a different stable isotope-labeled mannose would be the ideal internal standard.
Q5: Are there any specific sample preparation techniques recommended for reducing matrix effects for polar compounds like D-Mannose-¹³C₅?
A: Yes, effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis. For polar analytes like D-Mannose-¹³C₅ in biological matrices, common and effective techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may be less effective at removing other matrix components like phospholipids, often resulting in significant matrix effects.[7]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT, but recovery of highly polar analytes like mannose can be challenging.[7][8]
-
Solid-Phase Extraction (SPE): Often considered the most effective technique for removing a broad range of interferences.[7] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at producing very clean extracts.[7]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing for D-Mannose-¹³C₅
| Possible Cause | Suggested Solution |
| Secondary Interactions with Column | Sugars can exhibit peak tailing on some reversed-phase columns. Consider using a column specifically designed for polar compounds, such as an amide or HILIC column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the peak shape of sugars. For amide columns, a mobile phase with a slightly basic pH may improve peak shape. |
| Sample Overload | Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting the sample.[2] |
| Column Degradation | The column may be contaminated or have lost stationary phase. Flush the column according to the manufacturer's instructions or replace it if necessary. |
Issue 2: High Signal Variability (Poor Precision)
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | Matrix composition can vary between samples, leading to inconsistent ion suppression. The most effective solution is to use a suitable stable isotope-labeled internal standard that co-elutes with D-Mannose-¹³C₅.[4] |
| Ineffective Sample Preparation | The current sample preparation method may not be adequately removing interfering components. Evaluate more rigorous cleanup techniques like Solid-Phase Extraction (SPE), particularly mixed-mode SPE.[7] |
| Carryover | Analyte from a high concentration sample may be carried over to the next injection. Optimize the needle wash solvent and increase the wash volume and time. |
| Ion Source Contamination | Buildup of non-volatile matrix components can lead to erratic signal. Clean the ion source according to the manufacturer's protocol. |
Issue 3: Low Signal Intensity (Poor Sensitivity)
| Possible Cause | Suggested Solution |
| Significant Ion Suppression | Co-eluting matrix components, especially phospholipids from plasma or serum, are likely suppressing the D-Mannose-¹³C₅ signal. Improve sample cleanup to specifically target and remove these interferences. Phospholipid removal plates or cartridges can be very effective.[8] |
| Suboptimal Chromatographic Separation | D-Mannose-¹³C₅ may be co-eluting with a highly suppressive matrix component. Adjust the chromatographic gradient to better separate the analyte from the matrix interferences. |
| Incorrect Ionization Polarity | While D-Mannose can be detected in both positive and negative ion modes, one may provide better sensitivity. A study on D-mannose quantification successfully used negative electrospray ionization.[9][10] Test both modes to determine the optimal polarity for your instrument and conditions. |
| Inefficient Desolvation | The gas and temperature settings of the ion source may not be optimal for D-Mannose-¹³C₅. Optimize the nebulizer gas flow, drying gas flow, and temperature to improve desolvation and ionization efficiency. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike D-Mannose-¹³C₅ into the mobile phase or a neat solvent to achieve a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma, urine) using your established sample preparation protocol. After extraction, spike the extracts with D-Mannose-¹³C₅ to the same concentrations as in Set A.
-
Set C (Pre-Spiked Matrix): Spike D-Mannose-¹³C₅ into the blank biological matrix before the extraction process at the same concentrations.
-
-
Analyze all samples using the LC-MS method.
-
Calculate the Matrix Factor (MF) for each concentration level and each lot of matrix:
-
MF (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Calculate the Recovery (RE) :
-
RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
-
Evaluate the results: A relative standard deviation (RSD) of the MF across different matrix lots of ≤15% is generally considered acceptable.
Protocol 2: General Purpose Solid-Phase Extraction (SPE) for Polar Analytes
This protocol provides a starting point for developing an SPE method to clean up biological samples for D-Mannose-¹³C₅ analysis. A mixed-mode cation exchange cartridge is often a good choice.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Pre-treat the sample (e.g., 0.5 mL of plasma) by diluting it 1:1 with 0.1% formic acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences. Follow with a second wash of 1 mL of methanol to remove non-polar interferences like lipids.
-
Elution: Elute the D-Mannose-¹³C₅ from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of sample preparation techniques.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing ¹³C NMR Sensitivity for Metabolite Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the sensitivity of Nuclear Magnetic Resonance (NMR) for ¹³C labeled metabolites, a common challenge in metabolomics.
Frequently Asked Questions (FAQs)
Q1: Why is the sensitivity of ¹³C NMR inherently low?
A1: The low sensitivity of ¹³C NMR stems from two primary factors: the low natural abundance of the ¹³C isotope (approximately 1.1%) and its smaller gyromagnetic ratio, which is about one-quarter that of ¹H.[1][2] This results in a significantly lower intrinsic sensitivity compared to ¹H NMR.[1][2]
Q2: What are the main strategies to enhance ¹³C NMR sensitivity?
A2: Broadly, the strategies can be categorized into three main areas:
-
Hardware Advancements: Utilizing specialized probes like CryoProbes.[3][4][5][6][7]
-
Hyperpolarization Techniques: Methods like Dynamic Nuclear Polarization (DNP) that dramatically increase the polarization of ¹³C nuclei.[8][9][10][11][12][13][14]
-
Pulse Sequence and Parameter Optimization: Tailoring the NMR experiment parameters and using specific pulse sequences to maximize the signal.[15][16][17]
Q3: Can I improve sensitivity without isotopic labeling?
A3: Yes, several techniques can enhance the sensitivity of natural abundance ¹³C NMR. Cryogenic probes can provide a significant signal-to-noise boost.[3][5][6] Additionally, optimizing acquisition parameters and using advanced pulse sequences can improve signal strength.[15] While isotopic labeling provides the most substantial signal enhancement, these methods are valuable when labeling is not feasible.[18][19][20]
Q4: What is Dynamic Nuclear Polarization (DNP) and how does it improve sensitivity?
A4: Dynamic Nuclear Polarization (DNP) is a hyperpolarization technique that transfers the high polarization of electron spins to the nuclear spins of ¹³C atoms.[10][12] This is achieved by irradiating the sample with microwaves at or near the electron paramagnetic resonance (EPR) frequency in the presence of a polarizing agent.[12][13] DNP can enhance the ¹³C NMR signal by several orders of magnitude, enabling real-time metabolic studies that would otherwise be impossible.[11][13]
Troubleshooting Guide
This guide addresses common issues encountered during ¹³C NMR experiments with labeled metabolites and provides actionable solutions.
Problem 1: Low Signal-to-Noise (S/N) Ratio
-
Possible Cause: Insufficient sample concentration.
-
Solution: Increase the concentration of the ¹³C labeled metabolite in your sample. For a satisfactory signal-to-noise ratio on standard room temperature probes, a concentration of approximately 3 mg per inequivalent carbon is recommended.[21]
-
-
Possible Cause: Sub-optimal acquisition parameters.
-
Solution: Optimize key acquisition parameters. A set of optimized parameters could be an acquisition time (AQ) of 1.0 s, a relaxation delay (D1) of 2.0 s, and a sufficient number of scans (NS).[15] Using a 30° pulse angle with a pulse program like zgdc30 can also significantly improve signal intensity.[15]
-
-
Possible Cause: Inefficient polarization transfer.
-
Solution: For experiments relying on polarization transfer from ¹H to ¹³C (like DEPT or INEPT), ensure that the delays are optimized for the expected J-couplings. The Nuclear Overhauser Effect (NOE) can also be leveraged by irradiating ¹H during the relaxation delay to enhance the ¹³C signal.[15][17][22]
-
Problem 2: Long Experiment Times
-
Possible Cause: A high number of scans is required to achieve adequate S/N.
-
Solution 1: Hardware Upgrade. Employing a CryoProbe can drastically reduce experiment time. A CryoProbe can offer up to a 4-fold increase in sensitivity, which translates to a 16-fold reduction in acquisition time for the same S/N ratio compared to a room-temperature probe.[3][5]
-
Solution 2: Hyperpolarization. Techniques like Dynamic Nuclear Polarization (DNP) can provide signal enhancements of over 10,000-fold, allowing for the acquisition of spectra in a single scan.[8][13]
-
Problem 3: Spectral Artifacts and Distortions
-
Possible Cause: Strong solvent signals causing artifacts.
-
Possible Cause: Incorrect processing parameters.
-
Solution: Apply an appropriate line broadening (LB) function during processing. For ¹³C signals, an LB of 1.0 Hz can be a good compromise to reduce noise while maintaining peak sharpness.[15]
-
Quantitative Data Summary
The following tables summarize the performance enhancements achievable with different techniques.
Table 1: Sensitivity Enhancement with CryoProbes
| Probe Type | Magnetic Field (¹H Frequency) | Sample | Sensitivity Gain (vs. Room Temp. Probe) | Reference |
| ¹³C CryoProbe | 500 MHz | Urine | ~7-fold | [3] |
| ¹³C CryoProbe | 800 MHz | Dilute Sample (1.7mg/mL) | ~10-fold | [4] |
| ¹³C CryoProbe™ | 9.4 T | Mouse Brain (in vivo) | ~4-fold | [6] |
| MAS CryoProbe | 14.1 T | Protein on Nanospheres | ~3.2-fold | [7] |
Table 2: Performance of Hyperpolarization Techniques
| Technique | Nucleus | Theoretical Signal Enhancement | Achieved Enhancement | Reference |
| Overhauser DNP | ¹³C | ~2640x | - | [8] |
| Dissolution DNP | ¹³C | - | >10,000-fold | [13] |
| Photo-CIDNP | ¹³C | - | Up to >200-fold | [23] |
Experimental Protocols & Workflows
Detailed Methodology: Dynamic Nuclear Polarization (DNP) for ¹³C Pyruvate
This protocol outlines the key steps for hyperpolarizing [1-¹³C]pyruvate for in vivo metabolic studies.
-
Sample Preparation: A solution is prepared containing the ¹³C-enriched substrate (e.g., pyruvate), a stable free radical (polarizing agent), and a glass-forming solvent.[13]
-
Polarization: The sample is placed in a high magnetic field (e.g., 3 T) and cooled to a very low temperature (approximately 1 K).[13]
-
Microwave Irradiation: The sample is irradiated with microwaves to transfer the electron spin polarization to the ¹³C nuclei.[13] The polarization process can take about one hour to reach its maximum level.[13]
-
Rapid Dissolution: The hyperpolarized solid sample is rapidly dissolved with a superheated solvent to create an injectable liquid solution while preserving the nuclear polarization.[13][14]
-
Injection and Acquisition: The hyperpolarized solution is quickly transferred and injected into the subject, and NMR data acquisition begins immediately to observe the metabolic conversion of the substrate in real-time.[13][14]
Visualizing Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cryoprobes [nmr.chem.ucsb.edu]
- 5. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 6. Signal-to-noise ratio of a mouse brain (13) C CryoProbe™ system in comparison with room temperature coils: spectroscopic phantom and in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-state NMR MAS CryoProbe enables structural studies of human blood protein vitronectin bound to hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. openmedscience.com [openmedscience.com]
- 10. Dynamic nuclear polarization - Wikipedia [en.wikipedia.org]
- 11. Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bridge12.com [bridge12.com]
- 13. The use of dynamic nuclear polarization 13C-pyruvate MRS in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hyperpolarized carbon-13 MRI - Wikipedia [en.wikipedia.org]
- 15. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 16. doaj.org [doaj.org]
- 17. researchgate.net [researchgate.net]
- 18. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 20. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 21. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. 1H-detected 13C Photo-CIDNP as a Sensitivity Enhancement Tool in Solution NMR - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide: Comparing D-Mannose-13C-5 and Deuterated Mannose Tracers in Metabolic and Glycosylation Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is paramount for the accurate elucidation of metabolic pathways and glycosylation dynamics. This guide provides an objective comparison of D-Mannose-13C-5 and deuterated mannose tracers, supported by experimental data and detailed protocols to aid in experimental design and execution.
Stable isotope tracers are indispensable tools in metabolic research, allowing for the precise tracking of molecules through complex biological systems. Both carbon-13 (¹³C) and deuterium (²H or D) labeled mannose analogues are utilized to investigate mannose metabolism and its role in glycosylation. The choice between these tracers can significantly impact experimental outcomes, analytical interpretation, and the overall validity of the generated data. This guide will delve into the key differences, advantages, and disadvantages of D-Mannose-¹³C-5 and deuterated mannose tracers.
Quantitative Performance Comparison
The selection of an isotopic tracer is often a trade-off between cost, availability, and analytical performance. While direct comparative studies for this compound versus a specific deuterated mannose are limited, we can infer their performance based on the well-documented properties of ¹³C and deuterium labeling in metabolic flux analysis and mass spectrometry.
| Feature | D-Mannose-¹³C-5 | Deuterated Mannose Tracers | Rationale & Supporting Data |
| Metabolic Perturbation | Minimal | Potential for kinetic isotope effects (KIEs) | The C-D bond is stronger than the C-H bond, which can slow down enzyme-catalyzed reactions where C-H bond cleavage is the rate-limiting step. This can alter metabolic fluxes. ¹³C isotopes have a much smaller effect on reaction rates.[1] |
| Isotopic Stability | High | Risk of back-exchange | Deuterium atoms on certain positions of a molecule can exchange with protons in aqueous solutions, leading to a loss of the label. ¹³C atoms are stably incorporated into the carbon backbone. |
| Analytical Detection (MS) | Clear mass shift, co-elution with endogenous analyte | Chromatographic separation from endogenous analyte | The mass difference between ¹³C and ¹²C is not significant enough to alter the chromatographic retention time, allowing for co-elution which is ideal for correcting matrix effects. Deuteration can slightly alter the polarity and retention time of a molecule. |
| Data Interpretation | Straightforward | Can be complicated by KIEs and label exchange | The stable nature of the ¹³C label simplifies the interpretation of mass isotopologue distribution data. Deuterium labeling requires careful consideration of potential isotope effects and label loss. |
| Commercial Availability | Generally good for various ¹³C-labeled mannose isotopologues | Good for various deuterated mannose isotopologues | Both types of tracers are commercially available, although the specific this compound may be less common than uniformly labeled or other specifically labeled versions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for metabolic labeling experiments using ¹³C-labeled and deuterated mannose tracers, followed by mass spectrometry analysis.
Protocol 1: Metabolic Labeling of Cultured Cells with ¹³C-Mannose and LC-MS/MS Analysis
This protocol is adapted from methods for quantifying D-mannose in biological samples using a ¹³C-labeled internal standard and can be modified for tracer studies.[2]
1. Cell Culture and Labeling: a. Culture cells of interest to mid-log phase in standard growth medium. b. Prepare labeling medium by supplementing glucose-free and mannose-free medium with a defined concentration of unlabeled glucose and D-Mannose-¹³C-5 (or another ¹³C-labeled mannose tracer, e.g., U-¹³C₆-D-mannose). The concentration of the tracer should be optimized for the specific cell line and experimental goals. c. Wash cells once with phosphate-buffered saline (PBS). d. Incubate cells in the labeling medium for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the tracer into downstream metabolites and glycoproteins.
2. Metabolite Extraction: a. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Quench metabolism by adding 1 mL of ice-cold 80% methanol. c. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Collect the supernatant containing the polar metabolites.
3. Sample Preparation for LC-MS/MS: a. Dry the metabolite extract under a stream of nitrogen gas. b. Reconstitute the dried residue in a suitable solvent for LC-MS analysis (e.g., 100 µL of 0.1% formic acid in water). c. Centrifuge to pellet any insoluble material and transfer the supernatant to an autosampler vial.
4. LC-MS/MS Analysis: a. Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites. b. Mobile Phase: Employ a gradient of acetonitrile and water, both with a suitable modifier like ammonium acetate or formic acid. c. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for unlabeled and ¹³C-labeled mannose and its downstream metabolites.
Protocol 2: Metabolic Labeling with Deuterated Mannose and GC-MS Analysis
This protocol is based on methods for analyzing deuterated monosaccharides.[3][4]
1. Cell Culture and Labeling: a. Follow the same procedure as in Protocol 1, but use a deuterated mannose tracer (e.g., D-mannose-d7) in the labeling medium.
2. Hydrolysis of Glycoproteins (Optional, for analyzing glycosylation): a. After cell lysis and protein precipitation, hydrolyze the protein pellet with acid (e.g., 2M trifluoroacetic acid) to release monosaccharides from glycoproteins. b. Neutralize the acid and desalt the sample.
3. Derivatization for GC-MS: a. Dry the metabolite extract or hydrolyzed monosaccharides. b. Derivatize the samples to make them volatile for GC analysis. A common method is oximation followed by silylation (e.g., with methoxyamine hydrochloride and then N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
4. GC-MS Analysis: a. Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient to separate the derivatized monosaccharides. b. Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Analyze the fragmentation patterns to determine the incorporation of deuterium into mannose and its metabolic products.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic and signaling pathways is essential for a comprehensive understanding of mannose's biological roles. The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows.
Mannose Metabolism and Glycosylation Pathway
This diagram outlines the central metabolic pathways of mannose, leading to glycolysis and protein glycosylation.
Caption: Metabolic fate of mannose tracers.
Experimental Workflow for Stable Isotope Tracing
This diagram illustrates the general workflow for a stable isotope tracing experiment, from cell culture to data analysis.
Caption: Stable isotope tracing workflow.
Mannose-Regulated Signaling Pathways
Mannose metabolism has been shown to influence key signaling pathways that regulate cell growth, survival, and inflammation.
Caption: Mannose-modulated signaling pathways.
References
- 1. 13C- and 2H-labelled glucose compared for minimal model estimates of glucose metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of mannose and fructose in human plasma using deuterium labelling and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
Validating Metabolic Pathways: A Comparative Guide to Using ¹³C-Labeled Mannose
For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount. Stable isotope tracing, utilizing compounds like ¹³C-labeled mannose, offers a powerful tool to elucidate these pathways, quantify metabolic fluxes, and understand the fate of specific molecules within a cell. This guide provides a comprehensive comparison of ¹³C-labeled mannose with other metabolic tracers, supported by experimental data and detailed protocols.
Comparative Analysis of Metabolic Tracers
The choice of an isotopic tracer is critical and depends on the specific metabolic pathway under investigation. While ¹³C-labeled mannose is particularly useful for studying glycosylation and related pathways, other tracers like ¹³C-labeled glucose and glutamine are more suited for analyzing central carbon metabolism.
| Tracer | Primary Metabolic Pathways Traced | Advantages | Limitations | Typical Analytical Method |
| [U-¹³C₆]Mannose | N-glycan and O-glycan synthesis, mannose metabolism, monosaccharide interconversion. | Directly traces the fate of exogenous mannose into glycoconjugates.[1][2] | Less informative for central carbon metabolism compared to glucose. | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy.[2][3] |
| [U-¹³C₆]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Hexosamine Biosynthesis Pathway (HBP), de novo synthesis of mannose.[4][5][6] | Provides a global view of central carbon metabolism and its links to glycosylation.[4][5] | Indirectly traces mannose that is synthesized de novo from glucose. | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy.[7][8] |
| [U-¹³C₅]Glutamine | TCA Cycle, amino acid metabolism.[7][8] | Excellent for probing the TCA cycle and anaplerotic reactions.[8] | Does not directly label carbohydrate metabolism. | Mass Spectrometry (GC-MS, LC-MS).[8] |
| ¹⁵N-Labeled Amino Acids | N-glycosylation dynamics and glycoprotein turnover.[1] | Measures the response of cellular N-glycosylation to various stimuli.[1] | Does not trace the carbon backbone of monosaccharides. | Mass Spectrometry.[1] |
Quantitative Data Summary
The following table summarizes key quantitative findings from studies utilizing ¹³C-labeled mannose and glucose to investigate glycoprotein synthesis.
| Parameter | Cell Line(s) | ¹³C-Labeled Substrate | Key Finding | Reference |
| Contribution to N-glycan Mannose | Human Fibroblasts | [¹³C]Mannose & [¹³C]Glucose | 10-45% of mannose in N-glycans is derived from exogenous mannose, with the remainder synthesized from glucose.[1] | [1] |
| Uptake and Incorporation Rates | Various Fibroblast Lines | [¹³C]Mannose & [¹³C]Glucose | Mannose uptake: 9.4–22 nmol/mg/h. Glucose uptake: 1500–2200 nmol/mg/h. Mannose is incorporated into N-glycans more efficiently (1–2%) relative to its uptake rate compared to glucose (0.01–0.03%).[2] | [2] |
| Monosaccharide Incorporation | NTERA-2 (pluripotent) and neural cells | Six ¹³C uniformly-labeled monosaccharides | Determined the contributions of de novo synthesis and direct incorporation pathways for various monosaccharides into N-glycans, O-glycans, and glycosphingolipids.[1] | [1] |
Experimental Protocols
Protocol 1: ¹³C-Mannose Labeling and GC-MS Analysis of N-glycan Monosaccharides
This protocol is adapted from studies analyzing the metabolic fate of mannose in cellular glycoproteins.[2]
1. Cell Culture and Labeling:
-
Culture human fibroblasts in standard medium.
-
For labeling experiments, switch the medium to one containing [U-¹³C₆]mannose and unlabeled glucose at desired concentrations. A typical condition is 50 µM [U-¹³C₆]mannose and 5 mM unlabeled glucose.
-
Incubate the cells for 24-72 hours to allow for the incorporation of the labeled mannose into glycoproteins.
2. Glycoprotein Isolation and Hydrolysis:
-
Harvest the cells and isolate total cellular proteins.
-
Release N-glycans from glycoproteins using an N-glycosidase F digestion.
-
Hydrolyze the released N-glycans to their constituent monosaccharides using 2M trifluoroacetic acid at 100°C for 4 hours.
3. Monosaccharide Derivatization:
-
Convert the hydrolyzed monosaccharides to their aldonitrile acetate derivatives. This allows for their separation and analysis by gas chromatography.
4. GC-MS Analysis:
-
Analyze the derivatized monosaccharides using a gas chromatograph coupled to a mass spectrometer.
-
Monitor the mass fragments to distinguish between ¹²C- and ¹³C-labeled mannose and other monosaccharides. This allows for the quantification of the contribution of exogenous mannose to the N-glycan pool.
Protocol 2: ¹³C-Glucose Labeling and LC-MS Analysis of Membrane Glycans
This protocol is based on a method for tracing glucose allocation to cell-membrane glycans.[4][5]
1. Cell Culture and Labeling:
-
Culture cancer cell lines (e.g., pancreatic cancer cells) in a medium containing [U-¹³C₆]glucose.
-
Collect cell samples at various time points (e.g., 8, 12, 24, 48, 72 hours) to monitor the dynamics of ¹³C incorporation.
2. Membrane Isolation and Hydrolysis:
-
Isolate the cell membranes through subcellular fractionation.
-
Hydrolyze the membrane-bound glycans to release the monosaccharides using acid hydrolysis.
3. PMP Derivatization:
-
Derivatize the released monosaccharides with 1-phenyl-3-methyl-5-pyrazolone (PMP). This enhances their detection by HPLC with UV or mass spectrometric detection.
4. HPLC-MS Analysis:
-
Separate the PMP-derivatized monosaccharides using high-performance liquid chromatography (HPLC).
-
Detect and quantify the ¹²C- and ¹³C-labeled monosaccharides using a mass spectrometer. The mass shift of M+6 for hexoses like mannose and galactose indicates their synthesis from the [U-¹³C₆]glucose tracer.[5]
Visualizing Metabolic Pathways and Workflows
Metabolic Fate of ¹³C-Labeled Mannose
The following diagram illustrates the primary metabolic pathways that ¹³C-labeled mannose enters upon cellular uptake.
Caption: Metabolic pathways of exogenous ¹³C-labeled mannose.
De Novo Synthesis of Mannose from Glucose
This diagram shows how ¹³C-labeled glucose can be converted to mannose for incorporation into glycoproteins.
References
- 1. researchgate.net [researchgate.net]
- 2. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Metabolic 13C Labeling in Conjunction with High-Field Nuclear Magnetic Resonance Spectroscopy for Comparative Conformational Analysis of High Mannose-Type Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Accuracy of D-Mannose-13C-5 as an Internal Standard in LC-MS: A Comparison Guide
The quantification of D-mannose in biological matrices by liquid chromatography-mass spectrometry (LC-MS) is a critical aspect of research in areas such as cancer biomarker discovery and metabolic disorders. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results by correcting for variability in sample preparation and instrument response. This guide provides a comprehensive comparison of the performance of isotopically labeled D-mannose, specifically focusing on the utility of compounds like D-Mannose-13C-5, against other potential internal standards.
Performance Comparison of Internal Standards
Stable isotope-labeled internal standards, such as this compound or the closely related D-mannose-13C6, are considered the gold standard for quantitative LC-MS analysis. Their chemical and physical properties are nearly identical to the analyte of interest, D-mannose, ensuring they co-elute and experience similar ionization effects, thus providing the most accurate correction.
One of the key advantages of using a stable isotope-labeled internal standard is the ability to compensate for variations in sample extraction, derivatization, and LC-MS system performance[1]. This leads to high precision and accuracy, as demonstrated in studies utilizing D-mannose-13C6.
Table 1: Performance Metrics of D-mannose-13C6 as an Internal Standard in LC-MS/MS Analysis of D-mannose in Human Serum [2][3][4][5][6]
| Performance Metric | Result |
| Linearity (Concentration Range) | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Inter-day Accuracy | < 2% |
| Intra-day Accuracy | < 2% |
| Inter-day Precision | < 2% |
| Intra-day Precision | < 2% |
| Extraction Recovery | 104.1% - 105.5% |
| Matrix Effect | 97.0% - 100.0% |
While specific data for this compound is not as prevalent in the reviewed literature, its performance is expected to be analogous to D-mannose-13C6 due to their structural and chemical similarities. The key is the mass difference, which allows for differentiation by the mass spectrometer while maintaining nearly identical chromatographic behavior.
Alternative internal standards could include other structurally similar sugars that are not endogenous to the sample matrix. However, these alternatives may not co-elute perfectly with D-mannose and could experience different matrix effects, leading to less accurate quantification compared to a stable isotope-labeled standard.
Experimental Protocols
The following is a detailed methodology for the quantification of D-mannose in human serum using an LC-MS/MS system with a stable isotope-labeled internal standard, based on established protocols[2][3][4][5][6][7].
Sample Preparation
-
Thawing: Human serum samples are thawed at room temperature.
-
Protein Precipitation: To a 50 µL aliquot of serum, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., D-mannose-13C6 at a specified concentration).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., HPLC grade water).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography System: Agilent 1200 series HPLC or equivalent[2][3][4][5][6][7].
-
Column: SUPELCOGEL™ Pb, 6% Crosslinked column (30 cm × 7.8 mm, 9 µm particle size)[2][3][4][5].
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative ion electrospray (ESI-)[2][3][4][5][6][7].
-
Multiple Reaction Monitoring (MRM) Transitions:
-
D-mannose: Precursor ion (m/z) → Product ion (m/z)
-
D-mannose-13C6: Precursor ion (m/z) → Product ion (m/z) (Specific m/z values would be set based on the instrument and experimental conditions).
-
Data Analysis
-
Quantification: The concentration of D-mannose in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve generated using known concentrations of D-mannose with a fixed concentration of the internal standard.
-
Validation: The method is validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines.
Visualizations
Experimental Workflow for D-mannose Quantification
Caption: Workflow for D-mannose quantification in serum using LC-MS/MS.
Logical Relationship of Internal Standard Function
Caption: How an internal standard corrects for variability in LC-MS analysis.
References
- 1. Reliable LC-MS Quantitative Glycomics Using iGlycoMab Stable Isotope Labeled Glycans as Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "LC–MS/MS determination of D-mannose in human serum as a potential canc" by Lyndsey White, Jing Ma et al. [digitalscholarship.tsu.edu]
- 5. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to 13C-Mannose Isotopologues: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways, 13C-labeled mannose isotopologues serve as indispensable tools for tracing the fate of this critical monosaccharide in cellular processes, particularly glycosylation. The choice of which isotopologue to use—be it uniformly or positionally labeled—can significantly impact the experimental outcomes and the depth of metabolic insights gained. This guide provides a comparative analysis of different 13C-mannose isotopologues, supported by experimental principles and protocols to aid in the selection of the optimal tracer for your research needs.
Understanding 13C-Mannose Isotopologues
Isotopologues are molecules that differ only in their isotopic composition. In the case of 13C-mannose, one or more of the six carbon atoms in the mannose molecule are replaced with the stable isotope carbon-13 (¹³C) instead of the naturally more abundant carbon-12 (¹²C). This "label" allows researchers to track the mannose molecule and its metabolic derivatives through various biochemical pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The most commonly utilized 13C-mannose isotopologues are:
-
D-Mannose (U-¹³C₆, 99%): In this uniformly labeled isotopologue, all six carbon atoms are ¹³C. This tracer is invaluable for determining the overall incorporation of mannose into glycans and other metabolites.
-
Positionally Labeled 13C-Mannose (e.g., [1-¹³C]mannose, [2-¹³C]mannose, etc.): In these variants, only a specific carbon atom is labeled with ¹³C. These tracers are powerful tools for dissecting specific metabolic pathways by tracking the fate of individual carbon atoms. For instance, they can help distinguish between the pentose phosphate pathway and glycolysis.
Comparative Analysis of 13C-Mannose Isotopologues
The selection of a 13C-mannose isotopologue is dictated by the specific research question. While direct comparative experimental data for different 13C-mannose isotopologues is not extensively published, the principles established from studies using 13C-glucose tracers are highly applicable. The following table summarizes the key characteristics and best-use cases for uniformly versus positionally labeled 13C-mannose.
| Feature | D-Mannose (U-¹³C₆) | Positionally Labeled 13C-Mannose (e.g., [1-¹³C]mannose) |
| Primary Application | Tracing the overall incorporation of mannose into glycans and other biomolecules.[1] | Elucidating specific metabolic pathways and quantifying metabolic fluxes. |
| Information Gained | Provides a clear shift in mass for the entire molecule and its downstream metabolites, simplifying detection and quantification of overall pathway engagement.[1] | The position of the label provides detailed information on the activity of specific enzymes and pathways. For example, the fate of the C1 carbon can distinguish between glycolysis and the pentose phosphate pathway. |
| Metabolic Flux Analysis (MFA) | Useful for determining the contribution of exogenous mannose to glycosylation. | Essential for detailed MFA studies to calculate the relative and absolute fluxes through different metabolic routes.[2][3] |
| Complexity of Data Analysis | Relatively straightforward analysis of mass isotopologue distributions (MIDs). | More complex data analysis requiring sophisticated modeling to interpret positional isotopomer data.[4] |
| Cost | Generally more expensive due to the higher number of labeled atoms. | Can be more cost-effective for specific pathway analysis. |
| Example Use Case | Quantifying the total amount of mannose incorporated into a specific glycoprotein.[1] | Determining the relative activity of the oxidative and non-oxidative branches of the pentose phosphate pathway. |
Experimental Protocols
The following sections provide a generalized experimental workflow for metabolic labeling with 13C-mannose and subsequent analysis.
Metabolic Labeling of Cells with 13C-Mannose
This protocol outlines the basic steps for labeling cultured cells with a 13C-mannose isotopologue.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Glucose-free and mannose-free cell culture medium
-
13C-Mannose isotopologue (e.g., D-Mannose (U-¹³C₆) or [1-¹³C]mannose)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Culture: Culture cells to the desired confluency in their standard complete medium.
-
Starvation (Optional but Recommended): To enhance the uptake and incorporation of the labeled mannose, aspirate the complete medium, wash the cells once with PBS, and incubate them in a glucose-free and mannose-free medium for a defined period (e.g., 1-2 hours).
-
Labeling: Prepare the labeling medium by supplementing the glucose-free and mannose-free medium with the desired concentration of the 13C-mannose isotopologue. The concentration will need to be optimized for the specific cell line and experiment but typically ranges from 5 to 25 mM.
-
Incubation: Aspirate the starvation medium and add the prepared labeling medium to the cells. Incubate the cells for the desired period. The incubation time can range from a few hours to several days, depending on the metabolic pathway and turnover rate of the molecules of interest.[5]
-
Harvesting: After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Fractionation: Lyse the cells using an appropriate buffer and procedure. If the goal is to analyze glycoproteins, a membrane protein isolation or total protein extraction protocol should be followed.
Glycoprotein Analysis by Mass Spectrometry
This protocol describes the general steps for analyzing the incorporation of 13C-mannose into glycoproteins.
Materials:
-
Protein extract from 13C-mannose labeled cells
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or another suitable protease)
-
PNGase F (Peptide-N-Glycosidase F)
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer (e.g., LC-MS/MS system)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation: Denature the protein extract, reduce the disulfide bonds with DTT, and alkylate the resulting free thiols with IAA.
-
Proteolytic Digestion: Digest the proteins into peptides using trypsin.
-
N-Glycan Release: Release the N-linked glycans from the glycopeptides using PNGase F. This step is crucial as it allows for the separate analysis of the glycans and the peptides.[6]
-
Sample Cleanup: Use C18 SPE cartridges to separate the released glycans from the peptides and other contaminants.
-
Mass Spectrometry Analysis: Analyze the released glycans (or the deglycosylated peptides to identify glycosylation sites) by mass spectrometry. The mass shift corresponding to the number of incorporated ¹³C atoms will be detected.
-
Data Analysis: Analyze the mass spectra to determine the mass isotopologue distribution (MID) for mannose and its downstream metabolites. This data will reveal the extent of 13C-mannose incorporation.[7]
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving mannose and a typical experimental workflow for 13C-mannose tracing.
Caption: Metabolic fate of 13C-mannose in the cell.
Caption: Experimental workflow for 13C-mannose tracing.
Conclusion
The choice between uniformly and positionally labeled 13C-mannose isotopologues is a critical decision in the design of metabolic tracing experiments. Uniformly labeled mannose provides a robust signal for tracking the overall incorporation of this sugar into biomolecules, making it ideal for assessing the global contribution of mannose to processes like glycosylation. In contrast, positionally labeled mannose offers a finer level of detail, enabling the dissection of specific enzymatic reactions and the quantification of metabolic fluxes through interconnected pathways. By carefully considering the research question and the information required, scientists can select the most appropriate 13C-mannose tracer to unlock a deeper understanding of cellular metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 7. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Metabolic Flux Analysis (MFA) Results with Different Isotopic Tracers
For Researchers, Scientists, and Drug Development Professionals
Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying intracellular metabolic fluxes, providing a detailed snapshot of cellular physiology. The precision and accuracy of MFA are critically dependent on the choice of isotopic tracer. This guide provides an objective comparison of the performance of different isotopic tracers for MFA, supported by experimental data, to aid researchers in designing robust and informative metabolic studies. Cross-validation of MFA results using multiple tracers is essential for verifying the accuracy of flux estimations and gaining a more comprehensive understanding of complex metabolic networks.
Data Presentation: Comparative Performance of Isotopic Tracers
The selection of an isotopic tracer significantly impacts the precision of flux estimates for different metabolic pathways. The following table summarizes the performance of various ¹³C-labeled glucose and glutamine tracers in determining fluxes in central carbon metabolism, particularly in mammalian cells.[1][2] The performance is evaluated based on the precision of flux estimations for key metabolic pathways.
| Isotopic Tracer | Glycolysis | Pentose Phosphate Pathway (PPP) | Tricarboxylic Acid (TCA) Cycle | Overall Network Precision | Reference |
| [1,2-¹³C₂]glucose | High | High | Moderate | High | [1][2] |
| [2-¹³C]glucose | High | High | Low | Moderate | [1][2] |
| [3-¹³C]glucose | High | High | Low | Moderate | [1][2] |
| [1-¹³C]glucose | Moderate | Moderate | Low | Low | [1][2] |
| [U-¹³C₆]glucose | Low | Low | High | Moderate | [1][3] |
| [U-¹³C₅]glutamine | Low | Low | High | Moderate | [1][2] |
| [1,6-¹³C]glucose | High | Moderate | High | High | [3] |
| [5,6-¹³C]glucose | High | Moderate | High | High | [3] |
Key Findings:
-
[1,2-¹³C₂]glucose is identified as a superior tracer for analyzing glycolysis and the pentose phosphate pathway.[1][2]
-
Tracers such as [2-¹³C]glucose and [3-¹³C]glucose outperform the more traditionally used [1-¹³C]glucose for glycolytic and PPP flux determination.[1][2]
-
For the TCA cycle, [U-¹³C₅]glutamine is the preferred tracer, providing the most precise flux estimations.[1][2]
-
Doubly ¹³C-labeled glucose tracers, including [1,6-¹³C]glucose and [5,6-¹³C]glucose , consistently yield high flux precision across the central carbon metabolism.[3]
-
Parallel labeling experiments, utilizing complementary tracers like [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine in separate experiments, can significantly enhance the overall precision and resolution of flux analysis.[4][5]
Experimental Protocols
A systematic approach is crucial for the successful cross-validation of MFA results. The following protocol outlines the key steps for performing ¹³C-MFA studies using multiple isotopic tracers.[6]
Step 1: Experimental Design and Tracer Selection
-
Define the Metabolic Network: Construct a detailed biochemical network model of the metabolic pathways of interest.
-
Select Isotopic Tracers: Based on the metabolic pathways being investigated, select a set of isotopic tracers that will provide complementary labeling patterns. For instance, to probe central carbon metabolism, a combination of a glucose tracer (e.g., [1,2-¹³C₂]glucose) and a glutamine tracer (e.g., [U-¹³C₅]glutamine) is often optimal.[5][7]
-
Determine Labeling Strategy: Decide between single tracer experiments, using a mixture of tracers, or parallel labeling experiments. Parallel labeling is often advantageous for complex systems as it can provide more informative data.[4]
Step 2: Isotopic Labeling Experiment
-
Cell Culture: Culture cells under defined and controlled conditions to achieve a metabolic steady state.
-
Tracer Introduction: Replace the standard medium with a medium containing the selected ¹³C-labeled tracer(s).
-
Incubation: Incubate the cells for a sufficient period to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable.
-
Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites.
Step 3: Analytical Measurement
-
Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Analysis: Analyze the extracted metabolites using GC-MS, LC-MS, or NMR to determine the mass isotopomer distributions (MIDs) of key metabolites.[8]
-
Data Correction: Correct the raw data for the natural abundance of isotopes to obtain the true fractional enrichment.
Step 4: Flux Estimation and Analysis
-
Computational Modeling: Use a computational framework, such as the Elementary Metabolite Units (EMU) method, to simulate the MIDs for a given set of metabolic fluxes.[9]
-
Flux Fitting: Employ least-squares regression or other optimization algorithms to find the set of fluxes that best fit the experimentally measured MIDs.[6]
-
Statistical Evaluation: Assess the goodness-of-fit of the model and calculate confidence intervals for the estimated fluxes to determine their precision.[6]
Step 5: Cross-Validation
-
Repeat with Different Tracers: Perform parallel experiments using different isotopic tracers under identical conditions.[4]
-
Compare Flux Maps: Compare the flux maps obtained from each tracer experiment. Consistent flux values across different tracer experiments provide strong validation of the results.
-
Integrated Analysis: For parallel labeling experiments, integrate the data from all tracers into a single model to obtain a more precise and robust flux map.[5]
Mandatory Visualization
Caption: Central Carbon Metabolism Pathways.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of metabolic activity from isotope tracing data using automated methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: D-Mannose-13C-5 Versus Radioactive Mannose Labeling in Glycosylation and Metabolic Flux Analysis
For researchers in glycosylation, metabolic studies, and drug development, the choice of labeling methodology is critical for generating accurate and insightful data. This guide provides an objective comparison of two prominent techniques: stable isotope labeling with D-Mannose-13C-5 and traditional radioactive labeling with tritiated mannose ([2-³H]mannose). We present a comprehensive overview of their principles, experimental workflows, data outputs, and key performance differences, supported by experimental data, to empower informed decisions in experimental design.
At a Glance: Key Differences
| Feature | This compound (Stable Isotope Labeling) | Radioactive Mannose ([2-³H]mannose) Labeling |
| Principle of Detection | Mass shift detected by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) | Emission of beta particles detected by scintillation counting |
| Safety | Non-radioactive, posing minimal safety risks.[1][2] | Radioactive, requiring specialized handling, licensing, and disposal procedures. |
| Data Richness | Provides detailed information on isotopic enrichment in specific metabolites and glycan structures, enabling flux analysis and structural elucidation.[3][4] | Primarily provides quantitative data on the overall incorporation of the label into glycoproteins.[5] |
| Resolution | High resolution, allowing for the differentiation of isotopologues and the tracing of metabolic pathways in detail.[1][6] | Lower resolution, as it measures total radioactivity and does not distinguish between different labeled species. |
| Sensitivity | High sensitivity with modern mass spectrometers. | Very high sensitivity, capable of detecting minute amounts of radioactivity.[2] |
| Experimental Complexity | Requires access to and expertise in mass spectrometry or NMR for data acquisition and analysis. | Requires handling of radioactive materials and access to a scintillation counter. The analytical procedure is relatively straightforward. |
| Cost | The initial cost of 13C-labeled compounds and analytical instrumentation (MS, NMR) can be high. | The cost of radioactive mannose and scintillation cocktails is a consideration, as are the costs associated with radioactive waste disposal. |
Delving Deeper: A Comparative Analysis
Principle and Experimental Workflow
This compound Labeling: This stable isotope labeling approach involves introducing D-mannose with five carbon atoms replaced by the heavy isotope ¹³C into cell culture.[7] Cells metabolize this labeled mannose and incorporate it into glycoproteins. The resulting mass shift in mannose-containing glycans and metabolites is then detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][8] This allows for the precise tracing of mannose metabolism and its contribution to various glycosylation pathways.
Radioactive Mannose Labeling: This traditional method utilizes mannose labeled with a radioactive isotope, typically tritium ([2-³H]mannose).[4][5] Cells incorporate the radiolabeled mannose into glycoproteins. The amount of incorporated radioactivity is then measured using a scintillation counter, which detects the beta particles emitted by the tritium. This provides a quantitative measure of the overall rate of mannose incorporation and glycoprotein synthesis.
Experimental Protocols: A Step-by-Step Comparison
To provide a practical understanding of the differences in experimental execution, detailed protocols for both labeling methods are outlined below.
This compound Metabolic Labeling Protocol
This protocol is a composite based on established methods for stable isotope labeling of glycans.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
To initiate labeling, replace the standard medium with a glucose-free medium supplemented with this compound (e.g., at a final concentration of 1 mM) and dialyzed fetal bovine serum.
-
Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the incorporation of the labeled mannose into glycoproteins.
2. Glycoprotein Extraction and Glycan Release:
-
Harvest the cells and lyse them to extract total protein.
-
Denature the proteins and release the N-glycans enzymatically using PNGase F.
3. Glycan Purification and Analysis by Mass Spectrometry:
-
Purify the released glycans using a solid-phase extraction (SPE) cartridge.
-
Analyze the purified glycans by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer will detect the mass shift of glycans containing ¹³C-mannose compared to their unlabeled counterparts.
4. Data Analysis:
-
Process the raw MS data to identify and quantify the relative abundance of labeled and unlabeled glycan species.
-
This data can be used to determine the rate of glycan biosynthesis and to trace the metabolic fate of mannose.
Radioactive Mannose ([2-³H]mannose) Labeling Protocol
This protocol is based on the method described by Shenkman et al.[5]
1. Cell Culture and Pulse-Chase Labeling:
-
Grow cells to approximately 80-90% confluency.
-
Starve the cells in a glucose-free medium for a short period (e.g., 30 minutes).
-
"Pulse" the cells by incubating them in a medium containing [2-³H]mannose (e.g., 20 μCi/mL) for a defined time (e.g., 20 minutes).
-
"Chase" by replacing the labeling medium with a standard medium containing an excess of unlabeled mannose and incubate for various time points.
2. Immunoprecipitation and Glycan Release:
-
Lyse the cells and immunoprecipitate the glycoprotein of interest using a specific antibody.
-
Release the N-linked oligosaccharides from the immunoprecipitated protein using an endoglycosidase such as Endo H.
3. Glycan Separation and Detection:
-
Separate the released radiolabeled glycans using high-performance liquid chromatography (HPLC).
-
Collect fractions from the HPLC and measure the radioactivity in each fraction using a scintillation counter.
4. Data Analysis:
-
The amount of radioactivity in each HPLC fraction corresponds to the abundance of a specific glycan species.
-
This allows for the quantification of changes in the glycosylation profile over time.
Quantitative Data Comparison
| Parameter | This compound (MS-based) | Radioactive Mannose (Scintillation-based) | Supporting Data Insights |
| Incorporation Efficiency | Mannose is more efficiently incorporated into N-glycans compared to glucose. At physiological concentrations, exogenous mannose can contribute up to 50% of the mannose in N-glycans.[4] | Approximately 2% of the transported [2-³H]mannose is used for N-glycosylation, with the majority being catabolized.[4] | Stable isotope studies have revealed that the contribution of exogenous mannose to glycosylation was previously underestimated by radioactive methods.[3] |
| Quantitative Precision | Provides precise quantification of the fractional contribution of labeled precursors to different metabolic pools and glycan structures.[4] | Provides a robust measure of the total radioactivity incorporated, which is proportional to the amount of labeled glycoprotein.[5] | Stable isotope labeling allows for the determination of the origin of mannose in glycoproteins (from exogenous mannose or converted from glucose), a level of detail not achievable with radioactive tracers.[4] |
| Dynamic Range | The dynamic range is dependent on the mass spectrometer but is generally wide, allowing for the detection of both low and high abundance species. | Excellent dynamic range, capable of detecting very low levels of radioactivity. | Radioactive methods are highly sensitive for detecting the presence of the label, but MS provides more detailed structural and quantitative information across a broad range of concentrations. |
Visualizing the Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the central metabolic pathway of mannose.
Experimental Workflows
Mannose Metabolism and Glycosylation Pathway
Conclusion: Choosing the Right Tool for the Job
Both this compound and radioactive mannose labeling are powerful techniques for studying glycosylation and mannose metabolism. The choice between them depends on the specific research question, available resources, and safety considerations.
Radioactive mannose labeling remains a highly sensitive and relatively simple method for quantifying the overall incorporation of mannose into glycoproteins. It is particularly well-suited for pulse-chase experiments to study the dynamics of glycan processing.[5]
This compound labeling , coupled with mass spectrometry or NMR, offers a safe and information-rich alternative. It provides a deeper level of insight into metabolic pathways, allowing for the precise quantification of metabolic fluxes and the detailed structural analysis of glycans.[4][6] For researchers aiming to understand the intricate details of mannose metabolism and its impact on glycosylation, stable isotope labeling is the superior choice.
Ultimately, the decision rests on balancing the need for safety and detailed information with the practicalities of cost and available instrumentation. For many modern applications in systems biology and drug development, the comprehensive data provided by stable isotope labeling with this compound justifies the investment in the required technology and expertise.
References
- 1. Can stable isotope mass spectrometry replace radiolabelled approaches in metabolic studies? [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison: [1,2-13C2]Glucose vs. U-13C-Mannose in Metabolic Tracing
For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the choice of isotopic tracer is paramount. This guide provides a comprehensive performance evaluation of two key tracers, [1,2-13C2]glucose and uniformly labeled 13C-mannose (U-13C-mannose), supported by experimental data, detailed protocols, and pathway visualizations to inform your experimental design.
The selection of an appropriate isotopic tracer is a critical decision in metabolic flux analysis (MFA), directly impacting the precision and accuracy of flux estimations. While both glucose and mannose are hexose sugars that enter central carbon metabolism, their distinct entry points and subsequent metabolic fates make them suitable for probing different aspects of cellular metabolism. This guide focuses on a comparative analysis of [1,2-13C2]glucose, a tracer renowned for its utility in dissecting glycolysis and the pentose phosphate pathway (PPP), and U-13C-mannose, which provides a comprehensive view of mannose incorporation into glycosylation pathways and its contribution to central carbon metabolism.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance metrics for [1,2-13C2]glucose and U-13C-mannose based on published metabolic tracing studies. These metrics provide a quantitative basis for comparing the utility of each tracer in specific metabolic pathways.
| Performance Metric | [1,2-13C2]Glucose | U-13C-Mannose | Reference |
| Primary Application | Precise estimation of glycolytic and pentose phosphate pathway (PPP) fluxes.[1][2] | Tracing mannose incorporation into glycans and its entry into central carbon metabolism. | |
| Key Labeled Metabolites | [2,3-13C2]pyruvate, [1,2-13C2]lactate, singly and doubly labeled PPP intermediates.[3] | Labeled mannose-6-phosphate, fructose-6-phosphate, and various glycoproteins. | |
| Precision in Glycolysis | High precision in determining glycolytic flux.[1][2] | Enters glycolysis as fructose-6-phosphate, can be used to assess glycolytic activity. | |
| Precision in PPP | Considered the optimal tracer for providing precise estimates of PPP flux.[1][2] | Can contribute to PPP intermediates after conversion to fructose-6-phosphate. | |
| TCA Cycle Intermediates | Labels TCA cycle intermediates, but with less precision compared to uniformly labeled glucose. | Labels TCA cycle intermediates following its conversion and entry into glycolysis. | |
| Glycosylation Pathways | Indirectly contributes to glycan synthesis via glucose-derived nucleotide sugars. | Directly traces the incorporation of mannose into N-linked and O-linked glycans. |
Experimental Protocols: Methodologies for Isotopic Tracing
This section provides a detailed protocol for a comparative metabolic tracing experiment using [1,2-13C2]glucose and U-13C-mannose. This protocol can be adapted for various cell lines and research questions.
Objective: To compare the incorporation and metabolic fate of [1,2-13C2]glucose and U-13C-mannose in cultured cells.
Materials:
-
Cell line of interest
-
Standard cell culture medium (glucose-free and mannose-free)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[1,2-13C2]glucose (Cambridge Isotope Laboratories, Inc. or equivalent)
-
U-13C-mannose (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate Buffered Saline (PBS)
-
Methanol, Acetonitrile, and Water (LC-MS grade)
-
Internal standards for targeted metabolites
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in standard growth medium to the desired confluence.
-
Seed cells into multi-well plates (e.g., 6-well or 12-well) at a density that allows for sufficient cell numbers for metabolite extraction at the desired time points. Allow cells to adhere and grow for 24 hours.
-
-
Isotope Labeling:
-
Prepare labeling media by supplementing glucose-free and mannose-free medium with either [1,2-13C2]glucose or U-13C-mannose at the desired concentration (typically matching the physiological concentration of glucose). Also include dFBS.
-
Aspirate the standard growth medium from the cells and wash once with PBS.
-
Add the prepared labeling medium to the respective wells. Include a control group with unlabeled glucose and mannose.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex the tubes and incubate on ice or at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using a suitable LC-MS method for polar metabolites.
-
Use a column and gradient optimized for the separation of sugars, organic acids, and amino acids.
-
Acquire data in both full scan and targeted SIM or MS/MS mode to identify and quantify the different isotopologues of the metabolites of interest.
-
-
Data Analysis:
-
Process the raw LC-MS data using appropriate software to identify peaks and determine their intensities.
-
Correct for the natural abundance of 13C in the unlabeled control samples.
-
Calculate the fractional enrichment of 13C in each metabolite at each time point for both tracer experiments.
-
Perform metabolic flux analysis using appropriate software (e.g., INCA, Metran) to quantify the fluxes through the relevant pathways.
-
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involved in the metabolism of glucose and mannose.
Performance Evaluation and Recommendations
[1,2-13C2]Glucose is the tracer of choice for studies focused on the quantitative analysis of glycolysis and the pentose phosphate pathway. The specific labeling pattern it generates allows for the precise determination of the relative fluxes through these interconnected pathways. Its utility is particularly pronounced in discerning the contribution of the oxidative and non-oxidative arms of the PPP.
U-13C-Mannose , on the other hand, is indispensable for investigating mannose metabolism and its direct contribution to the synthesis of glycoproteins. It provides a clear and comprehensive picture of how cells utilize exogenous mannose for glycosylation. Furthermore, by tracing the conversion of mannose to fructose-6-phosphate, it can also offer insights into the capacity of the mannose metabolic pathway and its intersection with central carbon metabolism.
The choice between [1,2-13C2]glucose and U-13C-mannose is dictated by the specific research question. For a detailed and precise understanding of glycolytic and PPP fluxes, [1,2-13C2]glucose is the superior tool. For studies focused on the intricacies of mannose utilization and its role in glycosylation, U-13C-mannose is the ideal tracer. In many instances, parallel labeling experiments using both tracers can provide a more holistic and integrated view of cellular metabolism, revealing the interplay between central energy metabolism and biosynthetic pathways. This guide provides the foundational information to empower researchers to make informed decisions in the design and execution of their metabolic tracing experiments.
References
A Comparative Guide to Confirming N-glycan Structures with D-Mannose-13C Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of metabolic labeling with stable isotopes, specifically focusing on the use of D-Mannose-¹³C, against other common techniques for the confirmation of N-glycan structures. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Introduction to N-glycan Structure Confirmation
The structural elucidation of N-linked glycans (N-glycans) is a critical aspect of glycoprotein analysis in various fields, including disease biomarker discovery and the development of biotherapeutics. The inherent complexity and heterogeneity of glycan structures necessitate robust analytical techniques for their precise characterization. Metabolic stable isotope labeling, where cells are cultured with nutrient media containing isotopically enriched monosaccharides, offers a powerful approach for both quantifying and confirming N-glycan structures. By incorporating heavier isotopes, such as ¹³C, into the glycan structure, researchers can leverage mass spectrometry to differentiate and identify specific glycan species with greater confidence.
This guide will focus on the application of D-Mannose-¹³C labeling and compare its performance with two widely used alternative methods: enzymatic labeling with H₂¹⁸O and chemical labeling with fluorescent tags.
Comparison of N-glycan Analysis Methods
The selection of an N-glycan analysis method depends on various factors, including the specific research question, the sample type, and the available instrumentation. Below is a summary of the key performance aspects of three common labeling strategies.
| Feature | Metabolic Labeling (¹³C-Mannose) | Enzymatic Labeling (H₂¹⁸O) | Chemical Labeling (e.g., RapiFluor-MS) |
| Principle | In vivo incorporation of ¹³C-labeled mannose into the N-glycan biosynthetic pathway. | Enzymatic incorporation of ¹⁸O from H₂¹⁸O into the reducing terminus of the glycan during PNGase F release.[1] | Chemical derivatization of released glycans with a fluorescent tag that also enhances ionization for MS.[2] |
| Primary Application | Relative quantification and structural confirmation through mass shift and fragmentation analysis.[3] | Relative quantification by introducing a defined mass difference (typically +2 or +4 Da).[1] | High-sensitivity detection and quantification for high-throughput analysis.[2] |
| Sample Type | Live cells or organisms that can be cultured. | Purified glycoproteins or complex protein mixtures. | Purified glycoproteins or complex protein mixtures. |
| Throughput | Lower, requires cell culture and labeling period. | Higher, labeling is part of the sample preparation workflow.[1] | Highest, with rapid labeling kits and fast chromatography.[4] |
| Structural Insight | Can help trace metabolic pathways and provides distinct mass shifts in fragments containing mannose. | Primarily for quantification; limited direct structural information beyond identifying the reducing end. | Primarily for quantification and improved detection; structural information is derived from MS/MS of the tagged glycan. |
| Ease of Implementation | Requires expertise in cell culture and metabolic labeling. | Relatively straightforward to incorporate into existing PNGase F digestion protocols. | Kits with streamlined protocols are commercially available. |
| Potential Drawbacks | Potential for metabolic scrambling of the label; requires viable cells.[5] | Potential for incomplete labeling or back-exchange. | Derivatization can introduce bias, and large tags may affect fragmentation. |
Experimental Protocols
Metabolic Labeling with D-Mannose-¹³C
This protocol describes the general steps for metabolically labeling N-glycans in cultured cells with ¹³C-labeled D-Mannose. Note: The specific labeling position on the mannose, such as at carbon-5, can provide more detailed structural information in mass spectrometry fragmentation, although uniformly ¹³C-labeled mannose is also commonly used.
Materials:
-
Cell culture medium deficient in mannose
-
D-Mannose-¹³C (e.g., uniformly labeled or position-specific)
-
Cultured mammalian cells (e.g., CHO, HEK293)
-
Standard cell culture reagents and equipment
-
Reagents for glycoprotein extraction and purification
-
PNGase F enzyme
-
Reagents for solid-phase extraction (SPE) cleanup
-
Mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Cell Culture Preparation: Culture cells in standard medium to the desired confluency.
-
Medium Exchange: Aspirate the standard medium and wash the cells with phosphate-buffered saline (PBS). Replace the medium with a mannose-deficient medium.
-
Metabolic Labeling: Supplement the mannose-deficient medium with a known concentration of D-Mannose-¹³C (e.g., 50-200 µM).[6] For comparative analysis, a control culture should be grown in parallel with unlabeled D-Mannose.
-
Incubation: Incubate the cells for a period sufficient to allow for the incorporation of the labeled mannose into newly synthesized glycoproteins (typically 24-72 hours).[3]
-
Glycoprotein Extraction: Harvest the cells and extract the glycoproteins of interest using an appropriate lysis buffer and purification method (e.g., affinity chromatography).
-
N-glycan Release: Denature the purified glycoproteins and release the N-glycans by incubation with PNGase F.
-
Sample Cleanup: Purify the released N-glycans using solid-phase extraction (SPE) with a graphitized carbon or other suitable stationary phase.
-
Mass Spectrometry Analysis: Analyze the purified N-glycans by LC-MS/MS. The mass shift corresponding to the number of incorporated ¹³C atoms will be observed.
Alternative Method 1: Enzymatic Labeling with H₂¹⁸O
Materials:
-
Purified glycoprotein sample
-
PNGase F enzyme
-
H₂¹⁸O (heavy water)
-
Standard buffer components (e.g., Tris-HCl)
-
Reagents for SPE cleanup
-
Mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the glycoprotein sample in a buffer prepared with H₂¹⁸O. For a control, prepare a parallel sample in a buffer with normal water (H₂¹⁶O).
-
Enzymatic Release and Labeling: Add PNGase F to the samples and incubate at 37°C. During the enzymatic release, one or two ¹⁸O atoms from the water will be incorporated into the carboxyl group of the newly formed aspartic acid at the glycosylation site, resulting in a +2 or +4 Da mass shift in the released glycan.[7]
-
Sample Cleanup: Purify the released and labeled N-glycans using SPE.
-
Mass Spectrometry Analysis: Analyze the samples by LC-MS. The relative abundance of the ¹⁶O and ¹⁸O-labeled glycan peaks can be used for quantification.[1]
Alternative Method 2: Chemical Labeling with a Fluorescent Tag (RapiFluor-MS)
Materials:
-
Purified glycoprotein sample
-
PNGase F enzyme
-
RapiFluor-MS N-Glycan Kit (or similar)
-
Reagents for HILIC-SPE cleanup
-
LC-MS system with fluorescence detection
Procedure:
-
N-glycan Release: Release the N-glycans from the glycoprotein sample using PNGase F according to the kit instructions.[2]
-
Fluorescent Labeling: Label the released N-glycans with the RapiFluor-MS reagent. This reaction is typically rapid (minutes).[8]
-
Sample Cleanup: Purify the labeled N-glycans using HILIC-SPE to remove excess labeling reagent and other impurities.[8]
-
LC-Fluorescence-MS Analysis: Analyze the labeled glycans by HILIC-UPLC with fluorescence and mass spectrometric detection. The fluorescent tag allows for sensitive detection and quantification, while the mass spectrometer provides structural information.[2]
Visualizations
N-glycan Biosynthetic Pathway
The following diagram illustrates the major stages of N-glycan biosynthesis in the endoplasmic reticulum and Golgi apparatus, where D-Mannose is incorporated into the growing glycan chain.
References
- 1. Comparative analysis of monoclonal antibody N-glycosylation using stable isotope labelling and UPLC-fluorescence-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-glycan PK Profiling Using a High Sensitivity nanoLCMS Work-Flow with Heavy Stable Isotope Labeled Internal Standard and Application to a Preclinical Study of an IgG1 Biopharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Open label feasibility study evaluating D-mannose combined with home-based monitoring of suspected urinary tract infections in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Mannose-13C-5: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of D-Mannose-13C-5, a stable isotope-labeled sugar used in various research applications. While D-Mannose and its isotopologues are generally not considered hazardous materials, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1][2]
Safety and Handling Precautions
Before disposal, it is important to handle this compound with appropriate care. Although not classified as hazardous, incidental exposure to the powder form can cause minor irritation.[1]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and gloves. If there is a risk of generating dust, a dust mask or respirator is recommended.[3][4]
-
Engineering Controls: Handle the material in a well-ventilated area to minimize the potential for dust inhalation.[1][4][5]
-
General Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled. Wash hands thoroughly after handling the substance.[1][6]
Spill and Leak Procedures
In the event of a spill, follow these steps to ensure safe cleanup:
-
Avoid Dust Generation: Moisten the spilled powder with water to prevent it from becoming airborne.[3]
-
Containment: Carefully sweep or vacuum the moistened material.[3][6]
-
Collection: Place the collected material into a suitable, labeled container for disposal.[3]
-
Decontamination: Clean the spill area with water and a mild detergent.
Step-by-Step Disposal Protocol
The disposal of this compound should always be in accordance with local, state, and federal regulations. The following is a general procedural guide:
-
Review Institutional Policies: Before proceeding, consult your institution's specific waste management guidelines and protocols.
-
Containerization: Ensure the waste this compound is in a securely sealed and clearly labeled container. The label should accurately reflect the contents.
-
Waste Stream Determination: As D-Mannose is not typically classified as hazardous waste, it can often be disposed of as general laboratory waste. However, it is critical to confirm this with your institution's environmental health and safety (EHS) office. Do not mix with other waste streams unless explicitly permitted.
-
Collection and Removal: Arrange for the collection of the waste container by your institution's designated waste management personnel.
Quantitative Data Summary
The following table summarizes key quantitative data for D-Mannose, which is chemically analogous to this compound for the purposes of general handling and disposal.
| Property | Value |
| Appearance | White, crystalline powder |
| Molecular Formula | C6H12O6 |
| Molecular Weight | 180.16 g/mol |
| Melting Point | 133-140 °C |
| Solubility | Soluble in water |
| Odor | Odorless |
| pH | Not available |
Note: The molecular weight of this compound will be slightly higher than that of unlabeled D-Mannose due to the presence of the 13C isotope.
Experimental Workflow and Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling D-Mannose-13C-5
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of D-Mannose-13C-5, a non-radioactive, stable isotope-labeled compound. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
I. Hazard Assessment
D-Mannose, the parent compound of this compound, is classified as a non-hazardous substance according to multiple Safety Data Sheets (SDS)[1][2][3][4]. The incorporation of the stable isotope Carbon-13 does not alter the chemical reactivity or toxicological profile of the molecule and does not introduce radiological hazards[5][6]. Therefore, this compound is considered a non-hazardous chemical. The primary physical hazard is the potential for dust formation when handling the solid powder form[4][7].
II. Personal Protective Equipment (PPE)
While this compound is non-hazardous, adherence to Good Laboratory Practices (GLP) and the use of standard PPE is mandatory to minimize exposure and prevent contamination of research materials.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specific Equipment | Purpose |
| Eye Protection | Safety glasses or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact and contamination of the compound. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from spills. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A dust mask may be used if significant dust is generated. | Prevents inhalation of airborne powder. |
III. Operational Plan: Step-by-Step Handling Procedures
To ensure safe and effective use of this compound, the following step-by-step protocol should be followed:
-
Preparation :
-
Ensure the work area (e.g., laboratory bench, fume hood) is clean and free of contaminants.
-
Assemble all necessary equipment, including spatulas, weighing paper, and containers.
-
Don the appropriate PPE as outlined in Table 1.
-
-
Weighing and Aliquoting :
-
Handle the solid this compound in an area with good general ventilation[3][7].
-
To minimize dust, avoid creating air currents and handle the powder gently.
-
Use a clean spatula and weighing paper for accurate measurement.
-
Close the primary container tightly after use to prevent contamination and absorption of moisture.
-
-
Solution Preparation :
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
If heating is required, use a water bath or heating block with appropriate temperature control.
-
-
Post-Handling :
-
Clean all equipment and the work area thoroughly after use.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
IV. Disposal Plan
As this compound is a non-hazardous, stable isotope-labeled compound, its disposal is straightforward.
-
Waste Segregation :
-
Unused or waste this compound should be collected in a designated, clearly labeled waste container.
-
Do not mix with hazardous or radioactive waste[5][].
-
-
Disposal of Empty Containers :
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., water).
-
The rinsate can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Deface the label on the empty container before disposing of it in the regular laboratory glass or solid waste stream.
-
-
Disposal of Contaminated Materials :
-
Gloves, weighing paper, and other disposable materials contaminated with this compound can be disposed of in the regular laboratory solid waste.
-
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
